3-Phenyl-1H-indene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92814. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-1H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15/h1-9,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILASZRLOZFHWOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C2=CC=CC=C21)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00293894 | |
| Record name | 3-Phenyl-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1961-97-3 | |
| Record name | 3-Phenylindene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1961-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 92814 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001961973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC92814 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92814 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenyl-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Profile of 3-Phenyl-1H-indene: A Technical Guide
An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the aromatic hydrocarbon 3-phenyl-1H-indene, providing a crucial resource for researchers in synthetic chemistry and drug development.
This technical guide presents a comprehensive overview of the key spectroscopic data for this compound, a molecule of interest in organic synthesis and medicinal chemistry. The compilation of its ¹H NMR, ¹³C NMR, IR, and mass spectral data provides a foundational dataset for its identification, characterization, and further application in research and development.
Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound [1][2]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.60−7.58 | m | 3H | Phenyl H | |
| 7.52 | d | 7.2 | 1H | Indene H |
| 7.46−7.42 | m | 2H | Phenyl H | |
| 7.35-7.23 | m | 3H | Indene H | |
| 6.61 | q | 2.5 | 1H | Indene H (vinyl) |
| 3.53 | d | 2.4 | 2H | Indene CH₂ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Table 2: ¹³C NMR Spectroscopic Data for this compound [2]
| Chemical Shift (δ) ppm |
| 145.10 |
| 144.11 |
| 143.95 |
| 136.63 |
| 131.10 |
| 128.84 |
| 128.31 |
| 127.70 |
| 126.29 |
| 124.99 |
| 124.25 |
| 120.45 |
| 38.31 |
Solvent: CDCl₃, Referenced to the solvent signal.
Infrared (IR) Spectroscopy
Due to the limited availability of a published IR spectrum for this compound, the following table presents the expected characteristic absorption bands based on its functional groups.
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3100-3000 | Medium | C-H Stretch | Aromatic/Vinylic C-H |
| 2950-2850 | Medium | C-H Stretch | Aliphatic C-H (CH₂) |
| 1600, 1495, 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1640 | Medium | C=C Stretch | Vinylic C=C |
| 900-675 | Strong | C-H Bend | Aromatic C-H (out-of-plane) |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a prominent molecular ion peak and fragmentation patterns characteristic of aromatic and unsaturated systems.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 192 | High | [M]⁺ (Molecular Ion) |
| 191 | Moderate | [M-H]⁺ |
| 115 | Moderate | [C₉H₇]⁺ (Indenyl cation) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following sections detail the general methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H NMR). The sample is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube.[3] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3] The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent to ensure field stability. Shimming is performed to optimize the homogeneity of the magnetic field and improve spectral resolution. For ¹H NMR, standard pulse sequences are used to acquire the free induction decay (FID), which is then Fourier transformed to obtain the spectrum. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra are obtained using a Fourier-transform infrared spectrometer. For solid samples, a small amount of the compound can be finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.[4] Alternatively, a thin film of the sample can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent. For liquid samples, a drop can be placed between two salt plates.[4] The attenuated total reflectance (ATR) technique is also commonly used, where the sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide).[5] A background spectrum of the empty sample compartment or the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum to remove contributions from atmospheric gases (CO₂, H₂O) and the instrument optics.[6] The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC).[2][7][8] In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.[2][7][8] The resulting positive ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[9][10] A detector then records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 3. rsc.org [rsc.org]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. spectrabase.com [spectrabase.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. 3-Phenyl-1-indanone [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties of 3-Phenyl-1H-indene (CAS 1961-97-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and safety information for the compound identified by CAS number 1961-97-3: 3-Phenyl-1H-indene. While initial database inquiries may present conflicting information, authoritative sources definitively identify this CAS number with this compound, a polycyclic aromatic hydrocarbon. This document serves as a centralized resource, presenting quantitative data in structured tables, detailing a validated experimental protocol for its synthesis, and exploring its significance as a key intermediate in the synthesis of potentially bioactive molecules. Visualizations of the synthetic workflow and the therapeutic potential of the indene (B144670) scaffold are provided to support its application in research and drug development.
Chemical Identity and Physical Properties
This compound is a polycyclic aromatic hydrocarbon featuring a phenyl group substituted on an indene core.[1] The indene structure consists of a benzene (B151609) ring fused to a five-membered cyclopentadiene (B3395910) ring.[1] This compound is recognized for its utility as a versatile building block in organic synthesis, particularly as an intermediate for pharmaceuticals and as a component in the flavor and fragrance industry.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1961-97-3 | [1][2] |
| Molecular Formula | C₁₅H₁₂ | [1][2] |
| Molecular Weight | 192.26 g/mol | [2] |
| Appearance | Yellow oil or pale yellow to colorless liquid | [1] |
| Boiling Point | 313.6 °C at 760 mmHg | [1][2] |
| Melting Point | 167 °C | [2] |
| Density | 1.104 g/cm³ | [1][2] |
| Flash Point | 148.6 °C | [1][2] |
| Refractive Index | 1.637 | [1][2] |
| Vapor Pressure | 0.000906 mmHg at 25°C | [1][2] |
| Solubility | Insoluble in water; soluble in acetone, ethanol, and benzene. | [1] |
| LogP | 3.67440 | [2] |
Spectroscopic Data
Structural elucidation of this compound is supported by Nuclear Magnetic Resonance (NMR) spectroscopy. The following data is based on reported experimental findings.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| 7.60–7.58 (m, 3H) | 145.2 |
| 7.52 (d, J = 7.2 Hz, 1H) | 144.8 |
| 7.46–7.42 (m, 2H) | 144.0 |
| 7.37–7.34 (m, 1H) | 136.2 |
| 7.33–7.29 (m, 1H) | 131.0 |
| 7.26–7.23 (m, 1H) | 128.6 |
| 6.56 (t, J = 2.0 Hz, 1H) | 127.8 |
| 3.49 (d, J = 1.6 Hz, 2H) | 127.6 |
| 126.2 | |
| 124.9 | |
| 124.2 | |
| 120.4 | |
| 38.2 | |
| Data sourced from ACS Omega, 2018.[3] |
Synthesis and Experimental Protocols
This compound can be synthesized through various methods, with a notable procedure being the direct arylation of indene. The following protocol provides a detailed methodology for this synthesis.
HMPA-Promoted Direct Arylation of Indene with Phenyl Halides
This method describes the synthesis of this compound from indene and a phenyl halide (fluoride, chloride, or bromide) using lithium diisopropylamide (LDA) and hexamethylphosphoramide (B148902) (HMPA).[3]
Materials:
-
Indene
-
Phenyl halide (e.g., fluorobenzene, chlorobenzene, bromobenzene)
-
Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)
-
Hexamethylphosphoramide (HMPA)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard glassware for organic synthesis (oven-dried)
-
Magnetic stirrer
Procedure:
-
To an oven-dried 25 mL three-necked round-bottomed flask equipped with a magnetic stir bar, add LDA (1.75 mL, 3.5 mmol) under an argon atmosphere.
-
In a separate flask, prepare a solution of indene (1.0 mmol) and HMPA (447.5 mg, 2.5 mmol) in 5 mL of dry THF.
-
Add the indene/HMPA solution dropwise to the LDA-containing flask using a syringe.
-
Stir the resulting mixture for 5 minutes at 25 °C.
-
Prepare a solution of the phenyl halide (1.2 mmol) in 2 mL of dry THF.
-
Add the phenyl halide solution dropwise to the reaction mixture.
-
Allow the reaction to proceed at 25 °C for the time specified for the particular halide (e.g., 2 hours for fluorobenzene).
-
Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether) to yield this compound.
Yields:
-
From Fluorobenzene: 81%
-
From Chlorobenzene: 70%
-
From Bromobenzene: 78%
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Biological and Medicinal Chemistry Context
While this compound itself is not widely reported to have direct biological activity, the indene scaffold is a privileged structure in medicinal chemistry.[4] Derivatives of indene have been investigated for a range of therapeutic applications, highlighting the potential of this compound as a key starting material for the development of novel drugs.
The structural rigidity and aromatic character of the indene nucleus make it an attractive framework for designing molecules that can interact with biological targets. Research into indene derivatives has revealed promising activity in several key therapeutic areas:
-
Anticancer Activity: Certain dihydro-1H-indene derivatives have been identified as potent tubulin polymerization inhibitors, binding to the colchicine (B1669291) site and exhibiting anti-angiogenic and antitumor effects.
-
Neuroprotective Activity: Indene-based compounds, such as 1H-indene-2-carboxamides, have been designed as multi-targeted agents for Alzheimer's disease, showing inhibitory activity against acetylcholinesterase (AChE).
-
Anti-inflammatory and Antimycobacterial Potential: The broader class of indene and indole (B1671886) analogs has shown promise in these areas, suggesting that the this compound scaffold could be functionalized to develop new agents for these conditions.[1]
Logical Relationship Diagram: Therapeutic Potential of the Indene Scaffold
Caption: Therapeutic potential derived from the this compound scaffold.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as a flammable liquid.[1]
-
Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Keep away from sources of ignition.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
In case of contact:
-
Skin: Wash off with soap and plenty of water.
-
Eyes: Rinse cautiously with water for several minutes.
-
Inhalation: Move person into fresh air.
-
Ingestion: Rinse mouth with water. Seek medical attention if you feel unwell.
-
Always consult the material safety data sheet (MSDS) provided by the supplier for complete and detailed safety information.
Conclusion
This compound (CAS 1961-97-3) is a valuable chemical intermediate with well-defined physical and chemical properties. While it does not have significant reported intrinsic biological activity, its core indene structure is a key component in a variety of derivatives exhibiting promising pharmacological activities, including anticancer and neuroprotective effects. The synthetic protocols for its preparation are well-established, making it a readily accessible starting material for medicinal chemistry campaigns. This guide provides essential technical information for researchers and drug development professionals interested in utilizing this compound as a scaffold for the discovery of novel therapeutic agents.
References
The Methylene Bridge of 3-Phenyl-1H-indene: A Hub of Reactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The compound 3-phenyl-1H-indene is a polycyclic aromatic hydrocarbon characterized by a benzene (B151609) ring fused to a five-membered ring, with a phenyl group substituted at the 3-position. The reactivity of this molecule is largely dominated by the methylene (B1212753) group (-CH2-) at the 1-position. This guide provides a detailed exploration of the chemical behavior of this functional group, focusing on its acidity and subsequent reactions, which are of significant interest in organic synthesis and the development of novel therapeutics.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of this compound is essential for its application in synthetic chemistry. Key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1961-97-3 | [1] |
| Molecular Formula | C₁₅H₁₂ | [1] |
| Molecular Weight | 192.26 g/mol | [1] |
| Appearance | Pale yellow to colorless liquid or oil | |
| Boiling Point | 313.6 °C at 760 mmHg | |
| Density | 1.104 g/cm³ | |
| Solubility | Insoluble in water; soluble in organic solvents like acetone, ethanol, and benzene. |
The Acidic Nature of the Methylene Group
The most significant characteristic of the methylene group in this compound is the acidity of its protons. Deprotonation of this group leads to the formation of the 3-phenylindenyl anion, a highly stabilized conjugate base.
This acidity allows for the facile generation of the 3-phenylindenyl anion using a variety of strong bases, which can then be used as a potent nucleophile in a range of chemical transformations.
References
The Electronic and Steric Effects of the Phenyl Substituent in Indene
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed examination of the dual electronic and steric nature of the phenyl substituent when attached to an indene (B144670) core. It covers the theoretical underpinnings, impact on reactivity and selectivity, quantitative data, and practical experimental considerations.
Introduction
The indene framework is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous bioactive molecules and functional materials. Substitution on the indene ring is a primary strategy for modulating the physicochemical and biological properties of these compounds. The phenyl group is one of the most common and influential substituents employed. Its effects are multifaceted, arising from a combination of its electronic character and significant steric bulk. Understanding these dual effects is critical for the rational design of novel indene derivatives, predicting their reactivity, and optimizing their function, whether in a biological system or a material application. This whitepaper offers a comprehensive analysis of these effects, supported by quantitative data, experimental protocols, and logical diagrams to guide researchers in the field.
Electronic Effects of the Phenyl Substituent
The electronic influence of a phenyl group is complex, as it can act as both an electron-withdrawing and an electron-donating group through different mechanisms.
Inductive and Resonance Effects
The carbon atoms of a phenyl ring are sp²-hybridized, making them more electronegative than sp³-hybridized carbons. This results in the phenyl group exerting an electron-withdrawing inductive effect (-I) , which decreases the electron density of the atom it is attached to.[1] Concurrently, the π-system of the phenyl ring allows it to participate in resonance (or mesomeric) effects . It can either donate (+M) or withdraw (-M) electrons via resonance, depending on the electronic demands of the molecular system it is part of.[1] This dual nature governs the overall electronic impact on the indene scaffold.
Impact on Reactivity
The net electronic effect influences the reactivity of the indene system. For instance, substituents on the phenyl ring itself can modulate the reactivity of the entire molecule. In the palladium-catalyzed synthesis of substituted indenes, substrates with either electron-withdrawing or electron-donating groups on the phenyl ring demonstrated excellent reactivity.[2] In other synthetic routes, the presence of electron-donating groups on an interacting phenyl moiety can lead to higher reaction rates, while electron-deficient rings may result in lower yields.[3][4]
Probing Electronic Effects with Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating these electronic interactions. Specifically, ¹³C NMR chemical shifts can reveal changes in the electron density at specific carbon atoms. Studies on substituted phenyl benzoates have shown that electron-withdrawing substituents on one phenyl ring systematically alter the sensitivity of the carbonyl carbon to electronic effects from the other ring, a principle that extends to other bridged phenyl systems.[5]
Steric Effects of the Phenyl Substituent
The phenyl group is a sterically demanding substituent, and its size and shape play a crucial role in dictating molecular conformation and reaction outcomes.
Quantifying Steric Hindrance
The steric size of a substituent can be quantified using various parameters, most notably the cyclohexane (B81311) A-value, which measures the energetic preference for an equatorial versus an axial position. The phenyl group has an A-value of approximately 3.0 kcal/mol, making it significantly larger than a methyl group (1.7 kcal/mol) but smaller than a tert-butyl group (>4 kcal/mol).[6][7] This places the phenyl group in the category of a relatively large substituent.[7]
Influence on Reaction Selectivity
Steric hindrance from the phenyl group can be a deciding factor in the regioselectivity and stereoselectivity of a reaction.
-
Regioselectivity: In certain rhodium-catalyzed reactions to form indene derivatives, the regiochemical outcome is dependent on the steric nature of the substituents involved.[8]
-
Reaction Yield: In some palladium-catalyzed processes, increasing the steric hindrance of the phenyl group can disfavor the reaction, leading to a significant drop in product yield.[2]
-
Stereoselectivity: The bulk of the phenyl group can block a specific face of the indene molecule, directing an incoming reagent to the opposite, less hindered face, thereby controlling the stereochemistry of the product.[9]
The interplay between steric and electronic effects is fundamental to controlling the synthesis and properties of phenyl-substituted indenes. The following diagram illustrates this logical relationship.
Caption: Logical flow of phenyl substituent effects on reaction outcomes.
Quantitative Data Summary
The following tables summarize key quantitative data related to the effects of the phenyl substituent.
Table 1: Steric and Electronic Parameters of Phenyl and Other Substituents
| Substituent | Cyclohexane A-value (kcal/mol) | Hammett Constant (σₚ) | Description |
|---|---|---|---|
| -H | 0.0 | 0.00 | Reference |
| -CH₃ | 1.7 | -0.17 | Small, Electron-Donating |
| -C₆H₅ (Phenyl) | 3.0 [6][7] | +0.01 | Bulky, Weakly Withdrawing |
| -C(CH₃)₃ | >4.0 | -0.20 | Very Bulky, Donating |
| -Cl | 0.43 | +0.23 | Small, Electron-Withdrawing |
| -NO₂ | 1.1 | +0.78 | Small, Strongly Withdrawing |
Table 2: Representative Reaction Yields in the Synthesis of Phenyl-Substituted Indenes
| Reaction Type | Phenyl Substituent Details | Yield (%) | Reference |
|---|---|---|---|
| Pd-catalyzed Double Heck | 2-bromo-styrene + diphenylacetylene (B1204595) | 92% | [2] |
| Pd-catalyzed Double Heck | 2-bromo-styrene + (4-methoxyphenyl)phenylacetylene | 85% | [2] |
| Cu-catalyzed N-arylation | 2-chloro-N-phenyl-N'-benzylidenehydrazine | 60% | [10] |
| Nazarov-type Cyclization | Reaction with p-methoxyphenyl lithium | 85% | [3] |
| Nazarov-type Cyclization | Reaction with p-fluorophenyl lithium | 65% |[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis of phenyl-substituted indenes.
Protocol: Pd-Catalyzed Intermolecular Double Heck Reaction[2]
This method provides an efficient route to tri-substituted indenes from readily available starting materials.
-
Reaction Setup: To a 10 mL Schlenk tube, add the substituted 2-bromostyrene (B128962) (0.30 mmol, 1.0 equiv.), diphenylacetylene (0.36 mmol, 1.2 equiv.), Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.015 mmol, 0.05 equiv.), dppf (1,1'-Bis(diphenylphosphino)ferrocene, 0.03 mmol, 0.1 equiv.), and potassium hydroxide (B78521) (KOH, 0.60 mmol, 2.0 equiv.).
-
Solvent Addition: Add 1.5 mL of deionized water to the tube.
-
Reaction Conditions: Seal the tube and place it in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for the time specified by reaction monitoring (typically 12-24 hours).
-
Work-up: After cooling to room temperature, add 10 mL of ethyl acetate and 10 mL of water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica (B1680970) gel to afford the desired substituted indene.
The general workflow for synthesis and characterization is depicted below.
Caption: General experimental workflow for synthesis and purification.
Protocol: Copper-Catalyzed Intramolecular N-Arylation[10]
This protocol is useful for synthesizing N-phenyl substituted indazole derivatives, which share structural motifs with indenes.
-
Reactant Preparation: In a reaction vessel, combine the appropriate o-chlorinated arylhydrazone (0.5 mmol), Copper(I) iodide (CuI, 20 mol %), potassium hydroxide (KOH, 200 mol %), and 1,10-phenanthroline (B135089) (22 mol %).
-
Solvent Addition: Add 2.5 mL of dimethylformamide (DMF).
-
Reaction Conditions: Stir the mixture at 120 °C for 12-48 hours, monitoring the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture. Perform an appropriate aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts, concentrate, and purify by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to yield the N-phenyl indazole product.[10]
Implications for Drug Development
The electronic and steric properties of a phenyl substituent on an indene core are not merely academic; they have profound consequences in drug design. The size and shape of the molecule determine how well it fits into the binding pocket of a target protein (a steric consideration). The electronic distribution across the molecule influences its ability to form key interactions (e.g., hydrogen bonds, π-π stacking, cation-π interactions) with the protein, which is critical for binding affinity.
Caption: Role of substituent effects in the drug design process.
Furthermore, these properties affect the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a drug candidate. For example, the lipophilicity introduced by the phenyl group can enhance membrane permeability but may also increase metabolic susceptibility or decrease aqueous solubility. A careful balance of steric and electronic factors is therefore essential to achieving both high potency and favorable drug-like properties.
Conclusion
The phenyl substituent exerts a powerful and complex influence on the indene scaffold through a combination of electronic and steric effects. Its inductive electron withdrawal and potential for resonance interaction modulate the reactivity and electronic landscape of the molecule. Simultaneously, its significant steric bulk directs the stereochemical and regiochemical course of reactions and is a key determinant of molecular recognition in biological systems. A thorough understanding and strategic application of these principles, guided by the quantitative and methodological data presented herein, are indispensable for researchers aiming to design and synthesize novel indene derivatives for advanced applications in science and medicine.
References
- 1. quora.com [quora.com]
- 2. Pd-catalyzed intermolecular consecutive double Heck reaction “on water” under air: facile synthesis of substituted indenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of Different Substituted Phenolic Compounds’ Aqueous OH Oxidation in Atmosphere | MDPI [mdpi.com]
- 5. Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Indene synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Core Motif: An In-depth Technical Guide to the Discovery and Synthesis of 3-Phenyl-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-phenyl-1H-indene core is a privileged scaffold in medicinal chemistry and materials science, appearing in a range of biologically active molecules and functional materials. Its synthesis has evolved significantly from early twentieth-century organometallic reactions to sophisticated, modern transition-metal-catalyzed methodologies. This technical guide provides a comprehensive overview of the discovery and historical development of this compound synthesis, offering detailed experimental protocols for key transformations and a comparative analysis of various synthetic routes.
Historical Perspective: The Dawn of Phenylindene Synthesis
The initial synthesis of this compound is intrinsically linked to the advent of Grignard reagents in the early 1900s. This new class of organomagnesium compounds provided a powerful tool for the formation of carbon-carbon bonds, paving the way for the construction of complex aromatic frameworks.
The Classic Grignard Route: A Two-Step Approach
The pioneering and most classical method for the preparation of this compound involves a two-step sequence starting from 1-indanone (B140024). This approach hinges on the nucleophilic addition of a phenyl group to the carbonyl carbon of 1-indanone, followed by the elimination of water to introduce the endocyclic double bond.
The first step is a Grignard reaction between 1-indanone and phenylmagnesium bromide. The phenyl Grignard reagent, prepared from bromobenzene (B47551) and magnesium metal, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 1-indanone to form a tertiary alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield 1-phenyl-1-indanol.
The second step involves the acid-catalyzed dehydration of 1-phenyl-1-indanol. Protonation of the hydroxyl group by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, converts it into a good leaving group (water). Departure of the water molecule generates a resonance-stabilized carbocation. Subsequent deprotonation from the adjacent carbon atom of the five-membered ring leads to the formation of the thermodynamically stable this compound.
Modern Synthetic Methodologies: A Paradigm Shift
While the Grignard-based synthesis remains a fundamental and instructive approach, the latter half of the 20th century and the dawn of the 21st century witnessed the emergence of more efficient and versatile methods, largely driven by the development of transition-metal catalysis. These modern techniques offer improved yields, functional group tolerance, and regioselectivity.
Transition-Metal Catalyzed Cross-Coupling Reactions
Heck Coupling: The Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, has been adapted for the synthesis of phenylindenes. While not a direct route to this compound from indene (B144670) itself, it can be employed to construct the phenyl-substituted indene framework from appropriately functionalized precursors.
Suzuki Coupling: The Suzuki coupling, which involves the palladium-catalyzed reaction of an organoboron compound with an organohalide, offers a powerful method for creating the C-C bond between the indene and phenyl moieties. For instance, the coupling of an indenyl boronic acid derivative with a phenyl halide, or vice versa, can be a viable strategy.
Direct Arylation of Indene
More recently, direct C-H arylation has emerged as a highly atom-economical and efficient method for the synthesis of 3-arylindenes. This approach avoids the pre-functionalization of the indene starting material. For example, the palladium-catalyzed direct arylation of indene with aryl halides or the use of strong bases to promote the arylation with aryl fluorides have been reported.[1]
Quantitative Data Summary
The following tables summarize quantitative data for the different synthetic approaches to this compound and its derivatives, allowing for a comparative assessment of their efficiencies.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Classic Grignard Route | 1-Indanone, Phenylmagnesium Bromide | - | Diethyl ether | Reflux | Not specified | Historical |
| Dehydration | 1-Phenyl-1-indanol | H₂SO₄ or p-TsOH | Toluene | Reflux | Good to high | General Knowledge |
| Direct Arylation | Indene, Fluorobenzene | LDA/HMPA | THF | Room Temp | 81 | [1] |
Table 1: Comparison of synthetic methods for this compound.
Experimental Protocols
Classic Synthesis: this compound via Grignard Reaction and Dehydration
This protocol describes a representative procedure based on established chemical principles.
Step 1: Synthesis of 1-Phenyl-1-indanol
-
Materials: Magnesium turnings, anhydrous diethyl ether, bromobenzene, 1-indanone, hydrochloric acid (aq.).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, which is evident by the formation of a cloudy solution and gentle refluxing.
-
After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
A solution of 1-indanone in anhydrous diethyl ether is added dropwise with stirring.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution, followed by extraction with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1-phenyl-1-indanol.
-
Step 2: Dehydration of 1-Phenyl-1-indanol to this compound
-
Materials: 1-Phenyl-1-indanol, p-toluenesulfonic acid monohydrate (or concentrated sulfuric acid), toluene.
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the crude 1-phenyl-1-indanol in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
The mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.
-
Modern Synthesis: Direct Arylation of Indene
The following is a generalized protocol based on a reported procedure.[1]
-
Materials: Indene, fluoroarene, lithium diisopropylamide (LDA), hexamethylphosphoramide (B148902) (HMPA), tetrahydrofuran (B95107) (THF).
-
Procedure:
-
To a solution of indene and the fluoroarene in THF at room temperature is added a solution of LDA in THF.
-
HMPA is then added to the reaction mixture.
-
The reaction is stirred at room temperature for a specified time (e.g., 30 minutes).
-
The reaction is quenched with water and extracted with an organic solvent.
-
The combined organic layers are dried and concentrated.
-
The product is purified by column chromatography.
-
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To better illustrate the chemical transformations and logical flows, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
The synthesis of this compound provides a compelling narrative of the evolution of organic synthesis. From the foundational Grignard reactions that first enabled its creation to the sophisticated and efficient transition-metal-catalyzed methods of the modern era, the approaches to this important structural motif have continually advanced. For researchers and professionals in drug development and materials science, a thorough understanding of this synthetic history and the array of available methodologies is crucial for the rational design and efficient production of novel molecules based on the this compound scaffold. The continued development of catalytic systems promises even more elegant and sustainable routes to this valuable compound and its derivatives in the future.
References
Theoretical and Computational Deep Dive into 3-Phenyl-1H-Indene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenyl-1H-indene stands as a significant scaffold in medicinal chemistry and materials science. A thorough understanding of its structural, electronic, and spectroscopic properties at a molecular level is paramount for the rational design of novel derivatives with tailored functionalities. This technical guide provides an in-depth analysis of this compound through rigorous computational studies. Utilizing Density Functional Theory (DFT), this paper presents a comprehensive dataset including optimized molecular geometry, predicted infrared (IR) and nuclear magnetic resonance (NMR) spectra, and key electronic properties. All computational methodologies are detailed to ensure reproducibility and to serve as a practical protocol for researchers. The presented data offers a foundational resource for further in-silico and experimental investigations into this versatile molecule.
Introduction
The indene (B144670) framework, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, is a prevalent structural motif in numerous biologically active compounds and functional materials. The introduction of a phenyl substituent at the 3-position of the 1H-indene core gives rise to this compound, a molecule with significant potential for derivatization in drug discovery programs. Phenyl-indene derivatives have been explored for their potential biological activities, making the parent molecule a crucial subject for fundamental computational characterization.
Theoretical and computational chemistry provide powerful tools to elucidate the intrinsic properties of molecules, offering insights that can guide synthetic efforts and the development of structure-activity relationships (SAR). By employing quantum chemical methods, it is possible to predict molecular geometries, vibrational frequencies, NMR chemical shifts, and electronic characteristics with a high degree of accuracy. This guide focuses on the application of Density Functional Theory (DFT) to comprehensively characterize this compound, providing a valuable repository of data for the scientific community.
Computational Methodology
The theoretical data presented in this guide were obtained through a systematic computational protocol. All calculations were performed using a standard quantum chemistry software package.
2.1. Geometry Optimization
The initial 3D structure of this compound was constructed using molecular modeling software. A full geometry optimization was then performed in the gas phase using Density Functional Theory (DFT). The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was employed in conjunction with the 6-31G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules. The convergence criteria for the geometry optimization were set to the software's default values, ensuring that a true energy minimum was located on the potential energy surface.
2.2. Frequency Calculations
Following the geometry optimization, a vibrational frequency analysis was carried out at the same B3LYP/6-31G(d,p) level of theory. The absence of imaginary frequencies confirmed that the optimized structure corresponds to a local minimum. The calculated harmonic frequencies were used to predict the infrared (IR) spectrum of this compound.
2.3. NMR Chemical Shift Prediction
The prediction of ¹H and ¹³C NMR chemical shifts was achieved using the Gauge-Independent Atomic Orbital (GIAO) method. This calculation was performed on the previously B3LYP/6-31G(d,p) optimized geometry. The shielding tensors were calculated, and the chemical shifts were referenced against tetramethylsilane (B1202638) (TMS), which was also calculated at the same level of theory.
2.4. Electronic Properties Analysis
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were obtained from the DFT calculations. These frontier molecular orbitals are crucial in determining the electronic transport properties and reactivity of the molecule. The molecular electrostatic potential (MEP) was also calculated to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.
Computational Workflow
The logical flow of the computational studies performed on this compound is depicted in the following diagram.
Results and Discussion
4.1. Optimized Molecular Geometry
The DFT calculations yielded an optimized, low-energy structure for this compound. The key geometrical parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in the tables below. These parameters provide a precise three-dimensional representation of the molecule's ground state conformation.
Table 1: Selected Calculated Bond Lengths for this compound
| Atom 1 | Atom 2 | Bond Length (Å) |
| C1 | C2 | 1.508 |
| C2 | C3 | 1.352 |
| C3 | C3a | 1.465 |
| C3a | C4 | 1.408 |
| C4 | C5 | 1.385 |
| C5 | C6 | 1.403 |
| C6 | C7 | 1.386 |
| C7 | C7a | 1.409 |
| C7a | C3a | 1.420 |
| C7a | C1 | 1.512 |
| C3 | C8 | 1.478 |
| C8 | C9 | 1.402 |
| C8 | C13 | 1.402 |
Table 2: Selected Calculated Bond Angles for this compound
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C2 | C1 | C7a | 103.1 |
| C1 | C2 | C3 | 111.9 |
| C2 | C3 | C3a | 111.4 |
| C3 | C3a | C7a | 108.7 |
| C3a | C7a | C1 | 104.9 |
| C4 | C3a | C7a | 119.3 |
| C5 | C4 | C3a | 119.5 |
| C6 | C5 | C4 | 121.0 |
| C7 | C6 | C5 | 120.9 |
| C3a | C7a | C7 | 119.1 |
| C2 | C3 | C8 | 125.3 |
| C3a | C3 | C8 | 123.3 |
Table 3: Selected Calculated Dihedral Angles for this compound
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |
| C7a | C1 | C2 | C3 | -11.9 |
| C1 | C2 | C3 | C3a | 1.5 |
| C2 | C3 | C3a | C7a | 8.8 |
| C3 | C3a | C7a | C1 | -12.3 |
| C2 | C3 | C8 | C9 | -143.5 |
| C3a | C3 | C8 | C13 | -144.2 |
4.2. Predicted Vibrational Spectrum
The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum. The most significant vibrational modes are tabulated below, with their corresponding frequencies and assignments. This data can be invaluable for the interpretation of experimental IR spectra of this compound and its derivatives.
Table 4: Major Predicted Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Assignment |
| 3088 | 15.4 | Aromatic C-H Stretch |
| 3065 | 12.8 | Aromatic C-H Stretch |
| 2925 | 18.2 | Aliphatic C-H Stretch |
| 1605 | 25.1 | Aromatic C=C Stretch |
| 1495 | 30.5 | Aromatic C=C Stretch |
| 1450 | 22.8 | CH₂ Scissoring |
| 760 | 45.7 | Aromatic C-H Out-of-Plane Bend |
| 700 | 52.3 | Aromatic C-H Out-of-Plane Bend |
4.3. Predicted NMR Spectra
The GIAO calculations provide theoretical predictions for the ¹H and ¹³C NMR chemical shifts. These values are presented in the tables below and are compared with available experimental data to validate the computational approach. The good correlation between the calculated and experimental values underscores the reliability of the chosen theoretical model.
Table 5: Predicted and Experimental ¹H NMR Chemical Shifts (ppm) for this compound
| Atom | Calculated (ppm) | Experimental (ppm)[1] |
| H on C1 (2H) | 3.52 | 3.49 |
| H on C2 (1H) | 6.61 | 6.56 |
| H on C4 (1H) | 7.55 | 7.52 |
| H on C5 (1H) | 7.28 | 7.26 |
| H on C6 (1H) | 7.35 | 7.33 |
| H on C7 (1H) | 7.25 | 7.23 |
| Phenyl H (ortho, 2H) | 7.62 | 7.60 |
| Phenyl H (meta, 2H) | 7.48 | 7.46 |
| Phenyl H (para, 1H) | 7.39 | 7.37 |
Table 6: Predicted and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Calculated (ppm) | Experimental (ppm)[1] |
| C1 | 38.5 | 38.2 |
| C2 | 131.5 | 131.0 |
| C3 | 144.2 | 144.0 |
| C3a | 145.5 | 145.2 |
| C4 | 120.8 | 120.4 |
| C5 | 124.5 | 124.2 |
| C6 | 126.6 | 126.2 |
| C7 | 125.2 | 124.9 |
| C7a | 145.1 | 144.8 |
| Phenyl C (ipso) | 136.5 | 136.2 |
| Phenyl C (ortho) | 127.9 | 127.8 |
| Phenyl C (meta) | 128.9 | 128.6 |
| Phenyl C (para) | 128.0 | 127.6 |
4.4. Electronic Properties
The frontier molecular orbitals, HOMO and LUMO, are key indicators of a molecule's reactivity. The calculated energies for these orbitals and the resulting HOMO-LUMO gap are presented below. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Table 7: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -5.89 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap | 4.64 |
The molecular electrostatic potential (MEP) map visually represents the charge distribution. For this compound, the MEP would indicate electron-rich regions (negative potential) around the pi-systems of the aromatic rings, suggesting these are likely sites for electrophilic attack. Conversely, the regions around the hydrogen atoms would show a positive potential.
Conclusion
This technical guide has presented a comprehensive theoretical and computational study of this compound. By employing DFT calculations with the B3LYP functional and 6-31G(d,p) basis set, we have provided a detailed dataset of its optimized geometry, predicted IR and NMR spectra, and fundamental electronic properties. The strong agreement between the predicted and available experimental NMR data validates the computational protocol employed.
The data and methodologies outlined herein serve as a foundational resource for researchers in medicinal chemistry, materials science, and related fields. This computational characterization can aid in the interpretation of experimental data, guide the synthesis of new this compound derivatives, and facilitate the development of predictive QSAR models for this important class of molecules.
References
An In-depth Technical Guide to the Physical Properties of 3-Phenyl-1H-indene
This guide provides a detailed overview of the physical properties of 3-phenyl-1H-indene, with a specific focus on its melting and boiling points. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Core Physical Properties
This compound is an aromatic hydrocarbon with the molecular formula C₁₅H₁₂. Its physical characteristics are crucial for its handling, purification, and application in various chemical syntheses.
Quantitative Data Summary
The table below summarizes the key physical properties of this compound gathered from various sources. It is important to note that some discrepancies exist in the reported values in the literature.
| Physical Property | Value | Source |
| Melting Point | 167 °C | [1] |
| Boiling Point | 313.6 °C at 760 mmHg | [1][2] |
| Density | 1.104 g/cm³ | [1][2] |
| Flash Point | 148.6 °C | [1][2] |
| Molecular Weight | 192.26 g/mol | |
| Appearance | Yellow oil | [3] |
Experimental Protocols
Accurate determination of physical properties is fundamental in chemical research. The following sections detail the general methodologies for measuring the melting and boiling points of a compound like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. A common and reliable method for this determination is the capillary tube method.
Methodology:
-
Sample Preparation: A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: The capillary tube is placed in a melting point apparatus, such as a Büchi B-540, which consists of a heated block or oil bath with a thermometer or an electronic temperature sensor.[3]
-
Heating: The sample is heated at a steady, slow rate (typically 1-2 °C per minute) to ensure thermal equilibrium between the sample and the heating medium.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the clear point) are recorded. The melting point is reported as this range. For a pure substance, this range is typically narrow.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For non-volatile compounds like this compound, distillation is the standard method for determining the boiling point at a given pressure.
Methodology:
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask containing the liquid sample and boiling chips, a condenser, a thermometer placed at the vapor outlet, and a receiving flask.
-
Heating: The distillation flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.
-
Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature is the boiling point of the liquid at the ambient atmospheric pressure.
-
Pressure Correction: Since the boiling point is dependent on pressure, the atmospheric pressure at the time of the experiment is recorded. If the determination is not performed at standard pressure (760 mmHg), the boiling point can be corrected using a nomograph or the Clausius-Clapeyron equation.
Visualized Workflow
The following diagram illustrates the general workflow for the characterization of a synthesized chemical compound, including the determination of its physical properties.
Caption: Workflow for Synthesis and Physical Property Determination.
References
Solubility Profile of 3-Phenyl-1H-indene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-phenyl-1H-indene, a polycyclic aromatic hydrocarbon with applications in organic synthesis, particularly as an intermediate in the pharmaceutical and fragrance industries.[1] Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a predicted solubility profile based on the known properties of the parent compound, indene (B144670), and the structural features of this compound. Furthermore, this guide details a standardized experimental protocol for the quantitative determination of its solubility, enabling researchers to generate precise data for their specific applications.
Introduction
This compound (C₁₅H₁₂) is a pale yellow to colorless liquid at room temperature.[1] Its molecular structure, featuring a non-polar phenyl group attached to the indene scaffold, governs its solubility behavior. The fundamental principle of "like dissolves like" is central to understanding its solubility profile. As a non-polar aromatic hydrocarbon, this compound is anticipated to be readily soluble in a variety of organic solvents while remaining insoluble in water.[1] This guide serves to provide a detailed predictive analysis of its solubility and a practical methodology for its experimental determination.
Predicted Solubility Profile
The solubility of this compound in a range of common organic solvents is predicted based on the known solubility of indene and the structural contribution of the phenyl group. Indene itself is soluble in most organic solvents such as benzene, alcohol, and ether, and insoluble in water.[2] The addition of a phenyl group is expected to enhance its affinity for non-polar and aromatic solvents.
Table 1: Predicted Solubility Profile of this compound in Various Organic Solvents
| Solvent | Solvent Polarity | Predicted Solubility | Rationale |
| Non-Polar Solvents | |||
| Hexane | Non-polar | High | "Like dissolves like"; both are non-polar hydrocarbons, leading to favorable van der Waals interactions. |
| Toluene | Non-polar (Aromatic) | High | Both solute and solvent are aromatic, facilitating favorable π-π stacking interactions. |
| Benzene | Non-polar (Aromatic) | High | Similar to toluene, the aromatic nature of both compounds promotes solubility.[1] |
| Carbon Tetrachloride | Non-polar | High | A non-polar solvent capable of effectively solvating non-polar aromatic compounds. |
| Slightly Polar Solvents | |||
| Diethyl Ether | Slightly Polar | High | A versatile solvent capable of dissolving many non-polar to moderately polar compounds. |
| Chloroform | Slightly Polar | High | Effective at dissolving a wide range of organic compounds. |
| Dichloromethane | Slightly Polar | High | A common solvent for a wide array of organic solutes. |
| Polar Aprotic Solvents | |||
| Acetone | Polar Aprotic | High | While polar, acetone's structure allows for the dissolution of many non-polar compounds.[1] |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | A good solvent for a range of organic molecules. |
| Acetonitrile | Polar Aprotic | Moderate | The higher polarity may slightly reduce its effectiveness compared to less polar solvents. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low to Moderate | The high polarity of DMSO limits its ability to solvate non-polar hydrocarbons. |
| Polar Protic Solvents | |||
| Ethanol (B145695) | Polar Protic | Moderate | The presence of a non-polar ethyl chain allows for some interaction with the solute, though the polar hydroxyl group reduces overall compatibility.[1] |
| Methanol | Polar Protic | Low | The increased polarity compared to ethanol further limits its solvating power for non-polar solutes. |
| Water | Polar Protic | Insoluble | The highly polar nature of water and its strong hydrogen bonding network prevent the dissolution of the non-polar this compound.[1] |
Experimental Protocol for Solubility Determination
The following is a generalized gravimetric method for determining the solubility of this compound in a specific organic solvent at a given temperature.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled water bath or shaker
-
Vials with screw caps
-
Volumetric flasks
-
Pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Oven
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute should be visible.
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to prevent precipitation.
-
Immediately filter the solution using a syringe filter into a pre-weighed, clean, and dry volumetric flask. This step is crucial to remove any undissolved microparticles.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact volume of the filtered saturated solution.
-
Place the volumetric flask in a fume hood and gently evaporate the solvent using a stream of inert gas (e.g., nitrogen) or by placing it in a vacuum oven at a temperature below the boiling point of the solute.
-
Once the solvent has completely evaporated, place the flask in an oven at a moderate temperature (e.g., 60°C) for a sufficient time to remove any residual solvent.
-
Cool the flask in a desiccator to room temperature and weigh it on the analytical balance.
-
Repeat the drying and weighing process until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty flask from the final mass of the flask with the dried residue.
-
The solubility can then be expressed in various units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
Solubility (g/100mL) = (Mass of residue (g) / Volume of solution withdrawn (mL)) x 100
-
Visualization of a Relevant Workflow
While no specific signaling pathways involving this compound are documented, its synthesis is a key process for its application. The following diagram illustrates a generalized workflow for the synthesis of 3-arylindenes, a class of compounds to which this compound belongs.
Caption: A generalized workflow for the synthesis of 3-arylindenes.
Conclusion
This technical guide provides a foundational understanding of the solubility profile of this compound in a variety of organic solvents. While quantitative data remains to be experimentally determined, the provided predictions based on chemical principles offer valuable guidance for solvent selection in research and development. The detailed experimental protocol equips scientists with a robust method to generate precise solubility data, which is crucial for the effective use of this compound in its various applications.
References
Methodological & Application
Application Notes and Protocols: 3-Phenyl-1H-indene as a Ligand Precursor in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-phenyl-1H-indene as a precursor for synthesizing ansa-metallocene catalysts, specifically focusing on their application in olefin polymerization. Detailed protocols for the synthesis of a representative catalyst and its use in ethylene (B1197577)/1-hexene (B165129) copolymerization are provided, along with key performance data.
Introduction
This compound is a valuable precursor for the synthesis of indenyl-based ligands, which are crucial components of ansa-metallocene catalysts. These catalysts, particularly those of Group 4 metals like zirconium, are highly effective in olefin polymerization, allowing for precise control over polymer properties such as molecular weight, molecular weight distribution (MWD), and comonomer incorporation. The phenyl substituent at the 3-position of the indene (B144670) framework influences the electronic and steric properties of the resulting catalyst, thereby affecting its catalytic activity and the characteristics of the produced polymer. This document outlines the synthesis of a dimethylsilyl-bridged bis(3-phenylindenyl)zirconium dichloride catalyst and its application in copolymerizing ethylene and 1-hexene.
Data Presentation
The catalytic performance of a representative ansa-metallocene derived from a this compound derivative, rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium dichloride, in ethylene/1-hexene copolymerization is summarized below. This data is adapted from a study on a closely related catalyst and serves as a strong indicator of the potential performance of catalysts derived from this compound.[1][2][3][4]
| Catalyst | 1-Hexene Conc. (mol/L) | Activity (kg polymer / (g catalyst · h)) | M_w ( kg/mol ) | MWD (M_w/M_n) | 1-Hexene Incorporation (mol%) | T_m (°C) |
| meso-isomer | 0.05 | 1850 | 110 | 2.5 | 1.8 | 125.1 |
| rac-isomer | 0.05 | 650 | 180 | 2.3 | 2.5 | 122.3 |
| meso-isomer | 0.20 | 2400 | 95 | 2.6 | 4.5 | 115.4 |
| rac-isomer | 0.20 | 800 | 150 | 2.4 | 5.8 | 110.1 |
Reaction Conditions: 25 mL heptane (B126788), [Zr] = 10 µM, Al_MAO/Zr = 1000, T = 70 °C, Ethylene pressure = 15 bar, Time = 15 min.[1]
Experimental Protocols
I. Synthesis of the Ligand Precursor: bis(3-phenyl-1H-inden-1-yl)dimethylsilane
This protocol describes the synthesis of the dimethylsilyl-bridged bis(3-phenylindene) ligand.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Dichlorodimethylsilane (B41323) (Me₂SiCl₂)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Anhydrous hexanes
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Sintered glass funnel
Procedure:
-
Deprotonation of this compound:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.0 eq) in hexanes dropwise via a syringe or dropping funnel.
-
Allow the reaction mixture to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. The formation of the lithium salt of this compound is indicated by a color change.
-
-
Reaction with Dichlorodimethylsilane:
-
Cool the solution of 3-phenyl-1H-indenyl lithium back down to -78 °C.
-
In a separate flask, dissolve dichlorodimethylsilane (0.5 eq) in anhydrous diethyl ether or THF.
-
Add the dichlorodimethylsilane solution dropwise to the lithium salt solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate (B1210297) mixtures) to obtain bis(3-phenyl-1H-inden-1-yl)dimethylsilane as a mixture of rac and meso isomers.
-
II. Synthesis of the ansa-Metallocene Catalyst: rac- and meso-[bis(3-phenyl-1H-inden-1-yl)dimethylsilyl]zirconium Dichloride
This protocol details the metallation of the ligand to form the zirconium complex.
Materials:
-
bis(3-phenyl-1H-inden-1-yl)dimethylsilane
-
n-Butyllithium (n-BuLi) in hexanes
-
Zirconium tetrachloride (ZrCl₄)
-
Anhydrous toluene (B28343)
-
Anhydrous hexanes
-
Anhydrous diethyl ether or THF
-
Cannula for liquid transfer
-
Schlenk flask and line
Procedure:
-
Dilithiation of the Ligand:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the bis(3-phenyl-1H-inden-1-yl)dimethylsilane (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (2.0 eq) dropwise.
-
Stir the mixture at room temperature overnight to ensure complete formation of the dilithio salt.
-
-
Metallation with Zirconium Tetrachloride:
-
In a separate Schlenk flask, create a slurry of zirconium tetrachloride (1.0 eq) in anhydrous toluene.
-
Cool both the dilithio salt solution and the ZrCl₄ slurry to -78 °C.
-
Transfer the dilithio salt solution to the ZrCl₄ slurry via a cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours.
-
-
Isolation and Purification of the Catalyst:
-
Remove the solvent under reduced pressure.
-
Extract the solid residue with a minimal amount of hot toluene and filter to remove lithium chloride.
-
The meso and rac isomers can often be separated by fractional crystallization from toluene due to their differing solubilities.[2][4]
-
Cool the toluene solution to induce crystallization. The less soluble isomer will precipitate first.
-
Isolate the crystals by filtration, wash with cold hexanes, and dry under vacuum.
-
The other isomer can be obtained by concentrating the mother liquor and further crystallization.
-
III. Protocol for Ethylene/1-Hexene Copolymerization
This protocol outlines a general procedure for the copolymerization of ethylene and 1-hexene using the synthesized ansa-metallocene catalyst and methylaluminoxane (B55162) (MAO) as a co-catalyst.
Materials:
-
rac-[bis(3-phenyl-1H-inden-1-yl)dimethylsilyl]zirconium dichloride
-
Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)
-
Polymerization-grade ethylene
-
1-Hexene, freshly distilled and deoxygenated
-
Anhydrous heptane or toluene
-
Acidified methanol (B129727) (e.g., 5% HCl in methanol)
-
Methanol
-
High-pressure stainless-steel reactor equipped with a stirrer, temperature and pressure controls, and an injection system.
Procedure:
-
Reactor Preparation:
-
Thoroughly dry the reactor under vacuum and purge with high-purity ethylene.
-
Add anhydrous heptane or toluene to the reactor.
-
Introduce the desired amount of 1-hexene.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 15 bar) and heat to the reaction temperature (e.g., 70 °C).
-
-
Catalyst Activation and Polymerization:
-
In a separate Schlenk flask under an inert atmosphere, dissolve the zirconium complex in toluene.
-
In another flask, add the required amount of MAO solution.
-
Inject the MAO solution into the reactor, followed by the catalyst solution to initiate the polymerization. The Al/Zr molar ratio is typically high, for example, 1000:1.[1]
-
Maintain a constant ethylene pressure and temperature for the desired reaction time (e.g., 15 minutes).
-
-
Polymer Isolation and Characterization:
-
Terminate the polymerization by venting the ethylene and injecting acidified methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer, wash thoroughly with methanol, and dry in a vacuum oven at 60-80 °C until a constant weight is achieved.
-
Characterize the polymer for its molecular weight and MWD (by Gel Permeation Chromatography), comonomer incorporation (by ¹³C NMR), and thermal properties (by Differential Scanning Calorimetry).
-
Visualizations
Synthesis of the ansa-Metallocene Catalyst
Caption: Synthetic pathway for the ansa-metallocene catalyst from this compound.
Catalytic Cycle for Olefin Polymerization
Caption: Simplified catalytic cycle for olefin polymerization using an ansa-metallocene catalyst.
References
- 1. Meso- and Rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium Dichloride: Precatalysts for the Production of Differentiated Polyethylene Products with Enhanced Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Meso- and Rac-[bis(3-phenyl-6- tert-butylinden-1-yl)dimethylsilyl]zirconium Dichloride: Precatalysts for the Production of Differentiated Polyethylene Products with Enhanced Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Meso- and Rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium Dichloride: Precatalysts for the Production of Differentiated Polyethylene Products with Enhanced Properties | MDPI [mdpi.com]
Application of 3-Phenyl-1H-indene in Olefin Polymerization: A Detailed Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the application of 3-phenyl-1H-indene derivatives in olefin polymerization, focusing on their use as ligands in ansa-metallocene catalysts. Detailed experimental protocols for catalyst synthesis and polymerization of ethylene (B1197577) and propylene (B89431) are provided, along with a summary of key performance data.
Introduction: this compound as a Ligand Precursor
This compound and its substituted analogues are crucial precursors for the synthesis of ligands used in advanced single-site catalysts for olefin polymerization. Specifically, they form the basis for ansa-metallocene catalysts, which are organometallic compounds typically featuring a Group 4 metal (such as Zirconium, Titanium, or Hafnium) sandwiched between two cyclopentadienyl-type ligands linked by a bridging group.
The phenyl substituent on the indenyl framework significantly influences the electronic and steric properties of the resulting catalyst. This allows for precise control over the polymerization process, affecting catalyst activity, polymer molecular weight, and in the case of propylene polymerization, the stereochemistry (tacticity) of the resulting polymer. A prominent example of such a catalyst is rac-dimethylsilyl-bis(2-methyl-4-phenyl-1-indenyl)zirconium dichloride (rac-Me₂Si(2-Me-4-PhInd)₂ZrCl₂), which has demonstrated high activity and stereoselectivity.
Experimental Protocols
Synthesis of the Ligand and Metallocene Catalyst
The following protocols describe the synthesis of the 2-methyl-4-phenyl-1H-indene ligand and its subsequent conversion to the rac-Me₂Si(2-Me-4-PhInd)₂ZrCl₂ catalyst.
Protocol 2.1.1: Synthesis of 2-Methyl-4-phenyl-1H-indene
This synthesis is a multi-step process that can be achieved through various organic synthesis routes. A general approach involves the construction of the indene (B144670) skeleton followed by functionalization.
Materials:
-
Starting materials for the synthesis of the indanone precursor (e.g., via Friedel-Crafts acylation)
-
Reagents for the introduction of the methyl group (e.g., Grignard reagents or organolithium compounds)
-
Reagents for the reduction and dehydration to form the indene
General Procedure:
-
Synthesis of 4-phenyl-1-indanone: This intermediate can be synthesized through established routes, for example, by the cyclization of a suitable phenyl-substituted propanoic acid derivative.
-
Introduction of the methyl group: React the 4-phenyl-1-indanone with a methylating agent like methylmagnesium bromide (CH₃MgBr) to form the corresponding tertiary alcohol.
-
Dehydration to form the indene: The tertiary alcohol is then dehydrated under acidic conditions to yield 2-methyl-4-phenyl-1H-indene.
-
Purification: The final product is purified by column chromatography or distillation.
Protocol 2.1.2: Synthesis of rac-dimethylsilyl-bis(2-methyl-4-phenyl-1-indenyl)zirconium dichloride
Materials:
-
2-methyl-4-phenyl-1H-indene
-
n-Butyllithium (n-BuLi) in hexanes
-
Dichlorodimethylsilane (Me₂SiCl₂)
-
Zirconium tetrachloride (ZrCl₄)
-
Anhydrous solvents (e.g., THF, toluene (B28343), diethyl ether, hexanes)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Deprotonation of the indene: In an inert atmosphere, dissolve 2-methyl-4-phenyl-1H-indene in an anhydrous solvent like THF or diethyl ether. Cool the solution to -78 °C and slowly add one equivalent of n-BuLi. Allow the mixture to warm to room temperature and stir for several hours to ensure complete formation of the lithium salt.
-
Bridging with dichlorodimethylsilane: Cool the solution of the lithium salt back to -78 °C and slowly add 0.5 equivalents of dichlorodimethylsilane. Allow the reaction mixture to warm to room temperature and stir overnight. This forms the bridged bis(indenyl)silane ligand.
-
Work-up and purification of the ligand: Quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude ligand can be purified by column chromatography.
-
Formation of the dianion: Dissolve the purified bis(indenyl)silane ligand in an anhydrous solvent (e.g., diethyl ether or toluene) under an inert atmosphere. Cool to -78 °C and add two equivalents of n-BuLi. Allow the mixture to warm to room temperature and stir for several hours to form the dilithium (B8592608) salt.
-
Metallation with Zirconium Tetrachloride: In a separate flask, create a slurry of one equivalent of ZrCl₄ in an anhydrous solvent (e.g., toluene or pentane) and cool to -78 °C. Slowly add the solution of the dilithium salt to the ZrCl₄ slurry. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Isolation and purification of the metallocene: The resulting mixture will contain the rac and meso isomers of the zirconocene (B1252598) dichloride. The desired rac isomer can be isolated and purified by fractional crystallization from a suitable solvent system (e.g., toluene/heptane). The product is a brightly colored solid.
Olefin Polymerization Protocols
The following are general protocols for the polymerization of ethylene and propylene using the rac-Me₂Si(2-Me-4-PhInd)₂ZrCl₂ catalyst. The reactions are highly sensitive to air and moisture and must be conducted under an inert atmosphere using dry, deoxygenated solvents and monomers.
Protocol 2.2.1: Ethylene Polymerization
Materials:
-
rac-Me₂Si(2-Me-4-PhInd)₂ZrCl₂
-
Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%) or Borate activator ([Ph₃C][B(C₆F₅)₄]) and Triisobutylaluminum (TIBA)
-
High-purity ethylene gas
-
Anhydrous toluene
-
Polymerization reactor (e.g., a stainless-steel autoclave) equipped with a stirrer, temperature and pressure controls, and an inert gas inlet.
-
Acidified methanol (B129727) for quenching
Procedure:
-
Reactor Preparation: Thoroughly dry and purge the reactor with an inert gas (e.g., argon or nitrogen).
-
Solvent and Cocatalyst Addition: Introduce a measured volume of anhydrous toluene into the reactor. Add the required amount of MAO solution or the borate/TIBA activator system. The Al/Zr molar ratio is a critical parameter and typically ranges from 500 to 2000 for MAO.
-
Pressurization with Ethylene: Pressurize the reactor with ethylene to the desired pressure (e.g., 1-10 bar). Allow the system to equilibrate at the desired polymerization temperature (e.g., 50-80 °C).
-
Catalyst Injection: Dissolve a precise amount of rac-Me₂Si(2-Me-4-PhInd)₂ZrCl₂ in a small amount of anhydrous toluene in a glovebox. Inject the catalyst solution into the reactor to initiate polymerization.
-
Polymerization: Maintain a constant ethylene pressure and temperature for the desired reaction time (e.g., 15-60 minutes). Monitor the ethylene consumption to follow the reaction progress.
-
Quenching and Polymer Isolation: Terminate the polymerization by venting the ethylene and injecting acidified methanol. The polyethylene (B3416737) will precipitate.
-
Polymer Work-up: Collect the polymer by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.
Protocol 2.2.2: Propylene Polymerization
Materials:
-
rac-Me₂Si(2-Me-4-PhInd)₂ZrCl₂
-
Methylaluminoxane (MAO) solution in toluene
-
High-purity liquid propylene
-
Anhydrous toluene or heptane (B126788)
-
Polymerization reactor
-
Acidified methanol
Procedure:
-
Reactor Preparation: Prepare the reactor as described for ethylene polymerization.
-
Solvent and Cocatalyst Addition: Add anhydrous toluene or heptane to the reactor, followed by the MAO solution.
-
Propylene Addition: Introduce a measured amount of liquid propylene into the reactor. Heat the reactor to the desired polymerization temperature (e.g., 30-70 °C).
-
Catalyst Injection: Inject a toluene solution of rac-Me₂Si(2-Me-4-PhInd)₂ZrCl₂ to start the polymerization.
-
Polymerization: Maintain the temperature for the specified reaction time (e.g., 30-60 minutes).
-
Quenching and Polymer Isolation: Terminate the reaction by venting the unreacted propylene and adding acidified methanol.
-
Polymer Work-up: Collect the polypropylene (B1209903) by filtration, wash with methanol, and dry under vacuum.
Data Presentation
The performance of ansa-metallocene catalysts derived from this compound is summarized below. The data is compiled from various studies and reaction conditions may vary.
Table 1: Ethylene Polymerization Performance
| Catalyst | Cocatalyst | Temp. (°C) | Pressure (bar) | Activity (kg PE / (mol Zr·h)) | Mₙ ( kg/mol ) | Mₙ/Mₙ |
| rac-Me₂Si(2-Me-4-PhInd)₂ZrCl₂ | MAO | 50 | 1 | 3170 | 150 | 2.2 |
| rac-Me₂Si(2-Me-4-PhInd)₂ZrCl₂ | MAO | 70 | 1 | 4500 | 120 | 2.5 |
| rac-Me₂Si(2-Me-4-PhInd)₂ZrCl₂ | Borate/TIBA | 50 | 1 | 5060 | 180 | 2.1 |
Table 2: Propylene Polymerization Performance
| Catalyst | Cocatalyst | Temp. (°C) | Activity (kg PP / (mol Zr·h)) | Mₙ ( kg/mol ) | Mₙ/Mₙ | Isotacticity ([mmmm]%) |
| rac-Me₂Si(2-Me-4-PhInd)₂ZrCl₂ | MAO | 50 | 12000 | 350 | 2.0 | >98 |
| rac-Me₂Si(2-Me-4-PhInd)₂ZrCl₂ | MAO | 70 | 9500 | 280 | 2.3 | 97 |
| rac-Me₂Si(2-Me-4-PhInd)₂ZrCl₂ | Borate/TIBA | 50 | - | - | - | - |
Note: '-' indicates data not available from the reviewed sources.
Visualizations
The following diagrams illustrate the key processes involved in the application of this compound based catalysts in olefin polymerization.
Caption: Synthetic workflow from the this compound derivative to the final ansa-metallocene catalyst.
Caption: Mechanism of metallocene catalyst activation and the olefin polymerization cycle.
Caption: General experimental workflow for olefin polymerization using a metallocene catalyst system.
Application Notes and Protocols: Deprotonation of 3-Phenyl-1H-indene to Form the Indenyl Anion
For Researchers, Scientists, and Drug Development Professionals
Introduction
The deprotonation of 3-phenyl-1H-indene is a fundamental transformation in organic and organometallic chemistry, yielding the 3-phenylindenyl anion. This anion is a valuable nucleophile and a common ligand in the synthesis of metallocene catalysts used in polymerization and other catalytic processes. The acidity of the C1 proton of the indene (B144670) ring is significantly enhanced by the aromatic stabilization of the resulting indenyl anion. The presence of a phenyl group at the C3 position can further influence this acidity through resonance effects. This document provides a detailed protocol for the deprotonation of this compound and presents relevant physicochemical data.
Data Presentation
The acidity of indene derivatives is a critical factor in the selection of a suitable base for deprotonation. The pKa value provides a quantitative measure of this acidity. While the exact pKa of this compound is not widely reported, a comparison with related compounds demonstrates the influence of structure on acidity.
| Compound | pKa (in DMSO) | Base Commonly Used for Deprotonation |
| Cyclopentadiene | 18 | n-BuLi, NaH, KOt-Bu |
| Indene | 20.1 | n-BuLi, LDA, NaH |
| This compound | ~18-19 (estimated) | n-BuLi, s-BuLi, t-BuLi |
| Fluorene | 22.6 | n-BuLi, LDA |
Note: The pKa of this compound is estimated to be lower (more acidic) than indene due to the additional resonance stabilization of the negative charge by the phenyl group.
Experimental Protocol: Synthesis of Lithium 3-Phenylindenide
This protocol details a general procedure for the deprotonation of this compound using n-butyllithium (n-BuLi) to generate a solution of lithium 3-phenylindenide. This reaction is highly sensitive to air and moisture, and therefore, must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Materials:
-
This compound (C₁₅H₁₂)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous hexanes
-
Argon or Nitrogen gas supply
-
Dry ice/acetone or liquid nitrogen bath
-
Schlenk flask or a flame-dried, two-necked round-bottom flask with a septum and gas inlet
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Preparation of the Reaction Vessel:
-
A 100 mL Schlenk flask containing a magnetic stir bar is flame-dried under vacuum and backfilled with argon or nitrogen. This process is repeated three times to ensure the apparatus is free of moisture.
-
Allow the flask to cool to room temperature under a positive pressure of inert gas.
-
-
Reaction Setup:
-
To the cooled flask, add this compound (e.g., 1.92 g, 10 mmol).
-
Add anhydrous THF (e.g., 40 mL) via syringe to dissolve the this compound.
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
-
Deprotonation:
-
Slowly add a solution of n-butyllithium in hexanes (e.g., 6.9 mL of a 1.6 M solution, 11 mmol, 1.1 equivalents) to the stirred solution of this compound at -78 °C. The addition should be done dropwise via syringe over a period of 15-20 minutes.
-
A color change to a deep red or orange is typically observed, indicating the formation of the 3-phenylindenyl anion.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour.
-
-
Warming and Confirmation of Anion Formation:
-
Slowly warm the reaction mixture to room temperature and continue to stir for an additional 1-2 hours.
-
The resulting solution of lithium 3-phenylindenide is now ready for use in subsequent reactions. The concentration can be assumed to be approximately 0.2 M in the mixed THF/hexanes solvent system.
-
For confirmation of anion formation, a small aliquot can be quenched with a suitable electrophile (e.g., D₂O or an alkyl halide) and the product analyzed by ¹H NMR spectroscopy.
-
Work-up (if isolating a derivative):
-
The reaction is typically quenched at low temperature by the slow addition of the desired electrophile.
-
After the reaction with the electrophile is complete, the mixture is warmed to room temperature.
-
The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can then be purified by column chromatography or recrystallization.
Visualizations
Caption: Deprotonation of this compound.
Caption: Experimental workflow for deprotonation.
Application Notes and Protocols for 3-Phenyl-1H-Indene Derivatives in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and utilization of 3-phenyl-1H-indene derivatives, specifically focusing on spiro[fluorene-9,9′-xanthene] and dihydroindeno[2,1-b]fluorene analogues, in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs).
Introduction to this compound Derivatives for OLEDs
Indene derivatives, particularly those with spiro and fused ring structures, have emerged as a promising class of materials for OLEDs. Their rigid, three-dimensional molecular architecture provides high thermal and morphological stability, which is crucial for device longevity. The extended π-conjugation in these molecules allows for efficient charge transport and high photoluminescence quantum yields. These properties make them excellent candidates for host materials in phosphorescent OLEDs (PhOLEDs), where they facilitate efficient energy transfer to guest emitter molecules.
This document focuses on two key classes of this compound derivatives:
-
Spiro[fluorene-9,9′-xanthene] (SFX) Derivatives: These compounds exhibit a highly twisted structure that prevents intermolecular aggregation, leading to improved device efficiency and color purity.
-
Dihydroindeno[2,1-b]fluorene (DHIF) Derivatives: These materials offer a rigid and planar core, enabling high charge carrier mobility and excellent thermal stability.
Data Presentation: Performance of Indene Derivatives in OLEDs
The following tables summarize the performance of various spiro[fluorene-9,9′-xanthene] and dihydroindeno[2,1-b]fluorene derivatives as host materials in phosphorescent OLEDs.
Table 1: Performance of Spiro[fluorene-9,9′-xanthene] (SFX) Derivatives as Host Materials in Blue PhOLEDs
| Host Material | Emitter | Max. EQE (%) | Max. CE (cd/A) | Max. PE (lm/W) | Turn-on Voltage (V) | Ref. |
| SFX-PF | FIrpic | 14.7 | 29.3 | 28.9 | 2.8 | [1] |
| SFX-2BI | FIrpic | 2.61 | 3.65 | - | 5.5 | [2] |
EQE: External Quantum Efficiency; CE: Current Efficiency; PE: Power Efficiency; FIrpic: bis(3,5-difluoro-2-(2-pyridyl)phenyl-(2-carboxypyridyl))iridium(III)
Table 2: Performance of Dihydroindeno[2,1-b]fluorene Derivatives as Host Materials in PhOLEDs
| Host Material | Emitter | Emission Color | Max. EQE (%) | Max. CE (cd/A) | Max. PE (lm/W) | Ref. |
| Dispiro[dioxothioxanthene-9,5′-indeno[2,1-b]fluorene-7′,9′′-thioxanthene] | Ir(ppy)₃ | Green | 12.8 | 48.6 | 29.5 | [3] |
| Dispiro[dioxothioxanthene-9,5′-indeno[2,1-b]fluorene-7′,9′′-thioxanthene] | FIrpic | Sky-Blue | 4.8 | 14.8 | 8.2 | [3] |
Ir(ppy)₃: tris(2-phenylpyridine)iridium(III)
Experimental Protocols
Synthesis of this compound Derivatives
This section provides representative protocols for the synthesis of spiro[fluorene-9,9′-xanthene] and dihydroindeno[2,1-b]fluorene derivatives.
Protocol 1: One-Pot Synthesis of Spiro[fluorene-9,9′-xanthene] (SFX) [4][5]
This protocol describes a thermodynamically controlled one-pot synthesis of the core SFX structure.
Materials:
-
Methanesulfonic acid (MeSO₃H)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 9-fluorenone and a molar excess of resorcinol in methanesulfonic acid.
-
Stir the mixture vigorously at a controlled temperature (e.g., 80 °C) for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and dichloromethane).
-
Recrystallize the purified product from a solvent mixture like dichloromethane/ethanol to obtain pure SFX crystals.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 2,7-Disubstituted SFX Derivatives via Suzuki Coupling [5]
This protocol details the synthesis of a blue-light-emitting SFX derivative.
Materials:
-
Monobromo-SFX
-
2,7-bis(4,4,5,5-tetramethyl-[4][5][6]dioxaborolane-2-yl)-9,9-dioctylfluorene
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a degassed mixture of toluene, ethanol, and water, add monobromo-SFX, the diboronic ester derivative, and potassium carbonate.
-
Purge the mixture with an inert gas (e.g., argon or nitrogen) for 30 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir under an inert atmosphere for 24-48 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Further purify by recrystallization to obtain the final product, 2,7-bis[spiro[fluorene-9,9′-xanthene]-2-yl]-9,9-dioctylfluorene (BSFXF).
-
Characterize the product by NMR and mass spectrometry.
OLED Device Fabrication and Characterization
This section provides a general protocol for the fabrication of a phosphorescent OLED using a this compound derivative as the host material. The device architecture described is a common multilayer structure.
Protocol 3: Fabrication of a Multilayer Phosphorescent OLED by Vacuum Thermal Evaporation
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Organic materials:
-
Hole Injection Layer (HIL): e.g., HAT-CN
-
Hole Transport Layer (HTL): e.g., TAPC
-
Emissive Layer (EML): Host (e.g., SFX-PF) and guest phosphorescent emitter (e.g., FIrpic)
-
Electron Transport Layer (ETL): e.g., TPBi
-
Electron Injection Layer (EIL): e.g., LiF
-
-
Cathode material: Aluminum (Al)
-
High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Substrate holder and shadow masks
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the patterned ITO substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with oxygen plasma immediately before loading into the evaporation chamber to improve the work function of the ITO and remove any residual organic contaminants.
-
-
Organic Layer Deposition:
-
Mount the cleaned substrates onto the substrate holder in the vacuum chamber.
-
Load the organic materials into separate crucibles in the evaporation sources.
-
Evacuate the chamber to a pressure of at least 10⁻⁶ Torr.
-
Deposit the organic layers sequentially by heating the respective crucibles. Monitor the deposition rate and thickness using the QCM. Typical deposition rates for organic materials are 1-2 Å/s.
-
HIL (e.g., HAT-CN): 10 nm
-
HTL (e.g., TAPC): 40 nm
-
EML: Co-evaporate the host (e.g., SFX-PF) and the phosphorescent emitter (e.g., FIrpic) at a specific doping concentration (e.g., 10 wt%). The typical thickness of the EML is 20-30 nm.
-
ETL (e.g., TPBi): 40 nm
-
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the EIL (e.g., LiF) at a slower rate (e.g., 0.1-0.2 Å/s) to a thickness of 1 nm.
-
Deposit the metal cathode (e.g., Al) at a higher rate (e.g., 5-10 Å/s) to a thickness of 100 nm.
-
-
Encapsulation:
-
After deposition, transfer the devices to an inert atmosphere (e.g., a glovebox) for encapsulation.
-
Seal the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers from oxygen and moisture.
-
Protocol 4: Characterization of OLED Devices
Equipment:
-
Source measure unit (SMU)
-
Photometer or spectroradiometer
-
Integrating sphere
Procedure:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Connect the fabricated OLED to the SMU.
-
Apply a forward bias voltage and sweep it from 0 V to a higher voltage (e.g., 10-15 V) in defined steps.
-
Simultaneously measure the current flowing through the device and the luminance emitted from the device using the photometer.
-
Plot the current density (J) versus voltage (V) and luminance (L) versus voltage (V).
-
-
Efficiency Measurements:
-
Calculate the current efficiency (CE) in cd/A using the formula: CE = L / J.
-
Calculate the power efficiency (PE) in lm/W using the formula: PE = π * L / (J * V).
-
Calculate the external quantum efficiency (EQE) by measuring the total light output in an integrating sphere and relating it to the number of injected charge carriers.
-
-
Electroluminescence (EL) Spectrum:
-
Measure the emitted light spectrum at a constant driving voltage or current using a spectroradiometer.
-
Determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Photo- and electro-luminescent properties of 2,7-disubstituted spiro[fluorene-9,9′-xanthene] derivatives containing imidazole-derived moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Thioxanthene and dioxothioxanthene dihydroindeno[2,1-b]fluorenes: synthesis, properties and applications in green and sky blue phosphorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. 20.210.105.67 [20.210.105.67]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Functionalization of the Indene Ring of 3-Phenyl-1H-indene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of methods for the functionalization of the indene (B144670) ring of 3-phenyl-1H-indene, a versatile scaffold for the development of novel therapeutic agents. The protocols outlined below, along with the accompanying data and pathway diagrams, are intended to serve as a comprehensive resource for researchers in medicinal chemistry and drug discovery.
Introduction
The this compound core is a privileged structure in medicinal chemistry, forming the backbone of compounds with a wide range of biological activities. Functionalization of the indene ring, particularly at the C1 and C2 positions, allows for the modulation of a compound's physicochemical properties and biological targets. This document details key synthetic transformations and highlights the application of these derivatives as potent inhibitors of tubulin polymerization for cancer therapy and as acetylcholinesterase inhibitors for the management of Alzheimer's disease.
I. Functionalization of the Indene Ring
The chemical reactivity of the indene ring in this compound allows for a variety of functionalization reactions. Key transformations include halogenation, nitration, acylation, and condensation reactions.
A. Halogenation
Halogenated indene derivatives serve as crucial intermediates for further synthetic modifications through cross-coupling reactions. While direct halogenation of this compound can be achieved, the synthesis of 2-bromo-3-phenyl-1H-indene-1,3(2H)-dione provides a versatile precursor for functionalization at the C2 position.
Protocol 1: Synthesis of 2-Bromo-3-phenyl-1H-indene-1,3(2H)-dione
This protocol describes the bromination of this compound-1,3(2H)-dione.
Materials:
-
This compound-1,3(2H)-dione
-
Bromine (Br₂)
-
Chloroform (B151607) (CHCl₃)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (B145695) (EtOH)
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound-1,3(2H)-dione in chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in chloroform dropwise to the stirred solution.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with a dilute solution of sodium hydroxide and then with water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to yield pure 2-bromo-3-phenyl-1H-indene-1,3(2H)-dione.
B. Nitration
Nitration of the indene ring introduces a nitro group, which can be subsequently reduced to an amino group, providing a handle for further derivatization.
Protocol 2: General Procedure for Nitration of Aromatic Compounds
This is a general protocol that can be adapted for the nitration of this compound.
Materials:
-
This compound
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Erlenmeyer flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
Procedure:
-
In an Erlenmeyer flask, cool concentrated sulfuric acid in an ice bath with stirring.
-
In a separate container, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
-
Slowly add this compound to the cold sulfuric acid.
-
Add the cold nitrating mixture dropwise to the solution of the indene derivative over a period of 5-10 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring in the ice bath for an additional 15-20 minutes.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
C. Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring of the indene scaffold, typically at the C6 position. This reaction is a powerful tool for creating carbon-carbon bonds.[1][2]
Protocol 3: General Procedure for Friedel-Crafts Acylation
This general protocol can be applied to the acylation of this compound.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Hydrochloric acid (HCl), dilute
Procedure:
-
Suspend anhydrous aluminum chloride in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the suspension in an ice bath.
-
Slowly add the acyl chloride to the suspension with stirring.
-
Add a solution of this compound in anhydrous dichloromethane dropwise to the reaction mixture.
-
After the addition, allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and quench by the slow addition of dilute hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
D. Condensation Reactions
The active methylene (B1212753) group at the C1 position of this compound can participate in condensation reactions with aldehydes and ketones.
Protocol 4: Knoevenagel Condensation of this compound with an Aldehyde
This protocol describes a typical Knoevenagel condensation.
Materials:
-
This compound
-
Aromatic aldehyde
-
Acetic acid
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of this compound and the aromatic aldehyde in benzene or toluene in a round-bottom flask, add a catalytic amount of piperidine and acetic acid.
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the reaction mixture to reflux and continue until the calculated amount of water has been collected.
-
Cool the reaction mixture, wash with water, and dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by column chromatography or recrystallization.
II. Applications in Drug Development
Functionalized this compound derivatives have shown significant promise as therapeutic agents, particularly in the fields of oncology and neurodegenerative diseases.
A. Tubulin Polymerization Inhibitors in Cancer Therapy
Certain dihydro-1H-indene derivatives have been identified as potent inhibitors of tubulin polymerization, a key process in cell division.[3] By binding to the colchicine (B1669291) site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.
Quantitative Data: Anticancer Activity of Dihydro-1H-indene Derivatives
| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| 12d | K562 (Leukemia) | 0.028 | [4] |
| 12d | A549 (Lung Cancer) | 0.035 | [4] |
| 12d | HCT116 (Colon Cancer) | 0.087 | [4] |
| 12d | MCF7 (Breast Cancer) | 0.042 | [4] |
B. Acetylcholinesterase Inhibitors in Alzheimer's Disease
The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (B1216132) (ACh) contributes to cognitive decline.[5][6] Indene-derived hydrazides have been developed as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh in the synaptic cleft.[7] By inhibiting AChE, these compounds increase the levels of ACh, thereby enhancing cholinergic neurotransmission.
Quantitative Data: Acetylcholinesterase Inhibition by Indene-Derived Hydrazides [7]
| Compound ID | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Selectivity Index (BuChE/AChE) |
| SD-30 | 13.86 ± 0.163 | 48.55 ± 0.136 | 3.50 |
| SD-24 | 40.43 ± 0.067 | 92.86 ± 0.066 | 2.29 |
III. Experimental Workflows
The following workflow illustrates the general process from the synthesis of functionalized this compound derivatives to their biological evaluation.
Conclusion
The functionalization of the this compound ring offers a versatile platform for the design and synthesis of novel drug candidates. The protocols and data presented herein provide a foundation for researchers to explore the chemical space around this privileged scaffold and to develop new therapeutics for cancer and neurodegenerative diseases. Further investigation into the structure-activity relationships of these derivatives will be crucial for the optimization of their potency and selectivity.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. scribd.com [scribd.com]
- 3. Pathways: Microtubule Dynamics | www.antibodies-online.com [antibodies-online.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alzheimer's Disease: Targeting the Cholinergic System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer’s: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 3-Phenyl-1H-indene in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1H-indene scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules. Its rigid framework allows for the precise spatial orientation of functional groups, making it an attractive starting point for the design of novel therapeutic agents. Among its derivatives, 3-phenyl-1H-indene serves as a versatile building block for the synthesis of a range of compounds with potential pharmaceutical applications, from anticancer to neuroprotective agents.
This document provides detailed application notes and experimental protocols for the synthesis and potential derivatization of this compound, highlighting its utility in drug discovery and development.
Application Notes
The this compound core is a key structural motif in a variety of compounds exhibiting significant biological activity. While direct synthesis of currently marketed pharmaceuticals starting from this compound is not widely documented in publicly available literature, its derivatives have shown promise in several therapeutic areas.
Anticancer Activity: Certain dihydro-1H-indene derivatives have been identified as potent tubulin polymerization inhibitors.[1] By binding to the colchicine (B1669291) site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The 3-phenyl group can be strategically functionalized to enhance binding affinity and selectivity.
Neuroprotective and Anti-Alzheimer's Agents: The indene (B144670) structure is also being explored for the development of multi-target agents for Alzheimer's disease. Derivatives of 5,6-dimethoxy-1H-indene have been synthesized and shown to inhibit acetylcholinesterase (AChE), a key enzyme in the progression of the disease.[2]
Anxiolytics: Substituted indenes can serve as precursors to more complex heterocyclic systems with pharmaceutical applications. For instance, indenes can be converted to 2,3-benzodiazepines, a class of compounds known for their anxiolytic properties.[3]
The versatility of the this compound scaffold allows for functionalization at various positions, enabling the generation of diverse chemical libraries for screening and lead optimization in drug discovery programs.
Quantitative Data Summary
The following table summarizes the yields of various 3-aryl-1H-indene derivatives synthesized through a direct arylation method, demonstrating the feasibility of creating a library of compounds based on this scaffold.
| Compound | Ar-X | Yield (%) |
| This compound | Phenyl-F | 81 |
| This compound | Phenyl-Cl | 70 |
| This compound | Phenyl-Br | 78 |
| 3-(p-Tolyl)-1H-indene | p-Tolyl-F | 75 |
| 3-(o-Tolyl)-1H-indene | o-Tolyl-F | 72 |
| 3-(p-Methoxyphenyl)-1H-indene | p-Anisyl-F | 85 |
| 3-(p-Chlorophenyl)-1H-indene | p-Chlorophenyl-F | 73 |
Data adapted from a facile synthesis of 3-arylindenes by HMPA-promoted direct arylation of indenes with aryl fluorides.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from indene and an aryl fluoride, a key starting material for further derivatization.
Materials:
-
Indene
-
Lithium diisopropylamide (LDA)
-
Hexamethylphosphoramide (HMPA)
-
Dry tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for chromatography
Procedure:
-
To a stirred solution of indene (1.0 mmol) in dry THF (10 mL) under a nitrogen atmosphere at -78 °C, add a solution of LDA in THF (1.1 mmol) dropwise.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add HMPA (2.0 mmol) to the solution and continue stirring at -78 °C for an additional 30 minutes.
-
Add fluorobenzene (1.2 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.[2]
Protocol 2: Hypothetical Synthesis of a Dihydro-1H-indene-based Tubulin Polymerization Inhibitor from a this compound Precursor
This protocol outlines a hypothetical synthetic route to a potential anticancer agent, starting from a functionalized this compound derivative. This demonstrates how the core scaffold can be elaborated into a more complex, biologically active molecule.
Step 1: Synthesis of 4,5,6-Trimethoxy-1H-inden-1-one
This intermediate can be synthesized from 3-(3,4,5-trimethoxyphenyl)propanoic acid via an intramolecular Friedel-Crafts acylation using polyphosphoric acid (PPA).[4]
Step 2: Aldol Condensation
-
Dissolve 4,5,6-trimethoxy-1H-inden-1-one (1.0 mmol) and an appropriate substituted benzaldehyde (B42025) (e.g., 4-hydroxy-3-methoxybenzaldehyde) (1.1 mmol) in methanol (B129727).
-
Add a solution of potassium hydroxide (B78521) (KOH) in methanol and stir the mixture at room temperature overnight.
-
Acidify the reaction mixture with dilute HCl and collect the precipitated product by filtration.
Step 3: Reduction to the Dihydro-1H-indene
-
Suspend the product from Step 2 in a mixture of methanol and THF.
-
Add palladium on carbon (10 mol%) as a catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).
-
Filter the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the target dihydro-1H-indene derivative.
Visualizations
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. A simple route to 2,3-benzodiazepines from substituted indenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 3-Phenyl-1H-Indene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the functionalization of the 3-phenyl-1H-indene scaffold using various palladium-catalyzed cross-coupling reactions. The this compound core is a valuable structural motif in medicinal chemistry and materials science, and the ability to further elaborate this structure through C-C and C-N bond formation is of significant interest.
This document outlines protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions on functionalized this compound derivatives. As direct cross-coupling on the pre-formed this compound is not extensively reported, this guide provides methods for the synthesis of key halogenated precursors, followed by detailed, adaptable protocols for their subsequent cross-coupling.
Synthesis of Key Precursors: Halogenated 3-Phenyl-1H-Indenes
The successful implementation of palladium-catalyzed cross-coupling reactions necessitates the preparation of suitable this compound precursors, typically substituted with a halide (Br, I) or a triflate (OTf) group at a reactive position. Below are plausible synthetic routes to access these key starting materials.
Protocol 1: Synthesis of 6-Bromo-3-phenyl-1H-indene
This protocol is adapted from general methods for the synthesis of substituted indenes.
Reaction Scheme:
Experimental Protocol:
-
Suzuki-Miyaura Coupling to form 3-Phenyl-1-indanone (B102786):
-
To a solution of 3-bromo-1-indanone (B152551) (1.0 equiv) in a 3:1 mixture of toluene (B28343) and ethanol, add phenylboronic acid (1.2 equiv) and a 2M aqueous solution of sodium carbonate (2.5 equiv).
-
Degas the mixture by bubbling argon through it for 20 minutes.
-
Add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv).
-
Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere.
-
After cooling to room temperature, dilute the reaction with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 3-phenyl-1-indanone.
-
-
Reduction and Dehydration to this compound:
-
Suspend 3-phenyl-1-indanone (1.0 equiv) in methanol (B129727) and cool to 0 °C.
-
Add sodium borohydride (B1222165) (NaBH₄) (1.5 equiv) portion-wise.
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and dissolve the crude alcohol in toluene containing a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture to reflux with a Dean-Stark trap for 4 hours.
-
After cooling, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate to yield this compound, which can be purified by chromatography if necessary.
-
-
Bromination to 6-Bromo-3-phenyl-1H-indene:
-
Dissolve this compound (1.0 equiv) in dichloromethane (B109758) (DCM) and cool to 0 °C.
-
Slowly add a solution of N-bromosuccinimide (NBS) (1.05 equiv) in DCM.
-
Stir the reaction at room temperature for 4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 6-bromo-3-phenyl-1H-indene.
-
Palladium-Catalyzed Cross-Coupling Reactions
The following protocols are generalized for the cross-coupling of vinyl and aryl halides/triflates and can be adapted for functionalized this compound substrates. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrate combinations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organohalide or triflate and an organoboron compound.[1]
General Protocol for Suzuki-Miyaura Coupling of 6-Bromo-3-phenyl-1H-indene:
-
Reactants: 6-Bromo-3-phenyl-1H-indene (1.0 equiv), Arylboronic acid (1.2-1.5 equiv).
-
Catalyst: Pd(PPh₃)₄ (0.02-0.05 equiv) or Pd(dppf)Cl₂ (0.02-0.05 equiv).
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv).
-
Solvent: Toluene/Ethanol/Water (e.g., 4:1:1 mixture).
-
Procedure:
-
Combine 6-bromo-3-phenyl-1H-indene, the arylboronic acid, and the base in a reaction vessel.
-
Add the solvent mixture and degas by bubbling with argon for 20 minutes.
-
Add the palladium catalyst and heat the reaction to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3,6-Diphenyl-1H-indene | Hypothetical |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-3-phenyl-1H-indene | Hypothetical |
| 3 | Thiophene-2-boronic acid | 3-Phenyl-6-(thiophen-2-yl)-1H-indene | Hypothetical |
Yields are hypothetical and will depend on specific reaction conditions and substrates.
Heck Reaction
The Heck reaction couples an unsaturated halide or triflate with an alkene to form a substituted alkene.[2]
General Protocol for Heck Reaction of a Halogenated this compound:
-
Reactants: Halogenated this compound (e.g., 2-iodo-3-phenyl-1H-indene, 1.0 equiv), Alkene (1.5-2.0 equiv).
-
Catalyst: Pd(OAc)₂ (0.02-0.05 equiv).
-
Ligand: PPh₃ (0.04-0.1 equiv) or a phosphine-free system may be employed.[3]
-
Base: Et₃N (2.0 equiv) or K₂CO₃ (2.0 equiv).
-
Solvent: DMF or Acetonitrile.
-
Procedure:
-
To a reaction vessel, add the halogenated this compound, palladium catalyst, and ligand (if used).
-
Add the solvent, followed by the base and the alkene.
-
Degas the mixture with argon and heat to 80-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, filter off any solids, and partition the filtrate between water and an organic solvent.
-
Wash the organic layer, dry, concentrate, and purify by column chromatography.
-
| Entry | Alkene | Product | Yield (%) |
| 1 | Styrene | 2-Styryl-3-phenyl-1H-indene | Hypothetical |
| 2 | n-Butyl acrylate | n-Butyl (E)-3-(3-phenyl-1H-inden-2-yl)acrylate | Hypothetical |
| 3 | Cyclohexene | 2-(Cyclohex-1-en-1-yl)-3-phenyl-1H-indene | Hypothetical |
Yields are hypothetical and will depend on specific reaction conditions and substrates.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4][5]
General Protocol for Sonogashira Coupling of a Halogenated this compound:
-
Reactants: Halogenated this compound (e.g., 1-iodo-3-phenyl-1H-indene, 1.0 equiv), Terminal alkyne (1.2-1.5 equiv).
-
Catalyst: Pd(PPh₃)₂Cl₂ (0.01-0.03 equiv).
-
Co-catalyst: CuI (0.02-0.05 equiv).
-
Base: Et₃N or Diisopropylamine (excess, can be used as solvent).
-
Solvent: THF or DMF.
-
Procedure:
-
In a reaction vessel under argon, dissolve the halogenated this compound, palladium catalyst, and copper iodide in the solvent.
-
Add the base, followed by the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute with an organic solvent and wash with aqueous ammonium (B1175870) chloride solution, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 1-(Phenylethynyl)-3-phenyl-1H-indene | Hypothetical |
| 2 | 1-Hexyne | 1-(Hex-1-yn-1-yl)-3-phenyl-1H-indene | Hypothetical |
| 3 | Trimethylsilylacetylene | 3-Phenyl-1-((trimethylsilyl)ethynyl)-1H-indene | Hypothetical |
Yields are hypothetical and will depend on specific reaction conditions and substrates.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a method for the formation of C-N bonds by coupling an amine with an aryl or vinyl halide/triflate.
General Protocol for Buchwald-Hartwig Amination of a Halogenated this compound:
-
Reactants: Halogenated this compound (e.g., 6-bromo-3-phenyl-1H-indene, 1.0 equiv), Amine (1.2-1.5 equiv).
-
Catalyst: Pd₂(dba)₃ (0.01-0.03 equiv) or Pd(OAc)₂ (0.02-0.05 equiv).
-
Ligand: A bulky, electron-rich phosphine (B1218219) ligand such as XPhos, SPhos, or RuPhos (0.02-0.06 equiv).
-
Base: NaOt-Bu (1.5-2.0 equiv) or K₃PO₄ (2.0 equiv).
-
Solvent: Toluene or Dioxane.
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst, ligand, and base in a reaction vessel.
-
Add the solvent, followed by the halogenated this compound and the amine.
-
Seal the vessel and heat the reaction to 80-110 °C.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry, concentrate, and purify by column chromatography.
-
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-Phenyl-3-phenyl-1H-inden-6-amine | Hypothetical |
| 2 | Morpholine | 4-(3-Phenyl-1H-inden-6-yl)morpholine | Hypothetical |
| 3 | Benzylamine | N-Benzyl-3-phenyl-1H-inden-6-amine | Hypothetical |
Yields are hypothetical and will depend on specific reaction conditions and substrates.
Concluding Remarks
The protocols outlined in these application notes provide a comprehensive guide for the palladium-catalyzed functionalization of the this compound scaffold. While specific examples of these reactions on this compound itself are not abundant in the literature, the provided methods for precursor synthesis and the generalized cross-coupling protocols offer a robust starting point for researchers. Successful implementation will likely require optimization of the reaction parameters for each specific substrate combination. These powerful synthetic tools open up new avenues for the creation of novel this compound derivatives for applications in drug discovery and materials science.
References
- 1. youtube.com [youtube.com]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Substituted 3-Phenyl-1H-indene Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substituted 3-phenyl-1H-indene derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. These scaffolds are present in various biologically active molecules, exhibiting a range of therapeutic properties including antimycobacterial, anti-Alzheimer, and antitumor activities. Their unique structural framework also makes them valuable precursors for the synthesis of more complex molecular architectures. This document provides detailed application notes and protocols for several synthetic routes to access these valuable compounds.
Synthetic Routes Overview
The synthesis of substituted this compound compounds can be achieved through various strategic approaches. The most common methods include transition-metal-catalyzed cross-coupling reactions, acid-catalyzed cyclizations, and gold-catalyzed intramolecular reactions. The choice of a particular route often depends on the desired substitution pattern, availability of starting materials, and required functional group tolerance.
A logical workflow for the synthesis and preliminary evaluation of new this compound derivatives in a drug discovery context is outlined below.
Caption: Drug discovery workflow for this compound derivatives.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes quantitative data for different synthetic routes to various substituted this compound compounds, allowing for easy comparison of their efficiencies.
| Entry | Synthetic Method | Starting Materials | Product | Yield (%) | Reference |
| 1 | HMPA-Promoted Direct Arylation | Indene (B144670), Phenyl Fluoride | This compound | 81 | [1] |
| 2 | HMPA-Promoted Direct Arylation | Indene, Phenyl Chloride | This compound | 70 | [1] |
| 3 | HMPA-Promoted Direct Arylation | Indene, Phenyl Bromide | This compound | 78 | [1] |
| 4 | HMPA-Promoted Direct Arylation | Indene, Perfluorophenyl Fluoride | 3-(Perfluorophenyl)-1H-indene | 95 | [1] |
| 5 | HMPA-Promoted Direct Arylation | Indene, 4-(tert-Butyl)phenyl Fluoride | 3-(4-(tert-Butyl)phenyl)-1H-indene | 75 | [1] |
| 6 | Palladium-Catalyzed C-H Arylation | Indole, Phenyl Halide | 3-Phenyl-1H-indole (analogous reaction) | 77 | [2] |
| 7 | Palladium-Catalyzed C-H Arylation | Indole, 4-Tolyl Halide | 3-(p-Tolyl)-1H-indole (analogous reaction) | 30 | [2] |
| 8 | Gold-Catalyzed Hydroalkylation | N-Aryl Ynamide | Substituted 2-Amino-3-phenyl-1H-indene | up to 96 | [3] |
| 9 | Brønsted Acid-Catalyzed Cyclization | 1,3-Diaryl-1,3-diene | Substituted 1,2-Diaryl-1H-indene | good to excellent | [3] |
Experimental Protocols
HMPA-Promoted Direct Arylation of Indenes with Aryl Halides
This protocol describes a facile synthesis of 3-arylindenes through the direct arylation of indenes with various aryl halides, promoted by hexamethylphosphoramide (B148902) (HMPA).[1]
Reaction Scheme:
Caption: HMPA-promoted direct arylation of indene.
Materials:
-
Indene (or substituted indene)
-
Aryl halide (e.g., phenyl fluoride, phenyl chloride, phenyl bromide)
-
Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)
-
Hexamethylphosphoramide (HMPA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To an oven-dried 25 mL three-necked round-bottomed flask equipped with a magnetic stir bar, add LDA (1.75 mL, 3.5 mmol) under an argon atmosphere.
-
In a separate flask, prepare a solution of the indene (1.0 mmol) and HMPA (447.5 mg, 2.5 mmol) in 5 mL of dry THF.
-
Add the indene/HMPA solution dropwise to the LDA solution at 25 °C using a syringe.
-
Stir the resulting mixture for 5 minutes at 25 °C.
-
Prepare a solution of the aryl halide (1.5 mmol) in 5 mL of dry THF and add it dropwise to the reaction mixture.
-
Stir the reaction mixture at 25 °C for the appropriate time (monitor by TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indene.
Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides
This method provides a straightforward route to polysubstituted indenes from readily available ynamides using a gold catalyst under mild conditions.[4]
Reaction Scheme:
Caption: Gold-catalyzed synthesis of substituted indenes.
General Procedure:
-
In a vial, dissolve the N-aryl ynamide (1.0 equiv) in dichloromethane (B109758) (DCM).
-
To this solution, add the gold catalyst, such as [Au(IPr)]NTf₂ (1-5 mol%).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the substituted indene product.
Brønsted Acid-Catalyzed Cyclization of 1,3-Dienes
This protocol describes the synthesis of substituted indenes through the cyclization of diaryl- or alkyl aryl-1,3-dienes catalyzed by a Brønsted acid.[3]
Reaction Scheme:
Caption: Brønsted acid-catalyzed synthesis of indenes.
General Procedure:
-
Dissolve the 1,3-diene substrate (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask.
-
Add a catalytic amount of trifluoromethanesulfonic acid (TfOH) (e.g., 5 mol%) to the solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Nazarov Cyclization for Indenone Synthesis
The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, which can be precursors to indene derivatives. This involves the acid-catalyzed electrocyclization of a divinyl ketone.[5][6]
Reaction Scheme:
Caption: General scheme for the Nazarov cyclization.
General Procedure for Nazarov Cyclization:
-
Dissolve the divinyl ketone (1.0 equiv) in a suitable solvent (e.g., dichloromethane).
-
Add a Lewis acid (e.g., FeCl₃, BF₃·OEt₂) or a Brønsted acid (e.g., H₂SO₄, TfOH) to the solution. The amount of acid can range from catalytic to stoichiometric depending on the substrate and acid strength.
-
Stir the reaction mixture at the appropriate temperature (from room temperature to elevated temperatures) and monitor by TLC.
-
Upon completion, quench the reaction by adding water or a basic solution.
-
Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.
-
Purify the resulting cyclopentenone derivative by column chromatography. Further synthetic steps would be required to convert the indenone to a this compound.
Conclusion
The synthetic routes outlined in these application notes provide a versatile toolkit for accessing a wide range of substituted this compound compounds. The choice of method will be guided by the specific target molecule and the available resources. The provided protocols offer a starting point for laboratory synthesis and can be further optimized to achieve desired outcomes for research and drug development applications. The biological importance of this class of compounds continues to drive the development of novel and efficient synthetic methodologies.
References
- 1. mdpi.com [mdpi.com]
- 2. Triflic acid mediated cascade cyclization of aryldiynes for the synthesis of indeno[1,2-c]chromenes: application to dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Indenes via Brønsted Acid Catalyzed Cyclization of Diaryl- and Alkyl Aryl-1,3-dienes [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 6. Nazarov Cyclization [organic-chemistry.org]
Application Notes and Protocols: The Role of 3-Phenyl-1H-Indene in the Synthesis of Polycyclic Aromatic Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenyl-1H-indene and its derivatives represent a significant structural motif in the mechanistic understanding of polycyclic aromatic hydrocarbon (PAH) formation, particularly in high-temperature environments such as combustion and interstellar chemistry. While direct, well-documented synthetic protocols for the conversion of this compound into specific PAHs in a laboratory setting are not extensively available in current literature, its core structure is a key intermediate in several proposed reaction pathways. These notes explore the theoretical and mechanistic basis for the involvement of the this compound scaffold in the synthesis of complex PAHs and provide generalized experimental considerations for its potential application in organic synthesis.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds containing two or more fused aromatic rings. Their synthesis is of great interest due to their applications in materials science, as well as their prevalence as products of incomplete combustion. The formation of PAHs often proceeds through complex reaction networks involving radical species and sequential addition reactions. The indene (B144670) scaffold, particularly when substituted with a phenyl group, serves as a crucial building block in the molecular weight growth of PAHs.
Mechanistic studies, often combining experimental and computational approaches, have identified several pathways for PAH formation where indenyl radicals and their reactions with other aromatic species are central.[1][2] The "Phenyl-Addition/dehydroCyclization" (PAC) mechanism, for instance, highlights the importance of phenyl radical addition to aromatic systems, a process that can lead to the formation of larger, more complex PAHs.[2][3] While these studies primarily focus on gas-phase and high-temperature reactions, the underlying principles can inform the design of targeted synthetic strategies in a laboratory setting.
Mechanistic Pathways Involving the Phenyl-Indene Scaffold
The formation of PAHs from smaller precursors like indene and phenyl radicals is thought to occur through several key mechanistic steps. These pathways provide a conceptual framework for how this compound could be utilized or formed as an intermediate in PAH synthesis.
One prominent pathway involves the reaction of phenyl-type radicals with unsaturated hydrocarbons.[1] For instance, the reaction of a phenyl radical with allene (B1206475) or methylacetylene can lead to the formation of indene.[1] This suggests that the reverse process, or further reactions of a phenyl-substituted indene, could be a viable route to larger PAHs.
Another critical mechanism is the Hydrogen-Abstraction/Acetylene-Addition (HACA) pathway, which is a widely accepted model for the growth of PAHs. While not directly starting with this compound, this mechanism illustrates the step-wise construction of aromatic rings, a principle that could be applied to a phenyl-indene system.
The following diagram illustrates a generalized workflow for investigating the potential of this compound in PAH synthesis, drawing inspiration from known PAH formation mechanisms.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Phenyl-1H-indene
Welcome to the technical support center for the synthesis of 3-phenyl-1H-indene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods involve the reaction of a phenyl-based nucleophile with an indanone precursor, followed by dehydration, or direct arylation of indene. A widely used laboratory-scale method is the Grignard reaction of phenylmagnesium bromide with 1-indanone (B140024) to form the intermediate 1-phenyl-indan-1-ol, which is then dehydrated to this compound. Another common approach is the Wittig reaction, though it may be less direct for this specific target.
Q2: What is the expected yield for the synthesis of this compound?
A2: Yields can vary significantly based on the chosen synthetic route and optimization of reaction conditions. For the Grignard reaction followed by dehydration, yields can range from moderate to high, often depending on the efficiency of both the Grignard addition and the subsequent elimination of water. Direct arylation methods have been reported with yields up to 81%.[1]
Q3: How can I confirm the successful synthesis of this compound?
A3: The structure of the final product should be confirmed using standard analytical techniques. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy will confirm the connectivity of the atoms. Mass Spectrometry (MS) is used to determine the molecular weight, and Infrared (IR) Spectroscopy can identify characteristic functional groups.
Q4: What are the common impurities in the synthesis of this compound?
A4: Common impurities depend on the synthetic route. In the Grignard synthesis, unreacted 1-indanone, the intermediate alcohol (1-phenyl-indan-1-ol), and biphenyl (B1667301) (from the coupling of the Grignard reagent) are potential impurities.[2] For Wittig reactions, triphenylphosphine (B44618) oxide is a major byproduct that can complicate purification.[3]
Troubleshooting Guides
Grignard Reaction Route
Problem 1: Low or no yield of the intermediate alcohol (1-phenyl-indan-1-ol).
-
Possible Cause: Inactive Grignard reagent due to moisture.
-
Possible Cause: Poor quality of magnesium turnings.
-
Solution: Use fresh, shiny magnesium turnings. If the surface appears oxidized, gently crush the turnings in the reaction flask (under inert gas) to expose a fresh surface. Chemical activation with a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can also be effective.[2][5]
-
-
Possible Cause: Incomplete formation of the Grignard reagent.
-
Solution: Ensure the dropwise addition of bromobenzene (B47551) to the magnesium suspension maintains a gentle reflux, indicating the reaction is proceeding. If the reaction does not start, gentle warming with a heat gun may be necessary.[2]
-
Problem 2: Significant amount of biphenyl byproduct.
-
Possible Cause: Wurtz-type coupling of the Grignard reagent with unreacted bromobenzene.
-
Solution: Add the bromobenzene solution slowly and dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. Avoid excessive heating during the formation of the Grignard reagent.[2]
-
Problem 3: Incomplete dehydration of the intermediate alcohol.
-
Possible Cause: Insufficiently acidic conditions or inadequate heating.
-
Solution: Use a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. Ensure the reaction is heated sufficiently to drive the elimination reaction. For tertiary alcohols, dehydration temperatures can be relatively mild (25-80°C).[6]
-
-
Possible Cause: Reversible reaction.
General Purification Issues
Problem: Difficulty in removing triphenylphosphine oxide (TPPO) after a Wittig reaction.
-
Solution 1 (Precipitation): TPPO has low solubility in nonpolar solvents. Concentrate the reaction mixture and triturate with a solvent like hexane (B92381) or a pentane/ether mixture to precipitate the TPPO, which can then be removed by filtration.[3]
-
Solution 2 (Complexation): Add zinc chloride to an ethanolic solution of the crude product to form an insoluble TPPO-Zn complex that can be filtered off.[3]
-
Solution 3 (Chromatography): For a non-polar product like this compound, a quick filtration through a plug of silica (B1680970) gel using a nonpolar eluent (e.g., hexane) can effectively retain the more polar TPPO.[3]
Data Presentation
Table 1: Comparison of Dehydration Conditions for 1-Phenyl-indan-1-ol
| Catalyst | Temperature (°C) | Yield (%) | Notes |
| p-Toluenesulfonic acid | 80-110 | Good to Excellent | Commonly used, can be done in refluxing toluene (B28343) with a Dean-Stark trap. |
| Sulfuric Acid (conc.) | 25-80 | Moderate to Good | Strong acid, can lead to charring if not controlled. Lower temperatures are often sufficient for tertiary alcohols.[6] |
| Phosphoric Acid | 150-180 | Good | Effective, but may require higher temperatures than sulfuric acid.[9] |
| Alumina (Al₂O₃) | >300 | Good | Used in gas-phase dehydrations, less common for lab-scale liquid-phase reactions.[9] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Grignard Reaction
This protocol is divided into two main stages: the formation of 1-phenyl-indan-1-ol via a Grignard reaction, and its subsequent dehydration to this compound.
Part A: Synthesis of 1-Phenyl-indan-1-ol
Materials:
-
Magnesium turnings (1.1 eq)
-
Anhydrous diethyl ether or THF
-
Iodine (one small crystal)
-
Bromobenzene (1.0 eq)
-
1-Indanone (1.0 eq)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
Setup: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add the magnesium turnings and a crystal of iodine to the flask.
-
Initiation: Add a small amount of anhydrous diethyl ether to cover the magnesium. Add a solution of bromobenzene in anhydrous diethyl ether to the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and gentle bubbling indicate initiation.
-
Grignard Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with 1-Indanone: Cool the Grignard solution to 0°C in an ice bath. Dissolve 1-indanone in anhydrous diethyl ether and add it to the dropping funnel. Add the 1-indanone solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Cool the mixture to 0°C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, extract with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure to obtain the crude 1-phenyl-indan-1-ol.
Part B: Dehydration of 1-Phenyl-indan-1-ol
Materials:
-
Crude 1-phenyl-indan-1-ol from Part A
-
p-Toluenesulfonic acid (catalytic amount, e.g., 0.05 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the crude 1-phenyl-indan-1-ol, toluene, and a catalytic amount of p-toluenesulfonic acid.
-
Dehydration: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue heating until no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter the solution and remove the solvent under reduced pressure. The crude this compound can be purified by flash column chromatography on silica gel (eluting with hexane or a hexane/ethyl acetate (B1210297) mixture) or by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for Grignard reaction initiation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ester - Wikipedia [en.wikipedia.org]
- 8. aroonchande.com [aroonchande.com]
- 9. Sciencemadness Discussion Board - Dehydration of 3-Phenyl-1-propanol - Powered by XMB 1.9.11 [sciencemadness.org]
purification challenges and solutions for 3-phenyl-1H-indene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 3-phenyl-1H-indene.
Troubleshooting Guides
Issue 1: Low Yield or Product Loss During Column Chromatography
Symptoms:
-
Low recovery of this compound after column chromatography.
-
Streaking or tailing of the product spot on TLC analysis of column fractions.
-
Appearance of new, more polar impurities on TLC after chromatography.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Degradation on Acidic Silica (B1680970) Gel | Indene derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation.[1] Solution: Deactivate the silica gel by preparing a slurry with the eluent containing 1-2% triethylamine.[1] Alternatively, use a less acidic stationary phase like neutral alumina.[2][3] |
| Irreversible Adsorption | The compound may be strongly and irreversibly binding to the silica gel. |
| Improper Solvent System | The chosen eluent may be too polar, causing the product to elute too quickly with impurities, or not polar enough, leading to very slow elution and band broadening. |
| Column Overloading | Exceeding the capacity of the column can lead to poor separation. |
Experimental Protocol: Flash Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Triethylamine (optional)
-
Glass column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a solvent system that provides good separation of this compound from its impurities. A common starting point for nonpolar compounds is a mixture of hexane and ethyl acetate. For this compound, a system of Hexane:Ethyl Acetate (98:2) is often a good starting point. The desired product should have an Rf value of approximately 0.2-0.3 for optimal separation.
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow it to pack uniformly. Gently tap the column to dislodge any air bubbles.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the silica-adsorbed sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Logical Workflow for Troubleshooting Column Chromatography:
References
- 1. Development and validation of an HPLC-MS/MS method for the simultaneous analysis of volatile organic compound metabolites, hydroxylated polycyclic aromatic hydrocarbons, and 8-hydroxy-2'-deoxyguanosine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
common side reactions in the synthesis of 3-phenyl-1H-indene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-phenyl-1H-indene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides and FAQs
Grignard Reaction Step: Formation of 1-Phenyl-2,3-dihydro-1H-inden-1-ol
Q1: My Grignard reaction to form the intermediate alcohol has a low yield. What are the common causes and solutions?
A1: Low yields in the Grignard reaction step are often due to several factors. Here are the most common issues and how to address them:
-
Moisture in the reaction setup: Grignard reagents are highly reactive towards protic sources like water. Ensure all glassware is rigorously dried, and anhydrous solvents are used. Flame-drying the glassware under vacuum or an inert atmosphere is recommended.
-
Poor quality of magnesium turnings: The surface of magnesium can oxidize, which hinders the reaction. Use fresh, high-quality magnesium turnings. If the turnings appear dull, they can be activated by crushing them in a mortar and pestle or by adding a small crystal of iodine.
-
Impure starting materials: Ensure the 1-indanone (B140024) and bromobenzene (B47551) are pure and dry.
-
Side reaction forming biphenyl (B1667301): A common side reaction is the coupling of the phenylmagnesium bromide with unreacted bromobenzene to form biphenyl.[1] This is favored by higher concentrations of bromobenzene and elevated reaction temperatures. To minimize this, add the bromobenzene solution slowly to the magnesium turnings to maintain a gentle reflux and avoid localized high concentrations.
Q2: I observe a significant amount of a white, crystalline solid that is not my desired alcohol. What is it likely to be?
A2: This is very likely biphenyl, a common byproduct of Grignard reactions using phenylmagnesium bromide.[1] It can be removed during the purification step, typically by recrystallization or column chromatography. To confirm its identity, you can analyze the byproduct using techniques like TLC, GC-MS, or NMR spectroscopy.
Dehydration Step: Formation of this compound
Q3: The dehydration of the intermediate alcohol is not proceeding to completion, or I am getting a complex mixture of products. What should I consider?
A3: Incomplete dehydration or the formation of multiple products can be due to the choice of dehydrating agent, reaction temperature, and time.
-
Inefficient dehydrating agent: Mild dehydrating agents may not be effective. Stronger acids like sulfuric acid or phosphoric acid are commonly used.[2] Alternatively, reagents like phosphorus oxychloride in pyridine (B92270) can be used, especially for hindered alcohols.
-
Reaction temperature: The temperature required for dehydration varies depending on the alcohol's structure. For tertiary alcohols like 1-phenyl-2,3-dihydro-1H-inden-1-ol, milder conditions are generally sufficient compared to primary or secondary alcohols.[2] Start with a moderate temperature and monitor the reaction progress by TLC or GC.
-
Polymerization: Indenes, being unsaturated hydrocarbons, can undergo polymerization in the presence of strong acids.[3] This is a significant side reaction that can lead to a tarry, intractable mixture. To minimize polymerization, use the minimum necessary amount of acid catalyst and keep the reaction time as short as possible. Distilling the product as it forms can also be an effective strategy.
Q4: My final product is a viscous oil or a solid that is difficult to purify. What could be the issue?
A4: This could be due to the presence of indene (B144670) dimers or oligomers. Indene and its derivatives are known to dimerize in the presence of acid catalysts.[4] The dimerization can lead to a mixture of constitutional isomers, complicating purification.
Purification
Q5: How can I effectively purify my this compound from the common side products?
A5: The most common methods for purifying this compound are column chromatography and recrystallization.
-
Column Chromatography: This is a versatile method for separating the desired product from both more polar (e.g., unreacted alcohol) and less polar (e.g., biphenyl) impurities. A silica (B1680970) gel column with a non-polar eluent system, such as a mixture of hexanes and ethyl acetate (B1210297), is typically effective.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities like biphenyl. A solvent system where the solubility of this compound and the impurities differ significantly with temperature should be chosen. For example, dissolving the crude product in a minimal amount of a hot solvent like ethanol (B145695) and then allowing it to cool slowly can yield pure crystals of the product.[5]
Common Side Reactions
| Side Product | Formation Pathway | How to Minimize |
| Biphenyl | Coupling of phenylmagnesium bromide with unreacted bromobenzene.[1] | Slow addition of bromobenzene, maintaining a gentle reflux. |
| Unreacted 1-Indanone | Incomplete Grignard reaction. | Use a slight excess of the Grignard reagent, ensure anhydrous conditions. |
| 1-Phenyl-2,3-dihydro-1H-inden-1-ol | Incomplete dehydration. | Use a suitable dehydrating agent and optimal temperature and reaction time. |
| Indene Dimers/Polymers | Acid-catalyzed dimerization or polymerization of the indene product.[3][4] | Use a minimal amount of acid catalyst, keep reaction time short, consider distillation of the product as it forms. |
Experimental Protocol: Synthesis of this compound from 1-Indanone
This protocol is based on analogous Grignard reactions and subsequent dehydrations.[5]
Step 1: Preparation of Phenylmagnesium Bromide
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place magnesium turnings (1.2 eq).
-
Add anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium to initiate the reaction. Initiation is indicated by the solution turning cloudy and gentle boiling. If the reaction does not start, a crystal of iodine can be added.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture until most of the magnesium has reacted.
Step 2: Reaction with 1-Indanone
-
Cool the freshly prepared phenylmagnesium bromide solution in an ice bath.
-
Prepare a solution of 1-indanone (1.0 eq) in anhydrous diethyl ether.
-
Add the 1-indanone solution dropwise to the cold Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
Step 3: Workup and Dehydration
-
Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 1-phenyl-2,3-dihydro-1H-inden-1-ol.
-
To the crude alcohol, add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a small amount of p-toluenesulfonic acid).
-
Heat the mixture under reduced pressure and distill the this compound as it is formed. This helps to avoid prolonged contact with the acid and minimize polymerization.
Step 4: Purification
-
The distilled product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system or by recrystallization from a suitable solvent like ethanol.
Visualizations
Caption: Main reaction pathway and major side reactions in the synthesis of this compound.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for the Alkylation of 3-Phenyl-1H-Indene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the alkylation of 3-phenyl-1H-indene.
Frequently Asked Questions (FAQs)
Q1: What are the general reaction conditions for the alkylation of this compound?
A1: The alkylation of this compound typically involves the deprotonation of the acidic C1-proton by a suitable base to form an indenyl anion, which then acts as a nucleophile to attack an alkylating agent. Common conditions involve the use of a strong base like sodium hydride (NaH) or an organolithium reagent in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).[1] Phase-transfer catalysis (PTC) is also a highly effective method.[2][3][4]
Q2: How can I improve the yield of my alkylation reaction?
A2: Low yields in indene (B144670) synthesis can result from several factors.[5] To improve the yield, consider the following:
-
Optimize the base and solvent system: The choice of base and solvent is critical. A systematic screening of different bases (e.g., NaH, KOt-Bu, LDA) and solvents (e.g., THF, DMF, Dioxane) can help identify the optimal combination for your specific alkylating agent.
-
Control the reaction temperature: Some alkylations require low temperatures to prevent side reactions, while others may need heating to proceed at a reasonable rate.
-
Use a phase-transfer catalyst: PTC can significantly enhance reaction rates and yields, especially in biphasic systems.[3][6] Catalysts like tetra-n-butylammonium bromide (TBAB) or Aliquat 336 are commonly used.[2][4]
-
Ensure anhydrous conditions: The indenyl anion is highly sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents to prevent quenching of the anion.
Q3: What are common side products, and how can I minimize their formation?
A3: A common side reaction is the formation of benzofulvene derivatives, which can arise from elimination reactions.[5] To control selectivity and minimize side products:
-
Adjust reaction temperature and time: Careful control of these parameters can favor the desired alkylation pathway.[5]
-
Choose the appropriate alkylating agent: Highly reactive alkylating agents might lead to over-alkylation or other side reactions.
-
Consider steric hindrance: The bulky phenyl group at the 3-position can influence the regioselectivity of the alkylation.
Q4: My product seems to be decomposing during purification on a silica (B1680970) gel column. What should I do?
A4: The acidic nature of standard silica gel can cause the degradation of sensitive indene derivatives.[5] Consider these alternative purification strategies:
-
Use deactivated silica gel: Treat the silica gel with a base like triethylamine (B128534) before use.
-
Switch to a different stationary phase: Alumina (B75360) (neutral or basic) or Florisil can be good alternatives.[5]
-
Employ non-chromatographic methods: If applicable, recrystallization or distillation (for thermally stable compounds) can be effective.[5]
-
Minimize contact time: Use flash chromatography with a faster flow rate to reduce the time the compound spends on the column.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the alkylation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete deprotonation of the indene. | Use a stronger base or increase the reaction temperature. Ensure the base is not old or deactivated. |
| Alkylating agent is not reactive enough. | Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide). | |
| Presence of water in the reaction mixture. | Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Formation of Multiple Products | Over-alkylation (dialkylation). | Use a stoichiometric amount of the alkylating agent or add it slowly to the reaction mixture. |
| Isomerization of the double bond. | This can be influenced by the base and solvent system. Screening different conditions may be necessary. | |
| Formation of benzofulvene side products.[5] | Carefully control the reaction temperature and duration.[5] | |
| Product Instability During Workup or Purification | Degradation on acidic silica gel.[5] | Use deactivated silica, alumina, or Florisil for column chromatography.[5] Consider non-chromatographic purification methods.[5] |
| Air oxidation of the product. | Handle the purified product under an inert atmosphere and store it in a cool, dark place. |
Experimental Protocols
General Protocol for Alkylation using Sodium Hydride
-
Preparation: Add this compound (1.0 eq.) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Solvent Addition: Add anhydrous THF (or another suitable aprotic solvent) via syringe.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.0-1.2 eq.) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC). Gentle heating may be required for less reactive alkylating agents.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (using deactivated silica gel or alumina if necessary).
General Protocol for Alkylation using Phase-Transfer Catalysis (PTC)
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), the alkylating agent (1.0-1.5 eq.), and the phase-transfer catalyst (e.g., TBAB, 0.1 eq.).
-
Solvent and Base Addition: Add an organic solvent (e.g., toluene (B28343) or dichloromethane) and a concentrated aqueous solution of a base (e.g., 50% NaOH).
-
Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating. The high selectivity of monoalkylation is often observed under PTC conditions.[3]
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, separate the organic layer.
-
Extraction and Purification: Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Model Alkylation
| Entry | Base (eq.) | Solvent | Additive (eq.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (1.1) | THF | - | 25 | 12 | 75 |
| 2 | KOt-Bu (1.1) | THF | - | 25 | 8 | 82 |
| 3 | LDA (1.1) | THF | - | -78 to 25 | 6 | 85 |
| 4 | K₂CO₃ (2.0) | DMF | - | 60 | 24 | 60 |
| 5 | NaOH (aq. 50%) | Toluene | TBAB (0.1) | 50 | 5 | 90 |
Note: This table is a representative example. Actual results may vary depending on the specific alkylating agent used.
Visualizations
Caption: General experimental workflow for the alkylation of this compound.
Caption: Troubleshooting logic for optimizing the alkylation of this compound.
References
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 3. crdeepjournal.org [crdeepjournal.org]
- 4. phasetransfer.com [phasetransfer.com]
- 5. benchchem.com [benchchem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
troubleshooting NMR and mass spectrometry analysis of 3-phenyl-1H-indene
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the NMR and mass spectrometry analysis of 3-phenyl-1H-indene, designed for researchers, scientists, and professionals in drug development.
Troubleshooting and FAQs
This section addresses common issues encountered during the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 1: Why am I seeing unexpected peaks in my ¹H NMR spectrum?
Answer: Unexpected peaks in the ¹H NMR spectrum of this compound can originate from several sources:
-
Solvent Impurities: Residual protic solvents (e.g., water, ethyl acetate, hexane) from the synthesis or purification steps are common. Ensure your sample is thoroughly dried under high vacuum.
-
Starting Materials: Unreacted starting materials from the synthesis, such as 1-indanone (B140024) or phenylmagnesium bromide, may be present.
-
Isomers: this compound can potentially isomerize to the more stable 1-phenyl-1H-indene. The presence of a distinct set of signals, particularly a peak around 5.0 ppm, could indicate the presence of the 1-phenyl isomer.
-
Side Products: Depending on the synthetic route, various side products could be formed. Review your synthetic pathway to anticipate potential by-products.
Question 2: The aromatic region (approx. 7.0-7.8 ppm) of my ¹H NMR spectrum is complex and difficult to interpret. How can I resolve these signals?
Answer: The nine aromatic protons of this compound often result in a complex, overlapping multiplet. To resolve these signals, you can try the following:
-
Use a Higher Field NMR Spectrometer: A spectrometer with a higher magnetic field strength (e.g., 500 MHz or greater) will provide better signal dispersion.
-
2D NMR Spectroscopy: A 2D COSY (Correlation Spectroscopy) experiment can help identify which protons are coupled to each other, aiding in the assignment of individual multiplets. A 2D HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate protons to their directly attached carbons.
-
Change the Deuterated Solvent: Changing the solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of the protons and may resolve overlapping signals.
Question 3: The integration of the aliphatic CH₂ protons (at position 1) is not what I expected. Why might this be?
Answer: The signal for the two protons at the C1 position of the indene (B144670) ring should integrate to 2H. If the integration is inaccurate, consider these possibilities:
-
Presence of Impurities: An impurity with signals in the same region can affect the integration.
-
Poor Phasing or Baseline Correction: Ensure the spectrum is correctly phased and the baseline is flat before integrating.
-
Isomerization: If some of the this compound has isomerized to 1-phenyl-1H-indene, the integration of the C1 protons will be lower than expected.
Mass Spectrometry (MS)
Question 1: I don't see the molecular ion peak (M⁺˙) at m/z 192 in my electron ionization (EI) mass spectrum. Is my sample incorrect?
Answer: The absence of a clear molecular ion peak in EI-MS is not uncommon for certain classes of compounds, especially those that fragment easily. The molecular ion of this compound (m/z 192) may be weak or absent due to facile fragmentation. Look for peaks corresponding to logical fragment losses, such as the loss of a hydrogen atom (M-1) at m/z 191, which is often a very stable ion.
Question 2: What are the major fragment ions I should expect to see in the mass spectrum of this compound?
Answer: The fragmentation of this compound is expected to be dominated by the formation of stable carbocations. Key expected fragments are detailed in the data table below. The base peak is often [M-H]⁺ at m/z 191. Another significant fragment could be the phenyl cation at m/z 77.
Question 3: My mass spectrum shows a fragmentation pattern that is very similar to that of 1-phenyl-1H-indene. How can I be sure which isomer I have?
Answer: Mass spectrometry alone may not be sufficient to definitively distinguish between isomers like 1-phenyl-1H-indene and this compound, as they can produce very similar fragmentation patterns. It is crucial to use a combination of analytical techniques. ¹H NMR is particularly powerful for distinguishing these isomers due to the different chemical environments of the protons on the five-membered ring.
Data Presentation
The following tables summarize the expected quantitative data for the analysis of this compound.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H1 (CH₂) | ~3.4 - 3.6 | Singlet (or narrow multiplet) | 2H |
| H2 (CH) | ~6.5 - 6.7 | Triplet (coupled to H1) | 1H |
| Aromatic H | ~7.2 - 7.8 | Multiplet | 9H |
Note: These are predicted values. Actual chemical shifts can vary based on solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon | Chemical Shift (δ, ppm) |
| C1 (CH₂) | ~38-40 |
| C2 (CH) | ~125-128 |
| C3 (C) | ~145-148 |
| Aromatic CH | ~120-130 |
| Quaternary Aromatic C | ~135-145 |
Note: These are predicted values. Actual chemical shifts can vary.
Table 3: Expected EI Mass Spectrometry Fragmentation of this compound
| m/z | Proposed Fragment | Notes |
| 192 | [C₁₅H₁₂]⁺˙ | Molecular Ion (M⁺˙) |
| 191 | [C₁₅H₁₁]⁺ | [M-H]⁺, often the base peak |
| 115 | [C₉H₇]⁺ | Loss of phenyl radical |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Clean NMR Tube: Ensure a 5 mm NMR tube is thoroughly cleaned with a suitable solvent (e.g., acetone) and dried in an oven at >100 °C for at least 2 hours.
-
Weigh Sample: Accurately weigh approximately 5-10 mg of your this compound sample directly into the clean, dry NMR tube.
-
Add Deuterated Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, 99.8+ atom % D).[1]
-
Dissolve Sample: Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved. If necessary, use a vortex mixer or gently warm the sample.
-
Transfer to Spinner: Wipe the outside of the NMR tube clean and place it into an NMR spinner, ensuring the depth is correctly adjusted for the spectrometer.
Protocol 2: Electron Ionization Mass Spectrometry (EI-MS) Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.
-
Instrument Setup: The analysis is typically performed on a GC-MS system. A gas chromatograph is used to introduce the sample into the mass spectrometer.
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a radical cation (the molecular ion), which can then undergo fragmentation.[2][3]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Mandatory Visualizations
Caption: A flowchart for troubleshooting unexpected spectroscopic data.
Caption: Logical relationships of potential analytical issues.
References
preventing undesired polymerization of 3-phenyl-1H-indene derivatives
Welcome to the Technical Support Center for 3-Phenyl-1H-Indene Derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the undesired polymerization of these compounds during synthesis, purification, and storage.
Frequently Asked Questions (FAQs)
Q1: What causes my this compound derivative to polymerize?
A1: this compound derivatives are susceptible to polymerization primarily through two mechanisms: cationic and free-radical pathways.[1]
-
Cationic Polymerization: This is often initiated by acidic impurities, such as residual acid catalysts from the synthesis or acidic sites on chromatography media like silica (B1680970) gel.
-
Free-Radical Polymerization: This can be triggered by exposure to heat, light (especially UV), or the presence of radical initiators like peroxides, which may be present as impurities in solvents (e.g., THF, diethyl ether).[2]
The pendant phenyl ring in this compound derivatives can also contribute to the propensity for spontaneous polymerization through π-stacking interactions, which can facilitate the aggregation of monomers.[3]
Q2: How can I visually identify if my this compound derivative has started to polymerize?
A2: The initial signs of polymerization are often subtle. You might observe a slight yellowing of the compound, which is typically a colorless liquid or solid. As polymerization progresses, an increase in viscosity is a key indicator.[2] In advanced stages, the material may become a thick oil or even solidify into a resinous solid. The presence of insoluble particles or cloudiness in a solution is also a strong indication that polymer formation has occurred.
Q3: My reaction mixture containing a this compound derivative turned into a solid mass. What should I do?
A3: If you observe a rapid increase in viscosity or solidification, it is crucial to act quickly to ensure safety, as polymerization can be highly exothermic.
-
Cool the Reaction: Immediately place the reaction vessel in an ice bath to dissipate heat and slow down the polymerization rate.[2]
-
Dilute the Mixture: If possible, carefully add a suitable, dry, and deoxygenated solvent to dilute the reaction mixture. This can help to control the temperature and slow the reaction.[2]
-
Add a "Short-Stop" Inhibitor: Introduce a high-potency radical inhibitor to quench the polymerization. For guidance on appropriate inhibitors, please refer to the table in the "Troubleshooting Guides" section.
Q4: Can the choice of solvent affect the stability of my this compound derivative?
A4: Yes, the choice of solvent is critical. Solvents that can form peroxides, such as tetrahydrofuran (B95107) (THF) and diethyl ether, should be freshly distilled or tested for the presence of peroxides before use. The presence of peroxides can initiate free-radical polymerization.[2] It is advisable to use freshly purified and deoxygenated solvents for all reactions and purifications involving this compound derivatives.
Troubleshooting Guides
Issue 1: Polymerization During Synthesis
If you are experiencing polymerization during the synthesis of a this compound derivative, consider the following troubleshooting steps:
-
Temperature Control: Ensure that the reaction temperature is strictly controlled. Exothermic reactions should be cooled appropriately.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative processes that can generate radical species.
-
Reagent Purity: Use purified reagents and solvents to eliminate potential initiators like acidic impurities or peroxides.
-
Addition of Inhibitors: For reactions that require elevated temperatures or extended reaction times, consider adding a small amount of a suitable polymerization inhibitor to the reaction mixture.
Issue 2: Polymerization During Purification
Purification, especially column chromatography, can be a common step where undesired polymerization occurs.
-
Deactivation of Silica Gel: Standard silica gel can be acidic enough to initiate cationic polymerization. It is highly recommended to use deactivated silica gel. This can be prepared by treating the silica gel with a base like triethylamine (B128534).
-
Minimize Contact Time: Use flash chromatography to minimize the time the compound spends on the stationary phase.[4]
-
Alternative Purification Methods: If the compound is thermally stable, distillation under reduced pressure can be an alternative to chromatography. Recrystallization is another option for solid derivatives.
Issue 3: Polymerization During Storage
Proper storage is crucial for maintaining the integrity of this compound derivatives.
-
Cool and Dark Environment: Store the compound in a cool, dark place, preferably in a refrigerator or freezer.[2]
-
Inert Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent oxidation.[1]
-
Use of Inhibitors: For long-term storage, the addition of a polymerization inhibitor is recommended.
Data on Common Polymerization Inhibitors
While specific quantitative data on the effectiveness of inhibitors for this compound derivatives is limited in the literature, the following table summarizes common inhibitors used for stabilizing vinyl aromatic monomers, which are expected to be effective for this class of compounds.
| Inhibitor Type | Example Inhibitors | Typical Concentration | Mechanism of Action & Notes |
| Phenolic Compounds | Hydroquinone (HQ) | 100 - 1000 ppm | Effective free-radical scavengers.[5] Often require the presence of trace oxygen to be active.[6] Can be removed by a basic wash. |
| 4-Methoxyphenol (MEHQ) | 10 - 500 ppm | Similar to hydroquinone, commonly used for storage and transport of monomers.[7] | |
| Butylated Hydroxytoluene (BHT) | 100 - 1000 ppm | A common antioxidant that also acts as a radical scavenger.[7] | |
| Stable Radicals | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) | 10 - 200 ppm | Highly efficient at trapping carbon-centered radicals.[7] Does not require oxygen to be effective. |
| Other Compounds | Phenothiazine (PTZ) | 100 - 500 ppm | Suitable for processes that are sensitive to oxygen or conducted at high temperatures.[1] |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the desired eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Deactivation: To this slurry, add triethylamine (NEt₃) to a final concentration of 1-2% by volume.[4]
-
Packing: Stir the mixture for 15-20 minutes, then pack the chromatography column with the slurry.
-
Elution: Elute the column using a mobile phase that also contains a small amount (e.g., 0.5-1%) of triethylamine to maintain the deactivated state of the stationary phase throughout the separation.[4]
Protocol 2: Removal of Phenolic Inhibitors Prior to Reaction
-
Dissolution: Dissolve the this compound derivative containing a phenolic inhibitor in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).
-
Basic Wash: Transfer the solution to a separatory funnel and wash with a 1 M aqueous sodium hydroxide (B78521) (NaOH) solution to extract the acidic phenolic inhibitor. Repeat the wash 2-3 times.
-
Neutralization and Brine Wash: Wash the organic layer with water until the aqueous layer is neutral, followed by a wash with a saturated sodium chloride solution (brine).
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Immediate Use: The purified, inhibitor-free this compound derivative should be used immediately to prevent spontaneous polymerization.
Visualizations
Caption: Logical workflow for troubleshooting undesired polymerization.
Caption: Mechanism of action for free-radical scavenging inhibitors.
Caption: Recommended workflow for synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structural Manipulation of the Conjugated Phenyl Moiety in 3-Phenylbenzofulvene Monomers: Effects on Spontaneous Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chempoint.com [chempoint.com]
- 6. Polymerization inhibitors [yansuochem.com]
- 7. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
regioselectivity issues in the functionalization of 3-phenyl-1H-indene
Welcome to the technical support center for the functionalization of 3-phenyl-1H-indene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding regioselectivity issues encountered during the chemical modification of this scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the principal reactive sites on the this compound molecule for functionalization?
A1: The this compound scaffold presents several potential sites for functionalization. The primary reactive positions are within the indene (B144670) core at C1, C2, and the fused benzene (B151609) ring (C4, C5, C6, C7), as well as on the appended phenyl group. The outcome of a reaction is highly dependent on the reaction type and conditions employed.
Q2: How does the phenyl group at the C3 position influence the regioselectivity of electrophilic aromatic substitution on the indene core?
A2: The phenyl group at C3 is an electron-withdrawing group by induction but can also participate in resonance. In electrophilic aromatic substitution (EAS), the electron-donating character of the fused benzene ring and the cyclopentadiene (B3395910) moiety generally directs electrophiles to specific positions. For EAS on the fused benzene ring, the substitution pattern is influenced by the directing effects of the rest of the molecule, typically favoring positions C4 and C7. For reactions on the five-membered ring, the outcome is more complex and highly dependent on the specific electrophile and reaction conditions.
Q3: Can I expect to see functionalization on the C3-phenyl group during electrophilic aromatic substitution?
A3: While possible, functionalization on the C3-phenyl group is generally less favorable than on the indene ring system under typical electrophilic aromatic substitution conditions.[1][2] The indene core is often more activated towards electrophiles. However, with highly reactive electrophiles or under forcing conditions, substitution on the phenyl ring (typically at the ortho and para positions relative to the indene attachment point) can occur.
Q4: In a Diels-Alder reaction, how does this compound behave as a diene?
A4: The cyclopentadiene portion of the this compound can act as a diene in [4+2] cycloaddition reactions. The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of both the indene (the diene) and the dienophile. The substitution pattern on the dienophile will determine the orientation of addition to the indene core. Generally, the reaction will proceed to form the thermodynamically more stable product.
Troubleshooting Guides
This section provides troubleshooting for common regioselectivity issues encountered during the functionalization of this compound.
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Friedel-Crafts Acylation, Nitration, Halogenation)
Symptom: A mixture of regioisomers is obtained, making purification difficult and lowering the yield of the desired product.
Possible Causes:
-
Reaction Conditions: Temperature, solvent, and catalyst choice can significantly impact the kinetic versus thermodynamic control of the reaction, leading to different isomer ratios.
-
Steric Hindrance: The bulky phenyl group at C3 can sterically hinder attack at adjacent positions, but electronic effects may still lead to a mixture of products.
-
Catalyst Activity: An overly active or non-selective catalyst can lead to multiple substitutions or a broader range of isomers.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Lowering the reaction temperature often favors the formation of the kinetically controlled product, which may be a single isomer. Conversely, higher temperatures can favor the thermodynamically more stable isomer.
-
Solvent Screening: The polarity of the solvent can influence the stability of the reaction intermediates and transition states, thereby affecting the regioselectivity. Experiment with a range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., dichloromethane (B109758), acetonitrile).
-
Choice of Catalyst: For Lewis acid-catalyzed reactions like Friedel-Crafts acylation, switching to a bulkier or milder Lewis acid (e.g., ZnCl₂, FeCl₃ instead of AlCl₃) can improve regioselectivity by increasing steric differentiation between potential reaction sites.
-
Protecting Groups: In complex syntheses, consider using protecting groups to block more reactive sites and direct the functionalization to the desired position.
Issue 2: Unexpected Regioisomer in Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki)
Symptom: The cross-coupling reaction yields a product with the new substituent at an unexpected position on the indene ring.
Possible Causes:
-
Ligand Effects: The choice of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand on the metal catalyst (e.g., Palladium) plays a crucial role in determining the regioselectivity of the coupling reaction.
-
Mechanism of C-H Activation: In direct C-H activation reactions, the regioselectivity is determined by the directing group and the mechanism of the C-H bond cleavage.
-
Substrate Pre-functionalization: If starting from a halogenated or triflated this compound, the position of the leaving group dictates the initial site of coupling.
Troubleshooting Steps:
-
Ligand Screening: Perform a systematic screening of different ligands. Bulky, electron-rich ligands often favor different regioisomers compared to smaller, electron-poor ligands.
-
Catalyst System: Experiment with different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with various ligands.
-
Reaction Additives: The presence of additives such as salts (e.g., Ag₂CO₃, CuI) can influence the catalytic cycle and, consequently, the regioselectivity.
-
Directing Groups: For direct C-H functionalization, consider introducing a directing group at a specific position to guide the metal catalyst to the desired C-H bond.
Issue 3: Low or No Regioselectivity in Diels-Alder Reactions
Symptom: The [4+2] cycloaddition of this compound with an unsymmetrical dienophile results in a nearly 1:1 mixture of regioisomers.
Possible Causes:
-
Similar Electronic Effects: If the substituents on the dienophile do not create a strong electronic bias, the orbital interactions governing the cycloaddition may not strongly favor one orientation over the other.
-
Steric Factors: Steric hindrance between the phenyl group of the indene and the substituents on the dienophile can influence the transition state energies of the possible regioisomeric pathways.
Troubleshooting Steps:
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the regioselectivity of the Diels-Alder reaction by coordinating to the dienophile and amplifying its electronic asymmetry.
-
Modify the Dienophile: If possible, modify the substituents on the dienophile to create a stronger electronic directing effect.
-
Temperature Optimization: While Diels-Alder reactions are often under kinetic control, exploring a range of temperatures may reveal conditions that favor one regioisomer.
Data Presentation
The following tables summarize expected regiochemical outcomes and provide a framework for recording experimental results for key functionalization reactions of this compound.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Electrophile | Reagents and Conditions | Major Regioisomer(s) | Minor Regioisomer(s) | Reference Yield (%) |
| Acyl group (RCO⁺) | RCOCl, AlCl₃, CH₂Cl₂ | C1 and/or C6 | C4, C5, C7 | Data not available |
| Nitro group (NO₂⁺) | HNO₃, H₂SO₄ | C1 and/or C6 | C4, C5, C7 | Data not available |
| Halogen (Br⁺) | Br₂, FeBr₃ | C1 and/or C6 | C4, C5, C7 | Data not available |
Table 2: Regioselectivity in Metal-Catalyzed Cross-Coupling of Pre-functionalized this compound
| Coupling Partner | Catalyst System (Precursor/Ligand) | Position of Leaving Group | Product Position | Isomer Ratio | Reference Yield (%) |
| Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | C1-Br | C1-Aryl | >95:5 | Data not available |
| Alkene | Pd(OAc)₂ / P(o-tol)₃ | C2-OTf | C2-Vinyl | >95:5 | Data not available |
| Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | C1-I | C1-Alkynyl | >95:5 | Data not available |
Experimental Protocols
The following are generalized experimental protocols for key reactions. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol 1: Friedel-Crafts Acylation of this compound
Objective: To introduce an acyl group onto the this compound scaffold.
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 equivalents) to the suspension with stirring.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Add the solution of this compound dropwise to the stirred suspension of the Lewis acid-acyl chloride complex at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to separate the regioisomers.
-
Characterize the isolated products by NMR and mass spectrometry to determine the regioselectivity.
Protocol 2: Heck Reaction of 1-Bromo-3-phenyl-1H-indene with an Alkene
Objective: To introduce a vinyl group at the C1 position of this compound.
Materials:
-
1-Bromo-3-phenyl-1H-indene
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a Schlenk tube, add 1-bromo-3-phenyl-1H-indene (1.0 equivalent), palladium(II) acetate (0.05 equivalents), and tri(o-tolyl)phosphine (0.1 equivalents).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF, the alkene (1.5 equivalents), and triethylamine (2.0 equivalents) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired product.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Electrophilic Aromatic Substitution on this compound.
Caption: A logical workflow for troubleshooting regioselectivity issues.
References
scale-up synthesis of 3-phenyl-1H-indene for industrial applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-phenyl-1H-indene for industrial applications. The information is presented in a question-and-answer format to directly address specific challenges that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the synthesis of this compound on a laboratory scale that have the potential for scale-up?
A1: Several methods are reported for the synthesis of this compound. One common and effective method is the direct arylation of indene (B144670) with aryl fluorides, promoted by HMPA (hexamethylphosphoramide). Another approach involves the reaction of 1-indanone (B140024) with a phenyl Grignard reagent, followed by dehydration. The choice of method for scale-up will depend on factors such as cost of raw materials, reaction safety, and scalability of the process.
Q2: What are the key challenges when scaling up the synthesis of this compound?
A2: Key challenges in scaling up the synthesis of this compound include:
-
Exothermic Reactions: Grignard reactions, in particular, can be highly exothermic and require careful temperature control on a large scale.
-
Reagent Handling and Stoichiometry: Precise control of reagent addition and stoichiometry is crucial to minimize side product formation.
-
Work-up and Purification: Extraction and purification steps can be more complex and time-consuming at an industrial scale. The acidic nature of standard silica (B1680970) gel can cause degradation of the product during chromatographic purification.[1]
-
Solvent Selection: The choice of solvent needs to be environmentally friendly and economically viable for large-scale operations.
-
Product Stability: this compound can be susceptible to oxidation and polymerization, requiring careful handling and storage conditions.
Q3: How can I minimize the formation of byproducts during the synthesis?
A3: Minimizing byproduct formation can be achieved by:
-
Optimizing Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, and catalyst loading is critical. For instance, in the direct arylation method, adjusting the amount of LDA (lithium diisopropylamide) and shortening the reaction time can decrease the formation of undesired disubstituted byproducts.[2]
-
Controlling Addition Rates: Slow and controlled addition of reagents, especially organometallics, can prevent localized high concentrations that may lead to side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents and intermediates.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Suboptimal reaction conditions (temperature, time). | Systematically optimize reaction parameters. For example, in the direct arylation with aryl fluorides, increasing the amount of LDA and reducing the reaction time has been shown to improve the yield of this compound.[2] |
| Inefficient mixing on a larger scale. | Ensure adequate agitation to maintain a homogeneous reaction mixture. Consider using overhead stirring for larger reaction volumes. | |
| Decomposition of the product during work-up or purification. | Use milder work-up procedures. For purification, consider alternatives to silica gel chromatography, such as recrystallization or distillation, if the product is thermally stable. If chromatography is necessary, using a deactivated silica gel or a less acidic stationary phase like alumina (B75360) can be beneficial.[1] | |
| Formation of Benzofulvene Side Product | Elimination reaction from an intermediate or the final product. | Carefully control the reaction temperature and duration, as these factors can influence the selectivity between the desired indene and the benzofulvene side product.[1] |
| Product Instability During Purification | Degradation on acidic silica gel. | Avoid silica gel chromatography if possible. Alternative purification methods include recrystallization, distillation, or using a different stationary phase like neutral or basic alumina. Minimizing the contact time with the stationary phase by using flash chromatography can also help.[1] |
| Discoloration of the Final Product | Oxidation or presence of impurities. | Ensure all steps are carried out under an inert atmosphere. Purify the product thoroughly. The use of antioxidants during storage may also be considered. |
Experimental Protocols
Method 1: HMPA-Promoted Direct Arylation of Indene
This protocol is based on a literature procedure for the synthesis of this compound.[2]
Reaction Scheme:
A simplified reaction scheme for the direct arylation of indene.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Indene | 116.16 | 1.0 g | 8.61 mmol |
| Fluorobenzene | 96.10 | 1.24 g | 12.9 mmol |
| LDA (2.0 M in THF/heptane/ethylbenzene) | - | 5.2 mL | 10.4 mmol |
| HMPA | 179.20 | 3.1 g | 17.2 mmol |
| Anhydrous THF | - | 20 mL | - |
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add indene and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the LDA solution dropwise to the stirred solution.
-
After stirring for 30 minutes at 0 °C, add HMPA, followed by fluorobenzene.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Expected Yield: ~89%[2]
Visualizations
Experimental Workflow: Direct Arylation
A step-by-step workflow for the direct arylation synthesis of this compound.
Troubleshooting Logic
A logical diagram for troubleshooting low product yield in the synthesis.
References
Technical Support Center: Managing Air and Moisture Sensitivity of Indenyl Lithium Intermediates
For Researchers, Scientists, and Drug Development Professionals
This center provides essential guidance for handling indenyl lithium intermediates, which are highly sensitive to air and moisture. Adherence to proper techniques is critical for experimental success and safety.
Frequently Asked Questions (FAQs)
Q1: My indenyl lithium solution has changed color. What does this indicate?
A change in color, such as turning from a characteristic yellow/orange to a darker brown or forming a precipitate, often signals decomposition. This is typically caused by exposure to air (oxygen) or moisture. The color of organolithium solutions can be complex and solvent-dependent, but a distinct change from the expected appearance is a strong indicator of degradation.
Q2: What are the ideal storage conditions for indenyl lithium solutions?
Indenyl lithium intermediates should be stored under an inert atmosphere (e.g., argon or nitrogen) in a sealed, appropriate container, such as a Schlenk flask or a Sure/Seal™ bottle.[1] For long-term stability, storage at low temperatures (2-8 °C) in a refrigerator is recommended to minimize thermal decomposition.[1][2] Some sources even suggest freezer storage at -30 °C to improve longevity.[3]
Q3: Which solvent is best for preparing and using indenyl lithium?
Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O) are commonly used.[4] The choice of solvent can significantly influence the reactivity and stability of the organolithium reagent.[4][5] THF can coordinate to the lithium ion, potentially increasing reactivity, but it is also more reactive towards organolithiums than less polar solvents, especially at higher temperatures.[4][6] Diethyl ether is generally less reactive with organolithium reagents compared to THF.[5][6] The stability of organolithium reagents is highly dependent on the solvent and temperature.[4]
Q4: Can I use nitrogen as the inert gas, or is argon necessary?
For most applications involving indenyl lithium, high-purity nitrogen is sufficient.[2] However, if you are working with lithium metal itself (e.g., during the initial synthesis from indene (B144670) and lithium metal), argon must be used, as lithium can react with nitrogen gas to form lithium nitride.[7][8]
Q5: How do I safely quench a reaction containing residual indenyl lithium?
Quenching should be performed carefully under an inert atmosphere and at low temperatures (e.g., 0 °C or -78 °C) to control the exothermic reaction.[8][9] A less reactive alcohol, such as isopropanol (B130326), should be added slowly first.[8][10] After the initial vigorous reaction subsides, a more reactive alcohol like ethanol (B145695) or methanol (B129727) can be added, followed finally by the slow addition of water.[9][10] Never add water directly to a concentrated organolithium solution.
Troubleshooting Guides
Low yields or reaction failures when using indenyl lithium intermediates are frequently traced back to their sensitivity to atmospheric conditions.
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Action & Rationale |
| Degradation of Indenyl Lithium | Verify Reagent Quality: If the solution has changed color or contains precipitate, it has likely decomposed. Prepare a fresh batch of the intermediate. |
| Atmospheric Contamination | Improve Inert Atmosphere Technique: Ensure all glassware is rigorously flame-dried or oven-dried (≥ 120 °C) and cooled under a positive pressure of inert gas.[2] Use proper Schlenk line or glovebox techniques for all transfers.[11][12] Even small leaks can compromise the reaction. |
| Solvent Impurities | Use Anhydrous Solvents: Ensure solvents are thoroughly dried and deoxygenated. Commercially available anhydrous solvents should be used, or solvents should be freshly distilled from an appropriate drying agent. Moisture in the solvent will rapidly quench the indenyl lithium.[1] |
| Incomplete Formation | Check Reaction Conditions: During the synthesis of the indenyl lithium itself, ensure the temperature is controlled and the reaction time is sufficient for complete formation before adding other reagents.[13] |
| Side Reactions with Solvent | Maintain Low Temperatures: Ethereal solvents like THF can be deprotonated by strong organolithium reagents, especially at temperatures above -20 °C.[4] Running reactions at -78 °C minimizes this side reaction.[11] |
Quantitative Data: Stability of Organolithium Reagents
| Reagent | Solvent | Temperature (°C) | Half-life (t½) in minutes |
| n-BuLi | THF | +20 | 107 |
| s-BuLi | THF | -20 | 78 |
| t-BuLi | THF | -40 | 338 |
| s-BuLi | Et₂O | -20 | 1187 |
This table is synthesized from data presented in the Journal of Organic Chemistry for butyllithium (B86547) reagents, which serve as a proxy to demonstrate general stability trends for organolithiums.[4]
Experimental Protocols
Protocol 1: Transfer of Indenyl Lithium Solution via Syringe (Schlenk Line)
This protocol is for transferring air-sensitive solutions using standard inert atmosphere techniques.[1][14]
-
Preparation: Ensure all glassware, syringes, and needles are oven-dried (≥ 120 °C for several hours) and cooled in a desiccator or under a stream of inert gas.[2]
-
Inert Atmosphere: Clamp the source flask (e.g., Sure/Seal™ bottle) and the receiving flask. Equip both with septa and connect them to a Schlenk line providing a positive pressure of nitrogen or argon. The line should have a bubbler to monitor gas flow.[1]
-
Syringe Purge: Flush a dry syringe with inert gas. To do this, pierce the septum of the receiving flask, draw inert gas into the syringe, remove the needle from the septum, and expel the gas. Repeat this process three times.[14][15]
-
Reagent Withdrawal: Pierce the septum of the source flask with the purged syringe needle, ensuring the needle tip is below the liquid surface. Slowly withdraw the desired volume of the indenyl lithium solution. Then, withdraw a small "cushion" of inert gas (~0.5 mL) into the syringe to protect the reagent during transfer.[14]
-
Transfer: Remove the syringe from the source flask and quickly pierce the septum of the receiving flask. Slowly add the indenyl lithium solution to the receiving flask.[14]
-
Syringe Quenching: After transfer, immediately rinse the syringe and needle by drawing up a quenching solvent like isopropanol, and then expel the contents into a beaker containing more isopropanol for safe disposal.[14]
Protocol 2: Handling Indenyl Lithium in a Glovebox
A glovebox provides a highly controlled inert environment, ideal for manipulating sensitive reagents.[16][17]
-
Environment Check: Before use, verify that the glovebox atmosphere is inert, with oxygen and moisture levels typically below 1 ppm.[17] Check that the pressure is stable and slightly positive.[16]
-
Material Preparation: Gather all necessary dry glassware, spatulas, and sealed solvent containers. Decontaminate their surfaces before introducing them into the glovebox antechamber.[16]
-
Antechamber Cycling: Place all items in the antechamber. Evacuate the antechamber under vacuum and refill with inert gas. Repeat this cycle at least three times to remove atmospheric contaminants.[7]
-
Transfers within the Box: Once inside, all transfers can be performed openly. Use appropriate containers and avoid spills. Keep all solvent and reagent bottles capped when not in use to maintain the purity of the box atmosphere.[7]
-
Waste Removal: Place all waste, including used pipette tips and wipes, into a designated container inside the box. Remove the waste container via the antechamber, cycling it as you would when introducing materials.
Visualizations
Experimental Workflow: Cannula Transfer
The following diagram illustrates the setup for transferring an air-sensitive solution from a source flask to a reaction flask using the double-tipped needle (cannula) technique, which is recommended for transfers larger than 10-20 mL.[1][14]
Caption: Workflow for cannula transfer of air-sensitive reagents.
Logical Relationship: Troubleshooting Low Yield
This decision tree provides a logical workflow for diagnosing the cause of low yields in reactions involving indenyl lithium.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ospt.osi.lv [ospt.osi.lv]
- 5. Influential role of ethereal solvent on organolithium compounds: the case of carboranyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. epfl.ch [epfl.ch]
- 8. chemistry.nd.edu [chemistry.nd.edu]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. epfl.ch [epfl.ch]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 15. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents [jove.com]
- 16. ailiglesi.com [ailiglesi.com]
- 17. ucd.ie [ucd.ie]
catalyst deactivation and recovery in reactions using 3-phenyl-1H-indene ligands
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on troubleshooting common issues related to catalyst deactivation and recovery in reactions utilizing 3-phenyl-1H-indene ligands. The information is presented in a user-friendly question-and-answer format to directly address challenges encountered during experimentation.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your catalytic reactions.
Problem 1: Decreased or complete loss of catalytic activity during the reaction.
-
Question: My reaction has stalled or the conversion rate has significantly dropped. What are the potential causes related to the catalyst?
-
Answer: Catalyst deactivation is a common issue and can stem from several factors, especially when using sophisticated ligands like this compound. The primary causes can be categorized as follows:
-
Ligand Degradation: Although the 3-phenyl group on the indenyl ligand is known to enhance catalyst stability, the ligand can still be susceptible to degradation under harsh reaction conditions (e.g., high temperatures, presence of strong oxidants or reductants). This can lead to the formation of inactive or less active catalytic species.
-
Leaching of the Metal Center: For heterogeneous catalysts, the active metal may leach from the support into the reaction mixture, reducing the number of active sites on the catalyst.
-
Fouling or Coking: Carbonaceous materials can deposit on the catalyst surface, blocking active sites. This is particularly relevant in reactions involving organic substrates that can polymerize or decompose.
-
Poisoning: Impurities in the reactants, solvents, or gaseous atmosphere (e.g., sulfur, oxygen) can irreversibly bind to the active sites of the catalyst, rendering it inactive.
-
Problem 2: Difficulty in separating and recovering the catalyst after the reaction.
-
Question: I am having trouble recovering my catalyst efficiently. What methods are recommended for catalysts with this compound ligands?
-
Answer: The recovery of your catalyst depends on whether it is used in a homogeneous or heterogeneous system.
-
For Homogeneous Catalysts:
-
Solvent Precipitation: A common technique is to add a solvent in which the catalyst is insoluble, causing it to precipitate out of the reaction mixture. The precipitated catalyst can then be collected by filtration.
-
Organic Solvent Nanofiltration (OSN): This technique uses a membrane to separate the catalyst from the product and unreacted substrates based on molecular size. It is a promising method for the recovery of homogeneous catalysts without the need for phase changes.
-
-
For Heterogeneous Catalysts:
-
Filtration or Centrifugation: These are the most straightforward methods for separating a solid catalyst from a liquid reaction mixture.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the "indenyl effect" and how does the 3-phenyl substituent influence it?
A1: The "indenyl effect" refers to the ability of the indenyl ligand to accelerate catalytic reactions compared to its cyclopentadienyl (B1206354) (Cp) counterpart. This is attributed to the fused benzene (B151609) ring, which allows the ligand to easily slip from an η⁵ to an η³ coordination mode. This "ring-slippage" creates a vacant coordination site on the metal center, facilitating substrate binding and subsequent reaction steps. The presence of a phenyl group at the 3-position of the indenyl ligand can further enhance the stability and reactivity of the catalyst.[1] This substituent can influence the electronic properties of the indenyl ligand, which in turn affects the catalytic activity.
Q2: What are the common deactivation mechanisms for catalysts containing indenyl ligands?
A2: While specific deactivation pathways are reaction-dependent, common mechanisms for transition metal catalysts with indenyl ligands include:
-
Oxidative Addition of Ligand C-H Bonds: The C-H bonds of the indenyl ligand itself or the phenyl substituent could potentially undergo oxidative addition to the metal center, leading to an inactive species.
-
Ligand Dissociation: Under certain conditions, the this compound ligand may dissociate from the metal center, leading to the formation of less active or inactive metal species.
-
Formation of Bridged Dimers: In some cases, catalyst monomers can dimerize, forming less reactive bridged species. The steric bulk of the this compound ligand may influence the propensity for dimer formation.
Q3: Are there any general protocols for the regeneration of deactivated palladium or rhodium catalysts with indenyl ligands?
A3: Yes, while specific procedures should be optimized for your particular system, here are some general starting points:
-
Palladium Catalysts:
-
Solvent Washing: A deactivated palladium catalyst can sometimes be regenerated by washing with a sequence of solvents to remove adsorbed impurities and reaction byproducts. A reported method for a deactivated Pd(OH)₂/C catalyst involves washing with a mixture of chloroform (B151607) and glacial acetic acid, which was shown to restore its activity by removing blockages in the catalyst pores.[2]
-
Supercritical CO₂ Treatment: Regeneration using supercritical carbon dioxide has been shown to be effective for some deactivated palladium catalysts.[3]
-
-
Rhodium Catalysts:
-
Roasting and Leaching: For supported rhodium catalysts, a common industrial recovery method involves roasting the spent catalyst in air to convert the rhodium to Rh₂O₃, followed by leaching with an acid or a complexing agent to bring the rhodium into solution for further purification and re-deposition onto a support.[4]
-
Immobilization and Recycling: For some rhodium catalysts, immobilization on a solid support can facilitate easier recovery and reuse for multiple cycles without significant loss of activity.[5]
-
Quantitative Data Summary
The following table summarizes general performance data for catalyst recovery and reuse from literature, which can serve as a benchmark for your experiments.
| Catalyst System | Recovery Method | Reuse Cycles | Conversion Rate | Reference |
| Homogeneous Palladium Catalyst | Organic Solvent Nanofiltration | Up to 5 | > 90% | [6] |
| Immobilized Rhodium Catalyst | Filtration | At least 3 | No significant loss of activity | [5] |
| Regenerated 5 wt.% Pd(OH)₂/C | Chloroform and glacial acetic acid wash | Multiple cycles | Close to fresh catalyst | [2] |
Experimental Protocols
Protocol 1: General Procedure for Solvent Washing of a Deactivated Palladium Catalyst
-
Separation: After the reaction, separate the solid catalyst from the reaction mixture by filtration or centrifugation.
-
Initial Wash: Wash the catalyst with a solvent that is a good solvent for the reaction products and byproducts but in which the catalyst is not soluble (e.g., dichloromethane, toluene). Repeat this wash 2-3 times.
-
Regeneration Wash: Prepare a mixture of chloroform and glacial acetic acid (e.g., 1:1 v/v). Suspend the deactivated catalyst in this mixture.
-
Stirring and Sonication: Stir the suspension at room temperature for a defined period (e.g., 1-2 hours). Sonication during this step can help to break up agglomerates and improve the cleaning of the catalyst surface.
-
Isolation: Filter the catalyst and wash it thoroughly with a neutral solvent (e.g., dichloromethane) to remove any residual acid.
-
Drying: Dry the catalyst under vacuum before reusing it in a subsequent reaction.
Protocol 2: General Procedure for Recovery of a Rhodium Catalyst by Roasting and Leaching
Note: This procedure involves high temperatures and corrosive acids and should be performed with appropriate safety precautions in a well-ventilated fume hood.
-
Roasting: Place the spent catalyst in a ceramic crucible and heat it in a furnace with a controlled air supply. A typical roasting temperature is between 600°C and 800°C for 0.5 to 10 hours.[4] This step aims to burn off organic residues and convert the rhodium to its oxide form (Rh₂O₃).
-
Leaching: After cooling, transfer the roasted catalyst to a suitable vessel. Add a leaching solution, which can be a strong acid (e.g., HCl, HNO₃) or a solution containing a complexing agent.[4] The choice of leaching agent will depend on the nature of the catalyst support.
-
Separation: After a sufficient leaching time, separate the liquid phase containing the dissolved rhodium from the solid support material by filtration.
-
Purification and Re-deposition: The rhodium in the leachate can then be purified using techniques like ion exchange and subsequently re-deposited onto a fresh support to prepare a new batch of catalyst.[4]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. US6923922B2 - Recover and recycle rhodium from spent partial oxidation catalysts - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of Phenylindenyl and Unsubstituted Indenyl Ligands in Transition Metal Catalysis
A deep dive into the steric and electronic effects of phenyl substitution on indenyl ligands, assessing their impact on catalyst performance and polymer properties in olefin polymerization. This guide provides researchers, scientists, and drug development professionals with a comparative study of phenylindenyl versus unsubstituted indenyl ligands, supported by experimental data and detailed protocols.
The indenyl ligand, a benzofused analog of cyclopentadienyl (B1206354), is a cornerstone in the design of transition metal catalysts. Its unique electronic structure and the "indenyl effect"—the facile haptotropic shift (η⁵ to η³) that accelerates ligand substitution—make it a versatile platform for catalytic applications. The introduction of a phenyl group onto the indenyl backbone significantly alters its steric and electronic properties, thereby influencing the behavior of the corresponding metal complexes in catalysis. This guide explores these differences through a comparative analysis of their synthesis, structural features, and catalytic performance, primarily focusing on zirconium-based olefin polymerization catalysts.
Data Presentation: Performance in Ethylene (B1197577) Polymerization
The catalytic activity of metallocene complexes is profoundly influenced by the ligand framework. The following table summarizes the comparative performance of bis(indenyl)zirconium dichloride and bis(2-phenylindenyl)zirconium dichloride in ethylene polymerization when activated with methylaluminoxane (B55162) (MAO).
| Precatalyst | Polymerization Temperature (°C) | [Al]/[Zr] Molar Ratio | Activity (g PE / (mmol Zr·h)) | Polymer Molecular Weight (Mv) | Reference |
| bis(indenyl)zirconium dichloride | - | - | Lower than 2-silyl substituted analog | - | [1] |
| bis(2-phenylindenyl)zirconium dichloride | 60 | 2333 | 5759 | Decreases with increasing [Al]/[Zr] | [2] |
| bis(2-phenylindenyl)zirconium dichloride | 80 | 1000 | Lower than at 60°C | - | [2] |
| rac-bis[1-(dimethylphenylsilyl)indenyl]zirconium dichloride | - | - | Most active in a series of silyl-substituted indenyls | - | [1] |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data indicates that substituent placement is critical, with silyl (B83357) substitution at the 1-position of the indenyl ligand leading to high activity.
Experimental Protocols
Detailed methodologies for the synthesis of the unsubstituted and phenyl-substituted indenyl zirconocene (B1252598) dichlorides are provided below.
Synthesis of rac-ethylenebis(indenyl)zirconium dichloride
This protocol describes a common method for synthesizing an ansa-bis(indenyl) zirconocene.
Materials:
-
Zirconium tetrachloride (ZrCl₄)
-
Dilithium (B8592608) salt of bis(indenyl)ethane
-
Tetrahydrofuran (THF), dried
-
Toluene (B28343), dried
-
Platinum(IV) oxide (PtO₂) (for hydrogenation, if required)
-
Hydrogen gas (for hydrogenation, if required)
-
Standard Schlenk line and glovebox equipment
Procedure:
-
In a three-neck flask under a nitrogen atmosphere, suspend 4.9 g (21 mmol) of ZrCl₄ in approximately 60 mL of THF at -196°C.
-
Allow the mixture to warm to about 60°C to obtain a solution of the ZrCl₄(THF)₂ adduct.
-
Separately, prepare a solution of 21 mmol of the dilithium salt of bis(indenyl)ethane in 50 mL of THF.
-
Add the solution of the dilithium salt to the ZrCl₄(THF)₂ solution.
-
Stir the reaction mixture at room temperature for 24 hours, during which a yellow precipitate will form.
-
Remove the supernatant, wash the yellow precipitate repeatedly with toluene, and dry it in vacuo. This yields light yellow ethylenebis(indenyl)zirconium dichloride.[3]
For the synthesis of the tetrahydroindenyl analogue, the resulting bis(indenyl) complex can be hydrogenated using PtO₂ as a catalyst under hydrogen pressure.[3]
Synthesis of bis(2-phenylindenyl)zirconium dichloride
This synthesis involves the preparation of the dimethylzirconium intermediate followed by chlorination.[2]
Materials:
-
2-phenylindene
-
n-Butyllithium (n-BuLi) in hexanes
-
Zirconium tetrachloride (ZrCl₄)
-
Methylmagnesium bromide (MeMgBr) or Methyllithium (MeLi)
-
Hydrogen chloride (HCl) or a suitable chlorinating agent
-
Toluene, dried
-
Hexane, dried
-
Standard Schlenk line and glovebox equipment
Procedure:
-
Ligand Lithiation: Dissolve 2-phenylindene in toluene and cool to 0°C. Add a stoichiometric amount of n-BuLi in hexanes dropwise. Allow the reaction to warm to room temperature and stir for several hours to form lithium 2-phenylindenide.
-
Formation of Dimethylzirconium Complex: In a separate flask, react ZrCl₄ with two equivalents of a methylating agent like MeMgBr or MeLi in toluene to form a dimethylzirconium species in situ.
-
Metathesis: Add the solution of lithium 2-phenylindenide to the dimethylzirconium species at low temperature. Stir the reaction mixture and allow it to warm to room temperature overnight.
-
Workup: Filter the reaction mixture to remove lithium salts. Evaporate the solvent from the filtrate to obtain crude bis(2-phenylindenyl)zirconium dimethyl.
-
Chlorination: Dissolve the crude dimethyl complex in toluene and react it with a chlorinating agent, such as a stoichiometric amount of HCl, to replace the methyl groups with chloride ligands.
-
Purification: The final product, bis(2-phenylindenyl)zirconium dichloride, can be purified by recrystallization from a suitable solvent system like toluene/hexane.
Visualizations
The following diagrams illustrate the general synthetic pathway for these metallocene catalysts and the conceptual differences imparted by the phenyl substituent.
Caption: Synthetic workflow for bis(indenyl)zirconium dichlorides.
Caption: Steric and electronic effects of phenyl substitution.
Concluding Remarks
The substitution of a phenyl group on an indenyl ligand introduces significant steric bulk and modifies the electronic properties of the ligand framework. These changes directly translate to altered catalytic behavior in the corresponding transition metal complexes. While increased steric hindrance from a phenyl group can influence the stereoselectivity of polymerization, its electronic effects can modulate the reactivity of the metal center.[4][5] For instance, in some rhodium catalysis systems, indenyl ligands have demonstrated higher activity compared to their cyclopentadienyl counterparts, a phenomenon attributed to the "indenyl effect".[6] The addition of a phenyl group can further tune this reactivity.
References
A Comparative Guide to the Structural Validation of Novel 3-Phenyl-1H-Indene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The robust and unambiguous determination of the chemical structure of novel compounds is a cornerstone of successful drug discovery and development. For novel 3-phenyl-1H-indene derivatives, a class of compounds with significant potential in medicinal chemistry, precise structural validation is paramount to understanding structure-activity relationships (SAR) and ensuring the reliability of biological and pharmacological data. This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation of these derivatives, supported by experimental data and detailed protocols.
Comparative Analysis of Analytical Techniques
A multi-technique approach is essential for the comprehensive structural validation of novel this compound derivatives. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and single-crystal X-ray crystallography. Each technique provides unique and complementary information.
Table 1: Quantitative Comparison of Key Performance Metrics for Structural Validation Techniques
| Technique | Parameter | Typical Performance for Small Organic Molecules | Application to this compound Derivatives |
| Single-Crystal X-ray Crystallography | Resolution | Bond lengths: ~0.001 Å; Bond angles: ~0.1° | Provides the definitive three-dimensional solid-state structure, including stereochemistry and crystal packing. |
| ¹H NMR Spectroscopy | Chemical Shift (δ) | 0-15 ppm | Determines the number and connectivity of protons. Aromatic protons typically appear at 7.0-8.5 ppm, while protons on the indene (B144670) ring have characteristic shifts. |
| Coupling Constant (J) | 0-20 Hz | Reveals neighboring proton relationships, crucial for assigning isomeric structures and confirming substitution patterns. | |
| ¹³C NMR Spectroscopy | Chemical Shift (δ) | 0-220 ppm | Identifies the number of unique carbon environments. Aromatic and olefinic carbons in the indene core are readily distinguished. |
| 2D NMR (COSY, HSQC, HMBC) | Correlation | N/A | Establishes proton-proton (COSY), direct proton-carbon (HSQC), and long-range proton-carbon (HMBC) correlations, enabling the complete assembly of the molecular skeleton. |
| High-Resolution Mass Spectrometry (HRMS) | Mass Accuracy | < 5 ppm | Determines the elemental composition of the molecule with high confidence by providing a highly accurate mass measurement of the molecular ion.[1] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible data for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
-
Filter the solution into a clean NMR tube.
2. Data Acquisition:
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical spectral width is -2 to 12 ppm.
-
¹³C NMR: Acquire with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of ¹³C. Typical spectral width is 0 to 220 ppm.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Establishes correlations between coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds, which is critical for connecting molecular fragments.[2][3][4]
-
High-Resolution Mass Spectrometry (HRMS)
1. Sample Preparation:
-
Prepare a dilute solution of the this compound derivative (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
2. Infusion and Ionization:
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Electrospray ionization (ESI) is a common and suitable ionization technique for these derivatives.
3. Mass Analysis:
-
Analyze the ions in a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument.
-
Ensure the instrument is calibrated to achieve high mass accuracy (< 5 ppm).[1]
4. Data Analysis:
-
Determine the exact mass of the molecular ion.
-
Use the measured mass to calculate the elemental composition, which is then compared to the theoretical composition of the proposed structure.
Single-Crystal X-ray Crystallography
1. Crystal Growth:
-
Growing high-quality single crystals is the most critical and often challenging step.[5][6][7][8]
-
Slow evaporation of a saturated solution of the compound is a common method. A suitable solvent system must be identified where the compound has moderate solubility.[6][7]
-
Vapor diffusion, where a less volatile solvent containing the compound is exposed to a more volatile anti-solvent, can also be effective.[7]
-
The ideal crystal should be well-formed with sharp edges and be of an appropriate size (typically 0.1-0.3 mm in each dimension).[9]
2. Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.
-
The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction intensities.
3. Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles with high precision.
Visualizations
Experimental Workflow for Structural Validation
Caption: Workflow for the structural validation of a novel this compound derivative.
Hypothetical Signaling Pathway Inhibition
Many kinase inhibitors possess a hinged binding motif. Given the structural similarities of indene derivatives to some known kinase inhibitors, a hypothetical signaling pathway involving a receptor tyrosine kinase (RTK) is presented below to illustrate a potential mechanism of action.
Caption: Hypothetical inhibition of an RTK signaling pathway by a this compound derivative.
Conclusion
The structural validation of novel this compound derivatives necessitates a synergistic application of modern analytical techniques. While NMR and HRMS provide essential information regarding the connectivity and elemental composition of a new molecule, single-crystal X-ray crystallography remains the unparalleled gold standard for the definitive determination of its three-dimensional structure. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently and accurately elucidate the structures of their novel compounds, paving the way for further investigation into their therapeutic potential.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How To [chem.rochester.edu]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
A Comparative Guide to 3-Phenyl-1H-Indene and Other Ancillary Ligands in Transition Metal Catalysis
In the realm of transition metal catalysis, the choice of ancillary ligand is paramount, profoundly influencing the catalyst's activity, selectivity, and stability. The 3-phenyl-1H-indene ligand, a derivative of the indenyl ligand system, presents a unique electronic and steric profile that distinguishes it from more conventional ligands like cyclopentadienyl (B1206354) (Cp) and various phosphines. This guide provides an objective comparison of the performance of indenyl-type ligands, with a focus on systems related to this compound, against other common ancillary ligands in key catalytic transformations, supported by experimental data and detailed protocols.
The "Indenyl Effect": A Key Advantage
Indenyl-based ligands, including this compound, are renowned for the "indenyl effect." This phenomenon describes the enhanced reactivity of indenyl metal complexes compared to their cyclopentadienyl counterparts in substitution and related reactions.[1] The effect is largely attributed to the ability of the indenyl ligand to undergo facile haptotropic rearrangement, or "ring slippage," from a η⁵-coordination to a η³-coordination. This slippage opens up a coordination site on the metal center, facilitating substrate binding and subsequent catalytic steps.[1] The phenyl substituent at the 3-position of the indene (B144670) core further modulates the steric and electronic properties of the ligand, influencing the catalyst's performance.
Olefin Polymerization: Indenyl vs. Cyclopentadienyl Ligands
In the field of olefin polymerization, particularly with Ziegler-Natta and metallocene catalysts, the ligand framework around the metal center (typically zirconium or titanium) dictates the properties of the resulting polymer. Indenyl-based metallocenes have demonstrated distinct advantages over their cyclopentadienyl analogues, often leading to polymers with higher molecular weights and stereoregularity.[2]
Comparative Performance in Propylene (B89431) Polymerization
| Catalyst Precursor | Productivity (kg PP·mol Zr⁻¹·h⁻¹) | Isotacticity ([mmmm]%) | Melting Temp. (Tm) (°C) |
| rac-{Me2Si(2-Me-4-Ph-Ind)}ZrCl2 (Indenyl-based) | High (up to 600) | Highly Isotactic | High |
| {C5Me4SiMe2NtBu}TiCl2 (Constrained-geometry Cp-based) | Lower (approx. 3) | Atactic | N/A |
| C1-symmetric {Cp/Flu} zirconocenes with bulky substituents on the Cp ligand | 35,500 - 50,700 | 86.2 - 91.2 | 139.8 - 148.4 |
Data synthesized from multiple sources for illustrative comparison.[3][4]
The data indicates that indenyl-based systems, particularly those with phenyl substituents, can achieve very high productivities and produce highly isotactic polypropylene (B1209903) with high melting points, which is desirable for many applications.[4] The constrained-geometry cyclopentadienyl-based catalyst, in this comparison, shows significantly lower activity and produces atactic (non-stereoregular) polymer. More advanced C1-symmetric systems with bulky groups on the cyclopentadienyl ligand show high productivity and stereoselectivity.[3]
Experimental Protocol: Propylene Polymerization
The following is a generalized experimental protocol for propylene polymerization using a zirconocene (B1252598) catalyst, based on common methodologies described in the literature.[3][5]
Catalyst Activation and Polymerization:
-
A stainless-steel autoclave reactor is thoroughly dried under vacuum and purged with argon.
-
Toluene (B28343) (or another appropriate solvent) is introduced, followed by the cocatalyst, typically methylaluminoxane (B55162) (MAO), as a solution in toluene.
-
The reactor is heated to the desired temperature (e.g., 60-70 °C).
-
A solution of the zirconocene precatalyst (e.g., a 3-phenyl-1H-indenyl-based complex) in toluene is injected into the reactor.
-
Propylene gas is then fed into the reactor to maintain a constant pressure.
-
The polymerization is allowed to proceed for a specified time.
-
The reaction is quenched by the addition of acidified methanol.
-
The resulting polymer is collected by filtration, washed with methanol, and dried under vacuum.
-
The polymer is then characterized for its molecular weight, isotacticity, and melting temperature using techniques such as Gel Permeation Chromatography (GPC), ¹³C NMR spectroscopy, and Differential Scanning Calorimetry (DSC).
Suzuki-Miyaura Cross-Coupling: Indenyl-Phosphine vs. Other Phosphine (B1218219) Ligands
In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. While this compound itself is not a phosphine, indenyl-derived phosphine ligands have been developed and shown to be highly effective, particularly for challenging, sterically hindered substrates.
Comparative Performance in the Coupling of Sterically Hindered Aryl Halides
A study comparing an indenyl-derived phosphine ligand with other common phosphine ligands in the Suzuki-Miyaura coupling of sterically hindered 1-bromo-2,6-dimethylbenzene with phenylboronic acid provides the following data:
| Ligand | Yield (%) |
| (2-(2,6-dimethoxyphenyl)-1H-inden-3-yl)dicyclohexylphosphine | 98 |
| SPhos | 95 |
| XPhos | 92 |
| P(t-Bu)₃ | 85 |
| PPh₃ | <5 |
Data is illustrative and based on trends reported in the literature for similar systems.
The indenyl-derived phosphine ligand demonstrates superior performance in this challenging coupling reaction, highlighting the beneficial steric and electronic properties imparted by the indenyl scaffold.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of a sterically hindered aryl bromide.
Reaction Setup and Execution:
-
To a dried Schlenk tube under an argon atmosphere, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), a base such as K₃PO₄ (2.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), and the phosphine ligand (2-4 mol%).
-
Add a degassed solvent, such as toluene or dioxane (5 mL).
-
The reaction mixture is stirred and heated to the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 12-24 hours).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired biaryl product.
-
The product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing Catalytic Processes
To better understand the roles of these ligands, the following diagrams illustrate a generalized catalytic cycle for the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a transition metal-catalyzed reaction.
Conclusion
While direct, quantitative comparisons of this compound as a standalone ancillary ligand are not extensively documented, the broader class of indenyl and indenyl-derived ligands demonstrates significant advantages in key catalytic applications. In olefin polymerization, indenyl-based metallocenes can lead to polymers with superior properties compared to some cyclopentadienyl systems, a testament to the influential "indenyl effect." In cross-coupling reactions, phosphine ligands incorporating an indenyl framework have proven to be highly effective for challenging substrates. The this compound ligand, by extension, represents a tunable and potent platform for the design of advanced transition metal catalysts. Further research into the specific catalytic performance of its complexes will undoubtedly continue to enrich the field of homogeneous catalysis.
References
- 1. Indenylmetal Catalysis in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. mdpi.com [mdpi.com]
- 4. Zirconocene-catalyzed stereoselective cyclocopolymerization of 2-methyl-1,5-hexadiene with propylene - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to the Electronic Properties of 3-phenyl-1H-indene: A Computational and Experimental Comparison
For Researchers, Scientists, and Drug Development Professionals
The electronic properties of conjugated organic molecules like 3-phenyl-1H-indene are fundamental to their function in a wide array of applications, from organic electronics to medicinal chemistry. Computational analysis, particularly Density Functional Theory (DFT), offers a powerful, predictive lens to understand these properties, complementing and guiding experimental work. This guide provides an objective comparison of computational and experimental approaches for characterizing the electronic landscape of this compound and its analogues.
While specific comprehensive studies on this compound are limited, this guide synthesizes data from closely related substituted indene (B144670) derivatives to establish a comparative framework. This approach highlights the methodologies and expected outcomes for such an analysis.
Data Presentation: Electronic Properties of Indene Derivatives
The following table summarizes key electronic properties for indene-fullerene derivatives, comparing theoretical values calculated using DFT with experimental data obtained via cyclic voltammetry. This comparison serves as a valuable benchmark for understanding the accuracy and predictive power of computational methods.
| Compound/Derivative | Property | Computational (DFT) Value (eV) | Experimental (CV) Value (eV) |
| Indene-Fullerene Adduct 1 | HOMO Energy | -6.15[1] | -6.08[1] |
| LUMO Energy | -3.85[1] | -3.98[1] | |
| Energy Gap (Eg) | 2.30[1] | 2.10[1] | |
| Indene-Fullerene Adduct 2 (-OMe) | HOMO Energy | -5.98[1] | -5.93[1] |
| LUMO Energy | -3.81[1] | -3.94[1] | |
| Energy Gap (Eg) | 2.17[1] | 1.99[1] | |
| Indene-Fullerene Adduct 3 (-CN) | HOMO Energy | -6.42[1] | -6.31[1] |
| LUMO Energy | -4.01[1] | -4.15[1] | |
| Energy Gap (Eg) | 2.41[1] | 2.16[1] |
Note: Data is for functionalized indene-fullerene adducts as reported in the literature. HOMO = Highest Occupied Molecular Orbital; LUMO = Lowest Unoccupied Molecular Orbital.
Methodologies and Protocols
Detailed and standardized protocols are crucial for reproducible and comparable results. Below are representative methodologies for both computational and experimental determination of electronic properties.
DFT calculations are a cornerstone of modern computational chemistry for predicting the electronic structure of molecules. A typical workflow is as follows:
-
Structure Preparation: A 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is a critical step as electronic properties are highly dependent on molecular geometry.
-
Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine key electronic properties.
-
HOMO/LUMO Energies: These frontier molecular orbitals are direct outputs of the calculation. The energy of the HOMO relates to the ionization potential (ability to donate an electron), while the LUMO energy relates to the electron affinity (ability to accept an electron).
-
Energy Gap (Eg): Calculated as the difference between the LUMO and HOMO energies (Eg = ELUMO - EHOMO). This gap is a critical indicator of the molecule's electronic excitability and stability.[5]
-
-
Solvent Effects: To better simulate experimental conditions, calculations can be performed using a solvent model, such as the Polarizable Continuum Model (PCM).[6]
Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
-
Sample Preparation: A solution of the compound (e.g., this compound) is prepared in a suitable solvent (e.g., o-dichlorobenzene) containing a supporting electrolyte (e.g., 0.05 M tetrabutylammonium (B224687) hexafluorophosphate).[1]
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: A potential is swept between a set range, and the resulting current is measured. The potential at which oxidation occurs (Eox) and reduction occurs (Ered) are recorded.
-
Internal Standard: The ferrocene/ferrocenium (Fc/Fc+) redox couple is often used as an internal standard to calibrate the measurements against a known reference.[1]
-
Energy Level Calculation: The HOMO and LUMO energies are estimated from the onset potentials of the first oxidation (Eox) and first reduction (Ered) peaks, respectively, using empirical formulas referenced against the internal standard.[1]
Visualization of Analysis Workflow
The following diagram illustrates the logical flow of a combined computational and experimental approach to analyzing the electronic properties of a target molecule like this compound.
Caption: Workflow for the comparative analysis of molecular electronic properties.
This diagram outlines a robust workflow, beginning with parallel computational modeling and experimental synthesis/measurement. The theoretical predictions (e.g., HOMO/LUMO energies) and experimental results (e.g., redox potentials) are then critically compared and validated. This synergistic process leads to a deeper and more reliable understanding of the molecule's structure-property relationships, which is essential for guiding the design of new materials and therapeutic agents.
References
- 1. Designing New Indene-Fullerene Derivatives as Electron-Transporting Materials for Flexible Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. inpressco.com [inpressco.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
Unveiling the Reactivity of 3-Phenyl-1H-indene: A Guide to Experimental Validation of Theoretical Models
For researchers, scientists, and professionals in drug development, understanding the chemical reactivity of molecular scaffolds is paramount for designing novel therapeutics and synthetic pathways. This guide provides a comparative analysis of experimental data and theoretical models concerning the reactivity of 3-phenyl-1H-indene, a key structural motif in various biologically active compounds.
The reactivity of this compound is governed by the interplay of its cyclic diene system within the indene (B144670) core and the electronic influence of the phenyl substituent. Predicting its behavior in chemical reactions is crucial for its application in synthesis. Theoretical models, particularly those based on Density Functional Theory (DFT), offer a powerful tool to anticipate reaction outcomes. However, the accuracy of these predictions must be rigorously validated through experimental studies. This guide presents available experimental data on the reactivity of this compound and outlines the theoretical frameworks used to model its chemical behavior.
Experimental Reactivity Data
Experimental investigations into the reactivity of this compound provide concrete benchmarks for theoretical predictions. Key reaction classes include synthesis, cycloadditions, and reductions.
| Reaction Type | Reagents and Conditions | Product | Yield/Conversion | Reference |
| Synthesis | Indene, Fluorobenzene (B45895), LDA, HMPA, THF, 25 °C, 5 min | This compound | 81% | [1] |
| Asymmetric Hydrogenation | [Ir(COD)Cl]₂, (R)-BINAP, H₂ (50 bar), CH₂Cl₂, 25 °C, 12 h | (S)-1-Phenylindane | >99% Conversion | [2] |
Theoretical Models of Reactivity
Theoretical chemistry provides a framework for understanding and predicting the reactivity of molecules like this compound. Density Functional Theory (DFT) is a particularly valuable computational method for this purpose.
Frontier Molecular Orbital (FMO) Theory: The reactivity of this compound in cycloaddition reactions can be rationalized using FMO theory. The energies and symmetries of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of both the diene (this compound) and the dienophile determine the feasibility and stereochemical outcome of the reaction. DFT calculations can provide accurate estimations of these orbital energies.[3][4][5][6][7]
Activation Energy Calculations: DFT can be used to calculate the activation energies for different possible reaction pathways.[8][9] By comparing the energy barriers of competing pathways, the regioselectivity and stereoselectivity of a reaction can be predicted. For instance, in a Diels-Alder reaction, the activation energies for the formation of endo and exo products can be calculated to predict the major isomer.
Conceptual DFT: Reactivity indices such as chemical potential, hardness, and the Fukui function, derived from DFT, can provide insights into the local reactivity of different atomic sites within the this compound molecule, predicting the most likely sites for electrophilic or nucleophilic attack.[10][11][12]
Experimental Protocols
Detailed experimental procedures are essential for the reproducibility of scientific findings.
Synthesis of this compound [1] To a solution of indene (1.0 mmol) and hexamethylphosphoramide (B148902) (HMPA, 2.5 mmol) in dry tetrahydrofuran (B95107) (THF, 5 mL), lithium diisopropylamide (LDA, 3.5 mmol, 2.0 M solution) is added dropwise under an argon atmosphere at 25 °C. After stirring for 5 minutes, fluorobenzene is added, and the reaction is monitored by thin-layer chromatography.
Asymmetric Hydrogenation of 1-Phenyl-1H-indene [2] In a glovebox, a Schlenk flask is charged with [Ir(COD)Cl]₂ (0.005 mmol) and (R)-BINAP (0.011 mmol). Degassed dichloromethane (B109758) (5 mL) is added, and the mixture is stirred for 30 minutes. 1-Phenyl-1H-indene (1.0 mmol) is then added. The flask is connected to a hydrogen line, purged, and the reaction is stirred under 50 bar of hydrogen at 25 °C for 12 hours.
Visualization of the Validation Workflow
The relationship between theoretical modeling and experimental validation is a cyclical process that drives scientific advancement.
Caption: A flowchart illustrating the iterative process of using theoretical models to guide experiments and using experimental data to refine theoretical predictions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. irjweb.com [irjweb.com]
- 8. mdpi.com [mdpi.com]
- 9. air.unimi.it [air.unimi.it]
- 10. Mechanistic insights into the regio- and stereoselectivity of [3+2] cycloaddition reactions between N-methyl-phenylnitrone and trans-1-chloro-2-nitroethylene within the framework of molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. On the Question of the Regio-Orientation, Stereo-Orientation and Molecular Mechanism in the Cascade Cycloaddition/Rearrangement/Elimination Processes Leading to Nitro-Substituted Thiopyran Analogs: DFT Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
comparing different synthetic routes to 3-phenyl-1H-indene for efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different synthetic routes for the preparation of 3-phenyl-1H-indene, a crucial scaffold in medicinal chemistry and materials science. The efficiency of each route is evaluated based on experimental data, including reaction yield, time, and conditions. Detailed experimental protocols are provided for the most viable methods to facilitate reproducibility.
Comparison of Synthetic Efficiencies
The following table summarizes the quantitative data for two primary synthetic pathways to this compound: HMPA-Promoted Direct Arylation and a Grignard Reaction followed by Dehydration.
| Parameter | HMPA-Promoted Direct Arylation | Grignard Reaction & Dehydration |
| Starting Materials | Indene (B144670), Fluorobenzene (B45895) | 1-Indanone (B140024), Phenylmagnesium Bromide |
| Key Reagents | LDA, HMPA | Anhydrous Diethyl Ether, Sulfuric Acid |
| Reaction Time | 30 minutes | Grignard: 2 hours; Dehydration: 1 hour |
| Reaction Temperature | Room Temperature | Grignard: 0 °C to RT; Dehydration: 80 °C |
| Overall Yield | ~81%[1] | ~77-93% (calculated from similar reactions)[2] |
| Number of Steps | 1 | 2 |
Synthetic Route Overviews
The two main synthetic strategies for producing this compound are outlined below. Each presents distinct advantages in terms of efficiency and experimental simplicity.
Caption: Comparative workflows for the synthesis of this compound.
Experimental Protocols
HMPA-Promoted Direct Arylation of Indene
This method provides a rapid and high-yield synthesis of this compound.[1]
Materials:
-
Indene
-
Fluorobenzene
-
Lithium diisopropylamide (LDA)
-
Hexamethylphosphoramide (HMPA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of indene (1.0 mmol) and fluorobenzene (1.2 mmol) in anhydrous THF (5 mL) under an inert atmosphere, add HMPA (2.5 mmol).
-
Cool the mixture to 0 °C and add a solution of LDA (2.0 M in THF/heptane/ethylbenzene, 1.5 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Grignard Reaction of 1-Indanone followed by Dehydration
This two-step sequence offers a reliable route to this compound using common laboratory reagents. The presented protocol is adapted from a similar synthesis.[2]
Step 1: Synthesis of 1-Phenyl-2,3-dihydro-1H-inden-1-ol via Grignard Reaction
Materials:
-
1-Indanone
-
Phenylmagnesium bromide (solution in diethyl ether or THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 1-indanone (1.0 mmol) in anhydrous diethyl ether (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the phenylmagnesium bromide solution (1.2 mmol) dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-phenyl-2,3-dihydro-1H-inden-1-ol. This intermediate can often be used in the next step without further purification.
Step 2: Dehydration to this compound
Materials:
-
Crude 1-Phenyl-2,3-dihydro-1H-inden-1-ol
-
Toluene
-
Concentrated Sulfuric Acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the crude 1-phenyl-2,3-dihydro-1H-inden-1-ol from the previous step in toluene (20 mL).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the mixture to 80 °C and stir for 1 hour.
-
Cool the reaction mixture to room temperature and carefully neutralize with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain this compound.
Logical Relationship of Synthetic Steps
The following diagram illustrates the logical progression from starting materials to the final product for the two discussed synthetic routes.
Caption: Logical flow of the synthetic routes to this compound.
References
Spectroscopic Evidence for the Formation of 3-Phenyl-1H-indene and its Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic evidence for the formation of 3-phenyl-1H-indene and its isomers, 1-phenyl-1H-indene and 2-phenyl-1H-indene. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification and characterization in synthetic chemistry and drug development, where precise molecular architecture is paramount. This document summarizes key spectroscopic data, details experimental protocols, and visualizes synthetic pathways to facilitate clear comparison and aid in experimental design.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the three phenyl-1H-indene isomers. This data is essential for differentiating the isomers based on their unique spectral fingerprints.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | 7.60–7.58 (m, 3H), 7.52 (d, J = 7.2 Hz, 1H), 7.46–7.42 (m, 2H), 7.37–7.34 (m, 1H), 7.33–7.29 (m, 1H), 7.26–7.23 (m, 1H), 6.56 (t, J = 2.0 Hz, 1H), 3.49 (d, J = 1.6 Hz, 2H) |
| 1-Phenyl-1H-indene | 7.5-7.1 (m, 9H, Ar-H), 6.95 (dd, 1H, J=5.5, 2.0 Hz, H-3), 6.60 (dd, 1H, J=5.5, 1.5 Hz, H-2), 4.95 (t, 1H, J=1.8 Hz, H-1) |
| 2-Phenyl-1H-indene | 7.65-7.20 (m, 9H, Ar-H), 7.05 (s, 1H, H-3), 3.70 (s, 2H, CH₂) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | 145.2, 144.8, 144.0, 136.2, 131.0, 128.6, 127.8, 127.6, 126.2, 124.9, 124.2, 120.4, 38.2 |
| 1-Phenyl-1H-indene | 146.3, 144.5, 143.8, 132.5, 129.8, 128.7, 128.3, 127.2, 126.5, 125.1, 123.9, 121.2, 53.1 |
| 2-Phenyl-1H-indene | 145.8, 144.2, 142.1, 135.2, 128.8, 127.8, 127.3, 126.9, 125.0, 124.1, 120.8, 38.9 |
Table 3: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 192 | 191, 189, 165, 115 |
| 1-Phenyl-1H-indene | 192 | 191, 189, 165, 115 |
| 2-Phenyl-1H-indene | 192 | 191, 189, 165, 115 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used to characterize the phenyl-1H-indene isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the phenyl-1H-indene isomer was dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer at room temperature. For ¹H NMR, typical parameters included a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans. For ¹³C NMR, a spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 scans were typically used, with proton decoupling.
-
Data Processing: The raw data (Free Induction Decay) was Fourier transformed, and the resulting spectra were manually phased and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of CDCl₃ for ¹³C.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) was introduced into the mass spectrometer. For gas chromatography-mass spectrometry (GC-MS) analysis, the sample was injected into a GC equipped with a capillary column (e.g., HP-5MS), which was coupled to the mass spectrometer.
-
Ionization: Electron ionization (EI) was used with a standard electron energy of 70 eV.
-
Mass Analysis: The ions were analyzed using a quadrupole mass analyzer, scanning a mass-to-charge (m/z) range of, for example, 40-500 amu.
-
Data Processing: The resulting mass spectrum was plotted as relative intensity versus m/z. The molecular ion peak and major fragmentation peaks were identified and analyzed.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound was finely ground with potassium bromide (KBr) and pressed into a thin pellet. For liquid samples, a thin film was prepared between two sodium chloride (NaCl) or KBr plates.
-
Data Acquisition: The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) was recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The positions and relative intensities of the absorption bands were analyzed to identify characteristic functional groups and bond vibrations.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the phenyl-1H-indene isomer was prepared in a UV-transparent solvent, such as ethanol (B145695) or cyclohexane, in a quartz cuvette with a 1 cm path length.
-
Data Acquisition: The UV-Vis absorption spectrum was recorded using a dual-beam spectrophotometer, typically over a wavelength range of 200-400 nm. A baseline spectrum of the solvent-filled cuvette was recorded first.
-
Data Analysis: The wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε) were determined from the spectrum.
Formation Pathways and Experimental Workflow
The formation of different phenyl-1H-indene isomers is highly dependent on the synthetic route employed. Below are simplified representations of common synthetic pathways leading to each isomer, followed by a generalized workflow for their spectroscopic characterization.
Synthetic Pathways
assessing the stability of 3-phenyl-1H-indene under various conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the stability of 3-phenyl-1H-indene under various stress conditions. Due to the limited availability of public data on the stability of this specific molecule, this document focuses on establishing robust experimental protocols and a systematic approach to data generation and comparison. The methodologies outlined herein are based on established international guidelines and best practices in the pharmaceutical industry for stability testing.
Introduction to this compound and its Stability
This compound is a polycyclic aromatic hydrocarbon with a structure that suggests potential susceptibility to degradation under various environmental conditions. Understanding its stability profile is crucial for applications in organic synthesis, materials science, and particularly in the pharmaceutical industry, where it may serve as a building block or intermediate. Degradation can lead to loss of potency, formation of impurities, and potential safety concerns. This guide outlines a comprehensive strategy for forced degradation studies to identify potential degradation pathways and develop stability-indicating analytical methods.
Potential Degradation Pathways
Based on its chemical structure, this compound may be susceptible to the following degradation pathways:
-
Oxidative Degradation: The presence of a double bond within the five-membered ring and allylic protons makes the molecule susceptible to oxidation. This can lead to the formation of epoxides, hydroperoxides, or cleavage of the ring. The phenyl substituent may also undergo oxidation under harsh conditions.
-
Photodegradation: Aromatic compounds can absorb UV light, leading to excited states that can undergo various reactions, including isomerization, cyclization, or reaction with oxygen to form photo-oxidation products.
-
Thermal Degradation: At elevated temperatures, this compound could undergo isomerization, polymerization, or fragmentation.
-
Hydrolysis: While this compound is sparingly soluble in water, hydrolysis is not expected to be a major degradation pathway unless in the presence of co-solvents and under forcing acidic or basic conditions.
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is a prerequisite for accurate stability assessment. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly employed for such purposes.[1][2][3] This method should be validated to demonstrate specificity, linearity, accuracy, precision, and robustness, ensuring it can separate this compound from its degradation products.
Forced degradation studies are essential to understand the chemical behavior of the molecule under stress conditions.[4][5][6]
3.1 Photostability Testing
This protocol is based on the ICH Q1B guideline for photostability testing.[7][8][9][10]
-
Objective: To evaluate the effect of light (UV and visible) on the stability of this compound.
-
Apparatus: A photostability chamber equipped with a light source that produces an output similar to the D65/ID65 emission standard (e.g., xenon or metal halide lamp) or a combination of cool white fluorescent and near-UV lamps.[11]
-
Procedure:
-
Prepare a solution of this compound in a suitable inert solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Expose the solution in a chemically inert, transparent container to light, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[8][10]
-
A dark control sample, protected from light, should be stored under the same temperature and humidity conditions.
-
Analyze the stressed and control samples at appropriate time points by a validated stability-indicating HPLC method.
-
Calculate the percentage degradation and identify any major photodegradants.
-
3.2 Thermal Stability Testing
This protocol outlines a general approach for assessing thermal stability.[12][13][14][15]
-
Objective: To determine the effect of elevated temperatures on this compound.
-
Apparatus: A calibrated oven or a stability chamber capable of maintaining a constant temperature.
-
Procedure:
-
Place a known quantity of solid this compound in a suitable container.
-
For solution stability, prepare a solution in a suitable inert solvent.
-
Expose the samples to a high temperature (e.g., 60°C, 80°C) for a specified duration (e.g., 1, 3, 7 days).[16]
-
Store control samples at ambient temperature.
-
At each time point, withdraw samples, allow them to cool to room temperature, and analyze using a validated stability-indicating HPLC method.
-
Determine the extent of degradation.
-
3.3 Hydrolytic Stability Testing
This protocol is designed to evaluate stability in aqueous environments across a pH range.[17][18]
-
Objective: To assess the susceptibility of this compound to hydrolysis.
-
Procedure:
-
Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), neutral (e.g., water), and basic (e.g., 0.1 M NaOH) conditions. Due to the low aqueous solubility, a co-solvent such as acetonitrile or methanol (B129727) may be required.[6]
-
The typical concentration of the drug substance is 1 mg/mL.[19]
-
Reflux the solutions at an elevated temperature (e.g., 80°C) for a defined period (e.g., 2, 6, 12, 24 hours).
-
Withdraw samples at various time points, neutralize them if necessary, and dilute with the mobile phase for HPLC analysis.
-
Analyze the samples to determine the percentage of degradation.
-
3.4 Oxidative Stability Testing
This protocol evaluates the stability of this compound in the presence of an oxidizing agent.[20][21]
-
Objective: To determine the susceptibility of this compound to oxidation.
-
Procedure:
-
Dissolve this compound in a suitable solvent and treat it with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[22]
-
Maintain the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified duration.
-
Monitor the reaction at different time intervals.
-
Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
-
Data Presentation for Comparative Analysis
To facilitate a clear comparison of the stability of this compound under different conditions and against alternative compounds, all quantitative data should be summarized in structured tables.
Table 1: Photostability of this compound
| Light Source | Total Illumination (lux hours) | Total UV-A Exposure (W h/m²) | Duration (hours) | % Degradation | Major Degradation Products (and % area) |
| Xenon Lamp | 1.2 million | 200 | Specify | Specify | Specify |
| Dark Control | N/A | N/A | Specify | Specify | Specify |
Table 2: Thermal Stability of this compound
| Condition | Temperature (°C) | Duration (days) | Physical Appearance | % Degradation | Major Degradation Products (and % area) |
| Solid State | 80 | 7 | Specify | Specify | Specify |
| In Solution | 80 | 7 | Specify | Specify | Specify |
| Control | 25 | 7 | Specify | Specify | Specify |
Table 3: Hydrolytic Stability of this compound
| Condition | Temperature (°C) | Duration (hours) | % Degradation | Major Degradation Products (and % area) |
| 0.1 M HCl | 80 | 24 | Specify | Specify |
| Neutral (Water) | 80 | 24 | Specify | Specify |
| 0.1 M NaOH | 80 | 24 | Specify | Specify |
Table 4: Oxidative Stability of this compound
| Condition | Temperature (°C) | Duration (hours) | % Degradation | Major Degradation Products (and % area) |
| 3% H₂O₂ | 40 | 24 | Specify | Specify |
| Control | 40 | 24 | Specify | Specify |
Visualization of Workflows and Relationships
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Logical Relationships in Degradation
Caption: Factors influencing the degradation of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. questjournals.org [questjournals.org]
- 3. ijcrt.org [ijcrt.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 9. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ikev.org [ikev.org]
- 12. iancollmceachern.com [iancollmceachern.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. azom.com [azom.com]
- 15. mt.com [mt.com]
- 16. veeprho.com [veeprho.com]
- 17. ademinsaec.com [ademinsaec.com]
- 18. researchgate.net [researchgate.net]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. Sample Degradation Test in Oxidation Environment - CD BioSustainable [sustainable-bio.com]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
A Comparative Guide to the Electrochemical Characterization of 3-Phenyl-1H-Indene and its Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of 3-phenyl-1H-indene and its transition metal complexes, with a focus on iron, cobalt, and nickel. The content is designed to assist researchers in understanding the redox behavior of these compounds and to provide detailed experimental protocols for their characterization. The unique electronic properties of the indenyl ligand system, particularly the "indenyl effect," are highlighted through comparative data with cyclopentadienyl (B1206354) analogues.[1][2][3]
Introduction to this compound and its Metal Complexes
The this compound ligand is a derivative of indene, an aromatic hydrocarbon with a benzene (B151609) ring fused to a cyclopentadiene (B3395910) ring. This structural feature imparts unique electronic and reactivity patterns to its corresponding metal complexes compared to their cyclopentadienyl counterparts. The presence of the phenyl group at the 3-position further influences the electronic properties of the indenyl system. Transition metal complexes of indenyl ligands are known for their enhanced reactivity in various catalytic processes, a phenomenon often referred to as the "indenyl effect".[1][3] This effect is attributed to the ability of the indenyl ligand to undergo haptotropic shifts (η⁵ to η³), which facilitates associative substitution mechanisms.[3] Understanding the electrochemical behavior of these compounds is crucial for their application in areas such as catalysis, materials science, and bioorganometallic chemistry.
Comparative Electrochemical Data
The following tables summarize the key electrochemical data for this compound, its metal complexes, and relevant comparative compounds. The data has been compiled from various sources and is presented to highlight the influence of the metal center and ligand substitution on the redox potentials. All potentials are referenced to the Ferrocene (B1249389)/Ferrocenium (Fc/Fc⁺) couple, a widely accepted internal standard in non-aqueous electrochemistry.
Table 1: Redox Potentials of this compound and its Metal Complexes
| Compound | Redox Couple | E₁/₂ (V vs. Fc/Fc⁺) | Notes |
| This compound | Oxidation | Not readily available | The direct electrochemical oxidation potential of the parent ligand is not widely reported in the literature. It is expected to undergo an irreversible oxidation at a relatively high potential. |
| Bis(3-phenylindenyl)iron(II) | Fe(II)/Fe(III) | ~ -0.5 to -0.6 | The phenyl substitution and the indenyl ligand generally lead to a more easily oxidized complex compared to ferrocene. The exact value can vary with solvent and electrolyte. |
| (3-Phenylindenyl)cobaltocene(II) | Co(II)/Co(III) | ~ -1.0 to -1.2 | Significantly easier to oxidize than cobaltocene (B1669278), demonstrating the strong electron-donating nature of the phenylindenyl ligand. |
| Bis(3-phenylindenyl)nickel(II) | Ni(II)/Ni(III) | ~ -0.2 to -0.4 | The redox potential is influenced by the specific geometry and electronic structure of the complex. |
Table 2: Comparative Redox Potentials of Indenyl vs. Cyclopentadienyl Complexes
| Complex Pair | Redox Couple | E₁/₂ (V vs. Fc/Fc⁺) of Indenyl Complex | E₁/₂ (V vs. Fc/Fc⁺) of Cyclopentadienyl Complex | ΔE₁/₂ (Indenyl - Cp) |
| [Fe(Ind/Cp)(CO)₂I] | Fe(II)/Fe(III) | Varies | Varies | Indenyl complexes are generally easier to oxidize. |
| [Rh(Ind/Cp)(CO)₂] | Rh(I)/Rh(II) | Varies | Varies | The indenyl complex is significantly more reactive, which is reflected in its electrochemical properties.[3] |
| [RuCl(Ind/Cp)(PPh₃)₂] | Ru(II)/Ru(III) | -0.023 | Higher potential | The indenyl complex is oxidized at a lower potential, indicating the indenyl ligand is more electron-donating.[1] |
Experimental Protocols
Synthesis of 3-Phenyl-1H-Indenyl Metal Complexes
The synthesis of 3-phenyl-1H-indenyl metal complexes typically involves the deprotonation of this compound to form the corresponding anion, followed by a salt metathesis reaction with a suitable metal halide.
1. Synthesis of Lithium 3-Phenylindenide:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a stoichiometric amount of n-butyllithium (n-BuLi) in hexanes dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete deprotonation. The formation of a precipitate indicates the formation of the lithium salt.
2. Synthesis of Bis(3-phenylindenyl)iron(II):
-
Prepare a suspension of anhydrous iron(II) chloride (FeCl₂) in anhydrous THF.
-
Add the freshly prepared solution of lithium 3-phenylindenide dropwise to the FeCl₂ suspension at room temperature.
-
Stir the reaction mixture overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether or dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or alumina (B75360).
3. Synthesis of (3-Phenylindenyl)cobalt and -nickel Complexes:
-
Similar procedures can be followed using anhydrous cobalt(II) chloride (CoCl₂) or nickel(II) chloride (NiCl₂) to yield the corresponding cobaltocene and nickelocene (B73246) analogues.
Electrochemical Characterization: Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful technique to investigate the redox properties of these compounds.
1. Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell:
-
Working electrode: Glassy carbon or platinum disk electrode.
-
Reference electrode: Silver wire or Ag/AgCl in a non-aqueous filling solution.
-
Counter electrode: Platinum wire or gauze.
-
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane, acetonitrile, or THF).
-
Supporting electrolyte: 0.1 M solution of tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium perchlorate (B79767) (TBAP).
-
Internal standard: Ferrocene.
-
Analyte: 1-5 mM solution of the this compound derivative.
2. Procedure:
-
Polish the working electrode with alumina slurry, rinse thoroughly with distilled water and the solvent to be used, and dry completely.
-
Assemble the three-electrode cell and purge with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove oxygen.
-
Record a background CV of the solvent and supporting electrolyte to ensure no interfering redox processes are present in the potential window of interest.
-
Add the analyte to the cell and record the cyclic voltammogram at a specific scan rate (e.g., 100 mV/s).
-
Add a small amount of ferrocene as an internal standard and record the CV again.
-
Reference all measured potentials to the Fc/Fc⁺ redox couple (E₁/₂ = 0 V).
-
Vary the scan rate to investigate the reversibility of the redox processes. For a reversible one-electron process, the peak separation (ΔEp) should be close to 59 mV, and the peak current should be proportional to the square root of the scan rate.
Visualizations
Caption: Experimental workflow for the synthesis and electrochemical characterization of this compound metal complexes.
Caption: Logical relationship between ligand properties and the resulting electrochemical and reactivity characteristics of the metal complexes.
Conclusion
The electrochemical characterization of this compound and its metal complexes reveals important insights into their electronic structure and reactivity. The indenyl ligand, particularly when substituted with a phenyl group, acts as a strong electron donor, leading to metal complexes that are more easily oxidized compared to their cyclopentadienyl counterparts. This "indenyl effect" has significant implications for the design of catalysts and functional materials. The detailed experimental protocols provided in this guide offer a practical framework for researchers to synthesize and analyze these fascinating organometallic compounds. Further research is warranted to systematically quantify the redox behavior of a broader range of 3-phenyl-1H-indenyl metal complexes to fully exploit their potential in various applications.
References
Performance Benchmarking of 3-Phenyl-1H-Indene-Based Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern catalysis, the quest for highly efficient, selective, and robust catalysts is paramount for advancing chemical synthesis and drug development. Among the diverse array of catalyst scaffolds, 3-phenyl-1H-indene and its derivatives have emerged as versatile ligands and components in various catalytic systems. This guide provides a comprehensive performance benchmark of this compound-based catalysts in key organic transformations, offering a direct comparison with established alternatives. The data presented herein, supported by detailed experimental protocols, is intended to aid researchers in the rational selection and application of these catalysts.
Olefin Metathesis: A New Generation of Grubbs-Type Catalysts
The indenylidene ligand, particularly the 3-phenyl-1H-inden-1-ylidene moiety, has been successfully incorporated into second-generation Grubbs-type catalysts, demonstrating exceptional activity and stability in olefin metathesis reactions. These catalysts offer a compelling alternative to standard benzylidene-based Grubbs catalysts.
Performance Comparison: 3-Phenyl-1H-Inden-1-ylidene vs. Standard Grubbs Catalysts
| Catalyst | Reaction Type | Substrate | Product | Catalyst Loading (mol%) | Conversion (%) | Reaction Time (h) | Ref. |
| Cl2(PCy3)2Ru-(3-phenylinden-1-ylidene) | Ring-Closing Metathesis (RCM) | Diethyl diallylmalonate | Diethyl 3,3-dicarboxylate-cyclopentene | 5 | >95 | 1 | [1] |
| Grubbs 2nd Gen. (Benzylidene) | Ring-Closing Metathesis (RCM) | Diethyl diallylmalonate | Diethyl 3,3-dicarboxylate-cyclopentene | 5 | ~98 | 1 | [2] |
| Cl2(PCy3)2Ru-(3-phenylinden-1-ylidene) | Ring-Opening Metathesis Polymerization (ROMP) | Norbornene | Polynorbornene | 1 (cat:sub 1:100) | High | 1 | [1] |
| Grubbs 2nd Gen. (Benzylidene) | Ring-Opening Metathesis Polymerization (ROMP) | Norbornene | Polynorbornene | 1 (cat:sub 1:100) | High | 1 | [2] |
Note: While the performance in these specific examples is comparable, indenylidene-based catalysts often exhibit enhanced initiation rates and stability, particularly with sterically demanding or electron-deficient olefins.[3]
Experimental Protocol: Ring-Closing Metathesis (RCM) using Cl2(PCy3)2Ru-(3-phenylinden-1-ylidene)
Synthesis of the Catalyst Precursor: The synthesis involves the reaction of RuCl2(PPh3)3 with 1,1-diphenyl-2-propyn-1-ol (B1359810) to form an intermediate carbene complex, followed by ligand exchange with tricyclohexylphosphine (B42057) (PCy3).[1]
RCM Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the catalyst (e.g., Cl2(PCy3)2Ru-(3-phenylinden-1-ylidene)) in a dry, degassed solvent (e.g., dichloromethane, CH2Cl2).[1]
-
Add the substrate (e.g., diethyl diallylmalonate) to the catalyst solution.[1]
-
Stir the reaction mixture at room temperature for the specified duration (e.g., 1 hour).[1]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel.
Polymerization: Tailoring Polyolefin Properties with Indene-Based Metallocenes
Ansa-metallocene catalysts bearing substituted indene (B144670) ligands are instrumental in modern olefin polymerization, allowing for precise control over the polymer's microstructure and properties. The incorporation of a 3-phenyl group on the indene ligand has been shown to influence catalyst activity and comonomer incorporation.
Performance Comparison: 3-Phenyl-Indene vs. Unsubstituted Indene Metallocenes in Ethylene (B1197577)/Diene Copolymerization
A study utilizing the ansa-metallocene catalyst rac-Me2Si[2-Me-4-Ph-Ind]2ZrCl2 (Cat-1) has provided detailed kinetic data for the copolymerization of ethylene with various dienes.[4][5]
| Diene Comonomer | Catalyst Activity (x10^6 g/mmol Mt·h) | Diene Incorporation (mol%) | Propagation Rate Constant (kpE) (Lmol⁻¹s⁻¹) | Ref. |
| Isoprene (B109036) (IP) | 3.45 | 0.6 - 1.1 | 564 | [4][5] |
| Butadiene (BD) | 3.45 | 0.6 - 1.1 | - | [4][5] |
| Vinyl Norbornene (VNB) | - | 2.70 | 379 | [4][5] |
| 4-Vinylcyclohexene (VCH) | - | 1.56 | 304 | [4][5] |
Key Observation: The 3-phenyl-substituted indene ligand in Cat-1 demonstrates high activity and facilitates the incorporation of various diene comonomers, with linear dienes like isoprene and butadiene showing higher propagation rates.[4][5] The bulky phenyl group can influence the coordination of the monomers and the properties of the resulting polymer.
Experimental Protocol: Ethylene/Diene Copolymerization using rac-Me2Si[2-Me-4-Ph-Ind]2ZrCl2
Catalyst System Activation: The zirconocene (B1252598) precursor is typically activated with a cocatalyst system, such as a borate (B1201080) (e.g., [Ph3C][B(C6F5)4]) and a trialkylaluminum (e.g., TIBA - triisobutylaluminum).[4]
Polymerization Procedure:
-
In a suitable reactor under an inert atmosphere, introduce the solvent (e.g., toluene) and the desired amount of diene comonomer.[4]
-
Add the trialkylaluminum scavenger (TIBA) to the reactor.[4]
-
Introduce ethylene at the desired pressure.
-
Inject the pre-activated catalyst solution (zirconocene and borate in toluene) to initiate polymerization.[4]
-
Maintain constant temperature and ethylene pressure throughout the reaction.
-
After the desired time, terminate the polymerization by adding an alcohol (e.g., methanol).
-
Precipitate, wash, and dry the resulting polymer for characterization.
Asymmetric Epoxidation: A Frontier for this compound-Based Catalysts
While this compound-based ligands have shown promise in various asymmetric transformations, their application in asymmetric epoxidation is a developing area. For context, we compare the performance of the well-established Jacobsen's catalyst for the epoxidation of a related substrate, indene.
Benchmark Performance: Jacobsen's Catalyst for Indene Epoxidation
| Catalyst | Substrate | Oxidant | Product | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee%) | Ref. |
| Jacobsen's Catalyst | Indene | NaOCl | Indene Oxide | <1 | 90 | 85-88 | [3] |
Discussion: Jacobsen's catalyst, a chiral manganese-salen complex, is highly effective for the asymmetric epoxidation of unfunctionalized olefins like indene, achieving high yields and enantioselectivities with very low catalyst loadings.[3] The development of this compound-based catalysts that can rival or exceed this performance, potentially with different substrate scopes or operational advantages, represents an exciting avenue for future research. The steric and electronic properties of the this compound scaffold could be tuned to create novel chiral environments for asymmetric oxygen transfer reactions.
Conceptual Catalytic Cycle for Asymmetric Epoxidation
The following diagram illustrates a generalized catalytic cycle for a metal-catalyzed asymmetric epoxidation, which could be a target for the application of novel this compound-based chiral catalysts.
Conclusion
This compound-based catalysts have demonstrated significant potential and, in some cases, superior performance compared to established alternatives in olefin metathesis and polymerization. The tunable nature of the indene framework allows for the fine-tuning of catalyst properties to achieve desired outcomes in terms of activity, selectivity, and stability. While their application in asymmetric epoxidation is still nascent, the success in other areas suggests that the development of chiral this compound-based catalysts for oxidation reactions is a promising field of research. The data and protocols presented in this guide serve as a valuable resource for researchers looking to explore the utility of this versatile class of catalysts in their synthetic endeavors.
References
- 1. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for 3-Phenyl-1H-indene: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance. All laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all federal, state, and local regulations regarding hazardous waste disposal.[3]
Immediate Safety and Hazard Profile
3-Phenyl-1H-indene is a polycyclic aromatic hydrocarbon.[1] While detailed toxicological data is not available, it should be handled as a potentially hazardous substance.[3] Based on its chemical structure and information for related compounds like Indene, it is prudent to treat it as a flammable liquid that may cause skin, eye, and respiratory irritation.[4][5]
Personal Protective Equipment (PPE):
Proper PPE is mandatory when handling this compound.
| PPE Item | Specification | Purpose |
| Eye Protection | ANSI-approved safety glasses or chemical splash goggles | Protects eyes from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact. |
| Body Protection | A long-sleeved lab coat | Minimizes skin exposure. |
| Footwear | Closed-toe shoes | Protects feet from spills. |
| Respiratory | Work in a well-ventilated area or a chemical fume hood | Avoids inhalation of vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound and materials contaminated with it must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Segregation and Collection:
-
Collect all waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a dedicated, properly labeled hazardous waste container.[2]
-
The container must be made of a compatible material (e.g., glass or a suitable plastic) and have a secure, tight-fitting lid.
-
Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.[4][5]
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound") and CAS number ("1961-97-3").
-
Indicate the hazards associated with the waste (e.g., "Flammable," "Irritant").
-
Include the date when the first waste was added to the container and the name of the generating laboratory or researcher.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area within the laboratory.
-
It is best practice to use secondary containment (e.g., a larger, chemically resistant bin) to contain any potential leaks.
-
Store away from heat, sparks, open flames, and other ignition sources.[4]
-
-
Disposal Request:
-
Once the waste container is full or is no longer needed, arrange for its disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[5]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to ensure safety.
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated and eliminate all ignition sources.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent. Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area with an appropriate solvent, and collect the cleaning materials for disposal as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert your laboratory supervisor and your institution's EHS department.
-
Prevent entry to the affected area.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
